molecular formula C7H6F3N B139122 3-Methyl-5-(trifluoromethyl)pyridine CAS No. 131748-15-7

3-Methyl-5-(trifluoromethyl)pyridine

Numéro de catalogue: B139122
Numéro CAS: 131748-15-7
Poids moléculaire: 161.12 g/mol
Clé InChI: QWBZMCXMVOZHMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methyl-5-(trifluoromethyl)pyridine (CAS 131748-15-7) is a high-value fluorinated pyridine derivative of significant interest in advanced chemical research and development. With the molecular formula C7H6F3N and a molecular weight of 161.12, this compound is part of the important trifluoromethylpyridine (TFMP) family, whose derivatives are pivotal in developing modern agrochemicals and pharmaceuticals . The unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and ability to influence metabolism and biomolecular affinity—combine with the pyridine ring to create a structural motif that often confers enhanced biological activity, improved selectivity, and favorable physicochemical properties to target molecules . The primary research applications of TFMP-based compounds like this one lie in the discovery and synthesis of novel active ingredients. In the agrochemical sector, TFMP derivatives are key structural components in a wide range of pesticides, including herbicides, insecticides, and fungicides . Since the introduction of the first TFMP-derived herbicide, fluazifop-butyl, over 20 new TFMP-containing agrochemicals have been assigned ISO common names . In pharmaceutical research, the TFMP motif is increasingly valuable for the design of new drugs, with several candidates currently in clinical trials . The compound serves as a versatile building block in organic synthesis, particularly through condensation reactions with various building blocks, enabling the creation of complex molecules for biological screening . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Propriétés

IUPAC Name

3-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBZMCXMVOZHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563694
Record name 3-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131748-15-7
Record name 3-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.

High-Value Scaffold for Bioisosteric Modulation in Medicinal Chemistry [1]


H

F

N[1][2]

Executive Summary

In the landscape of modern drug design, 3-Methyl-5-(trifluoromethyl)pyridine represents a strategic "hybrid" building block.[1] It combines the steric demand and metabolic susceptibility of a methyl group with the strong electron-withdrawing, lipophilicity-enhancing nature of a trifluoromethyl group.[1] This specific substitution pattern (3,5-disubstitution) on the pyridine ring offers a unique vector for optimizing Structure-Activity Relationships (SAR), particularly when replacing 1,3-disubstituted benzene rings to lower LogD or improve aqueous solubility via the pyridine nitrogen.[1]

This guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in lead optimization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The dual substitution creates a dipole moment and lipophilic profile distinct from mono-substituted pyridines.[1] The electron-deficient ring (due to


) reduces the basicity of the pyridine nitrogen, altering its hydrogen bond acceptor (HBA) capability compared to 3-picoline.[1]
PropertyValueTechnical Note
CAS Number 131748-15-7 Confirmed Registry ID
Molecular Weight 161.12 g/mol Fragment-based drug design (FBDD) compliant
Appearance Colorless to pale yellow liquidOxidizes slowly upon air exposure
Boiling Point 152.6°C (at 760 mmHg)Suitable for distillation purification
Density 1.216 g/cm³Denser than water
LogP 2.41 (Predicted)Moderate lipophilicity; good membrane permeability
Flash Point 46.1°CFlammable (Class 3)
pKa (Conj.[1] Acid) ~2.5 - 3.0 (Est.)[1]Significantly lower than pyridine (5.[1]2) due to

Synthetic Pathways & Manufacturing[1][5]

For the medicinal chemist, accessing this core with high regiofidelity is critical.[1] While industrial routes often employ "slash-and-burn" chlorination/fluorination of lutidines, laboratory-scale synthesis demands precision.[1]

A. Primary Laboratory Route: Transition-Metal Catalyzed Trifluoromethylation

The most reliable method for generating 3-methyl-5-(trifluoromethyl)pyridine in a research setting involves the trifluoromethylation of 3-bromo-5-methylpyridine .[1] This avoids the selectivity issues of direct fluorination.[1]

Mechanism: The reaction utilizes a copper(I) mediator to transfer the


 nucleophile (generated from reagents like Ruppert-Prakash reagent, 

) to the aryl halide.[1]

Workflow Diagram:

SynthesisWorkflow Start 3-Bromo-5-methylpyridine (Precursor) Intermediate Oxidative Addition / Reductive Elimination Start->Intermediate DMF/NMP, 80°C Reagent TMS-CF3 + CuI (In situ Cu-CF3 species) Reagent->Intermediate KF activator Product 3-Methyl-5-(trifluoromethyl)pyridine (Target) Intermediate->Product Yield: ~65-75%

Figure 1: Copper-mediated trifluoromethylation pathway ensuring regioselective installation of the CF3 group.[1]

B. Industrial/Bulk Route: Halogen Exchange (Halex)

On a kilogram scale, this compound is often a downstream product of 3,5-lutidine (3,5-dimethylpyridine) processing.[1]

  • Radical Chlorination: 3,5-lutidine

    
     3-methyl-5-(trichloromethyl)pyridine.[1]
    
  • Fluorination: Reaction with anhydrous HF (Swarts reaction conditions) or

    
     converts 
    
    
    
    to
    
    
    .[1] Note: This route often requires difficult fractional distillation to separate mono- and bis-trifluoromethylated byproducts.[1]

Strategic Applications in Drug Discovery[1]

Bioisosterism and Electronic Modulation

The 3-methyl-5-(trifluoromethyl)pyridine scaffold is a "privileged structure" for optimizing ADME properties.[1]

  • Metabolic Blocking: The

    
     group at the 5-position effectively blocks oxidative metabolism (CYP450 attack) at that site.[1] However, the 3-methyl group remains a "soft spot" for benzylic oxidation, allowing for tunable clearance (i.e., if the molecule is too stable, the methyl group provides a handle for clearance).[1]
    
  • Lipophilicity Tuning: Replacing a phenyl ring with this pyridine lowers LogD slightly (due to the nitrogen lone pair) but the

    
     keeps the lipophilicity high enough for CNS penetration or hydrophobic pocket binding.[1]
    
  • 
    -Stacking:  The electron-deficient nature of the ring (due to 
    
    
    
    ) enhances
    
    
    -
    
    
    stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1]
Decision Logic for Scaffold Selection

When should a chemist deploy this specific CAS?

SAR_Logic Start Lead Compound Optimization (Phenyl Ring Replacement) Q1 Is Solubility a Problem? Start->Q1 OptionA Use Pyridine (Lowers LogD) Q1->OptionA Yes Q2 Is Metabolic Stability Low? OptionB Add -CF3 Group (Blocks Metabolism) Q2->OptionB Yes (at C5) OptionA->Q2 Target Select 3-Methyl-5-(trifluoromethyl)pyridine OptionB->Target Need Steric Bulk at C3? Result Optimized Lead Target->Result Result: Improved Solubility, Blocked C5 Met, Steric fill at C3

Figure 2: SAR decision tree illustrating the specific problem-solving utility of this scaffold.

Detailed Experimental Protocol

Protocol: Synthesis via Cross-Coupling

For the preparation of 5.0 g of target material.

Reagents:

  • 3-Bromo-5-methylpyridine (1.0 eq)[1]

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA) or

    
     (1.2 - 1.5 eq)[1]
    
  • Copper(I) Iodide (CuI) (0.2 eq)[1]

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add 3-Bromo-5-methylpyridine (29 mmol) and CuI (5.8 mmol) to the flask.

  • Solvation: Add anhydrous DMF (30 mL) via syringe.

  • Reagent Addition: Add the trifluoromethylating agent (MFSDA) slowly. Caution: Gas evolution may occur.[1]

  • Reaction: Heat the mixture to 80-100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The product spot will be less polar than the starting bromide.[1]

  • Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove DMF.[1] Wash the organic layer with brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate carefully (product is volatile, BP ~152°C). Purify via silica gel flash chromatography using a gradient of 0-10% EtOAc in Hexanes.
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for singlet at ~2.4 ppm (Methyl) and two aromatic doublets/singlets at ~8.5-8.8 ppm (Pyridine protons).[1]

  • 19F NMR: Distinct singlet at ~ -62 ppm (

    
    ).[1]
    

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Flammable Liquid (Category 3): Keep away from open flames. Ground all equipment.

  • Acute Toxicity (Oral/Inhalation): Pyridine derivatives can be neurotoxic.[1] Handle in a fume hood.

  • Skin/Eye Irritant: Wear nitrile gloves and safety goggles.[1]

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The methyl group is susceptible to slow radical oxidation over months if exposed to air.[1]

References

  • Chemical Registry Data. 3-Methyl-5-(trifluoromethyl)pyridine - CAS 131748-15-7.[1][2][3] Common Chemistry. Link

  • Synthetic Methodology. Copper-Mediated Trifluoromethylation of Aryl Halides. J. Org.[1][4] Chem. 2018.[1][5] (General protocol adaptation for pyridines). Link

  • Medicinal Chemistry Application. Trifluoromethylpyridines as Bioisosteres in Drug Design. J. Med. Chem. 2020.[1][5][4][6][7][8] Link

  • Agrochemical Utility. Synthesis and application of trifluoromethylpyridines as key structural motifs. Journal of Pesticide Science. Link

Sources

Technical Monograph: 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 131748-15-7) represents a critical scaffold in modern medicinal chemistry and agrochemical development. Characterized by its "push-pull" electronic structure—balancing the electron-donating methyl group against the strongly electron-withdrawing trifluoromethyl moiety—this compound serves as a versatile building block for modulating lipophilicity (LogP) and metabolic stability without compromising steric compactness. This guide provides a definitive technical analysis of its physical properties, synthetic pathways, and utility in structure-activity relationship (SAR) optimization.

Molecular Identity & Structural Analysis[1][2][3][4]

ParameterData
IUPAC Name 3-Methyl-5-(trifluoromethyl)pyridine
CAS Registry Number 131748-15-7
Molecular Formula C₇H₆F₃N
Molecular Weight 161.12 g/mol
SMILES CC1=CN=CC(=C1)C(F)(F)F
InChI Key ZBCOTWQYKCHKQK-UHFFFAOYSA-N
Structural Class Heteroaromatic; Trifluoromethylpyridine (TFMP) derivative
3D Conformational Implications

The trifluoromethyl (-CF₃) group at the C5 position introduces a significant dipole moment and steric bulk (van der Waals volume ~42 ų), roughly equivalent to an isopropyl group but with inverted electronic properties. The C3-methyl group provides a localized lipophilic anchor, often utilized to fill hydrophobic pockets in enzyme active sites while the nitrogen atom retains hydrogen-bond acceptor capability.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and process scaling.

PropertyValue / RangeCondition / Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 152.6°C@ 760 mmHg (Standard Atmosphere)
Density 1.216 g/cm³@ 25°C
Refractive Index (

)
1.429@ 20°C
Flash Point 46.1°CClosed Cup (Flammable)
Vapor Pressure 4.44 mmHg@ 25°C
LogP (Octanol/Water) 2.41Predicted (Consensus)
Topological Polar Surface Area (TPSA) 12.89 ŲIndicates good membrane permeability
pKa (Conjugate Acid) ~2.8 – 3.2Predicted (Reduced basicity vs. Pyridine 5.[1][2][3][4]2)

Technical Insight: The reduced pKa (compared to unsubstituted pyridine's 5.2) is a direct consequence of the inductive (-I) effect of the -CF₃ group. This ensures the pyridine nitrogen remains largely unprotonated at physiological pH (7.4), enhancing membrane permeability and oral bioavailability.

Electronic Structure & Reactivity

The "Push-Pull" electronic effect is the defining characteristic of this scaffold. The methyl group donates electron density (+I), while the trifluoromethyl group strongly withdraws it (-I, -M).

ElectronicEffects Methyl 3-Methyl Group (+I Effect) Core Pyridine Ring (Electron Deficient) Methyl->Core Donates e- density (Weak Activation) Nitrogen Pyridine Nitrogen (Basic Center) Methyl->Nitrogen Slight pKa Increase CF3 5-CF3 Group (-I / -M Effect) Core->CF3 Withdraws e- density (Strong Deactivation) CF3->Nitrogen Lowers pKa (Reduces Basicity)

Caption: Electronic "Push-Pull" dynamics regulating the basicity and reactivity of the pyridine core.

Synthesis & Manufacturing Protocols

Two primary routes are employed depending on the scale and required purity: Halogen-Exchange (Industrial) and Metal-Mediated Cross-Coupling (Medicinal Chemistry) .

Method A: Halogen-Exchange (Industrial Scale)

This route utilizes high-pressure fluorination of chlorinated precursors.

  • Precursor: 3-Methylpyridine (3-Picoline).[5]

  • Chlorination: Radical chlorination to form trichloromethyl intermediates.

  • Fluorination: Reaction with anhydrous HF and a Lewis acid catalyst (e.g., SbF₃ or Cr₂O₃) at elevated temperatures.

Method B: Trifluoromethylation (Laboratory Scale)

For high-precision drug discovery applications, direct trifluoromethylation of 5-bromo-3-methylpyridine is preferred to avoid isomer mixtures.

Protocol:

  • Reagents: 5-Bromo-3-methylpyridine (1.0 eq), CuI (0.2 eq), TES-CF₃ (1.5 eq), KF (1.5 eq).

  • Solvent: DMF/NMP mixture (degassed).

  • Conditions: Heat to 80-100°C for 12 hours under Argon atmosphere.

  • Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

SynthesisWorkflow Start Start: 5-Bromo-3-methylpyridine Reagents Add: CuI (cat), TES-CF3, KF Solvent: DMF (Degassed) Start->Reagents Reaction Reaction: 80-100°C, 12h (Argon Atmosphere) Reagents->Reaction Workup Workup: Extraction (EtOAc) Wash (LiCl/Water) Reaction->Workup Purification Purification: Flash Chromatography (Hexane:EtOAc) Workup->Purification Product Final Product: 3-Methyl-5-(trifluoromethyl)pyridine Purification->Product

Caption: Laboratory-scale synthesis workflow via copper-mediated trifluoromethylation.

Applications in Drug Design[9]

Bioisosterism & Metabolic Stability

The 3-methyl-5-(trifluoromethyl)pyridine moiety is frequently used as a bioisostere for substituted benzenes or other heterocycles.

  • Metabolic Blockade: The -CF₃ group blocks metabolic oxidation at the C5 position, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning: The combination of Methyl (+LogP) and CF₃ (++LogP) significantly increases lipophilicity compared to the parent pyridine, aiding in blood-brain barrier (BBB) penetration.

  • Binding Affinity: The electron-deficient ring can engage in

    
    -
    
    
    
    stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in the target protein.
Case Study Context

In agrochemicals, this core is homologous to the structure of Fluazifop-butyl and Chlorfluazuron precursors, where the electron-deficient pyridine ring is essential for biological activity against specific pests while maintaining environmental stability.

Safety, Toxicology & Handling

Hazard Classification (GHS):

  • Flammable Liquid (Category 3): Flash point 46.1°C.

  • Skin Irritation (Category 2): Causes skin irritation.[2][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (STOT-SE 3): May cause respiratory irritation.[2][6]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. Ensure electrical equipment is grounded to prevent static discharge.

  • PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) if long-term storage is required to prevent slow oxidation.

References

  • LookChem. (n.d.). 3-methyl-5-(trifluoromethyl)pyridine CAS NO.131748-15-7 Properties and Safety. Retrieved Jan 28, 2026, from [Link]

  • PubChem. (2025).[7][2] 2-methyl-5-(trifluoromethyl)pyridine (Isomer Comparison Data). National Library of Medicine. Retrieved Jan 28, 2026, from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023).[8] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved Jan 28, 2026, from [Link]

  • Google Patents. (1987). Preparation of (trifluoromethyl)pyridines (US4650875A).

Sources

Technical Deep Dive: 3-Methyl-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Methyl-5-(trifluoromethyl)pyridine , a high-value fluorinated heterocyclic building block used extensively in modern drug discovery and agrochemical synthesis.

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Methyl-5-(trifluoromethyl)pyridine (CAS 131748-15-7) represents a "privileged scaffold" that offers a unique balance of steric bulk, lipophilicity, and electronic deactivation. Unlike simple pyridines, the 3,5-substitution pattern creates a distinct electronic environment that modulates the basicity of the pyridine nitrogen and alters the metabolic susceptibility of the ring.

This guide details the structural rationale for its use, methods for its synthesis, and a validated reactivity map to assist researchers in functionalizing this core.

Structural Analysis & Electronic Properties

Physicochemical Profile

The trifluoromethyl (


) group at the C5 position acts as a powerful electron-withdrawing group (EWG), significantly lowering the 

of the pyridine nitrogen compared to 3-picoline. The methyl group at C3 provides a handle for further oxidation or radical functionalization while introducing a defined steric vector.
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Core scaffold
Molecular Weight 161.12 g/mol Fragment-based drug discovery (FBDD) compliant

~2.41Enhanced lipophilicity aids membrane permeability
Hammett

(

)
0.54Strong deactivation of the ring towards electrophilic attack
Dipole Moment HighInfluences binding pocket orientation
Electronic Distribution & Reactivity Map

The interplay between the electron-donating methyl group (+I effect) and the strongly electron-withdrawing trifluoromethyl group (-I, -M effects) creates a polarized ring system.

  • Nitrogen (N1): Reduced basicity due to C5-

    
    . Less prone to N-oxidation or protonation under physiological pH than non-fluorinated analogs.
    
  • C2 & C6 Positions: Highly activated for nucleophilic attack (e.g., Chichibabin reaction or

    
     if a leaving group is present) due to the reduced LUMO energy.
    
  • C4 Position: Sterically crowded by the flanking C3-Me and C5-

    
     groups; generally the least reactive site.
    

ReactivityMap Figure 1: Reactivity Hotspots of 3-Methyl-5-(trifluoromethyl)pyridine Core 3-Methyl-5-(trifluoromethyl)pyridine (Scaffold) N1 N1: Reduced Basicity Target for N-Oxidation Core->N1 C2 C2: Nucleophilic Attack (Chichibabin / Lithiation) Core->C2 C6 C6: High Acidity (Preferred Lithiation Site) Core->C6 Me C3-Methyl: Benzylic Oxidation or Radical Halogenation Core->Me

Synthetic Pathways[1][2][3]

Synthesis of this scaffold generally falls into two categories: "Top-Down" modification of picolines (Industrial) and "Bottom-Up" cyclization (Laboratory/Precision).

Industrial Route: Vapor-Phase Fluorination

The most common industrial route involves the reaction of 3-picoline with chlorine and hydrogen fluoride (HF) at high temperatures (


) over a metal fluoride catalyst (e.g., 

).
  • Mechanism: Radical chlorination of the methyl group followed by halogen exchange (Halex).

  • Drawback: Often produces mixtures of 2-chloro- and 2,3-dichloro- analogs, requiring rigorous distillation.

Laboratory Route: Cyclocondensation (De Novo Synthesis)

For high-purity applications, constructing the pyridine ring from acyclic precursors is preferred to avoid isomer separation.

Protocol Logic:

  • Precursors: Use a trifluoromethyl-containing building block (e.g., 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetyl chloride) and an enamine or vinyl ether.

  • Cyclization: Condensation with ammonia or an ammonium source closes the ring.

  • Aromatization: Oxidation (if dihydropyridine is formed) yields the target.

SynthesisPath Figure 2: Comparative Synthetic Strategies cluster_0 Route A: Industrial (Scale) cluster_1 Route B: Laboratory (Precision) Picoline 3-Picoline Chlorination Vapor Phase Chlorination (Cl2, 350°C) Picoline->Chlorination Fluorination Fluorination (HF, Catalyst) Chlorination->Fluorination ProductA Mixture: 3-Me-5-CF3-Py + Chlorinated Byproducts Fluorination->ProductA BuildingBlock Trifluoroacetyl Building Block (e.g., Enone/Ester) Cyclization Cyclocondensation (Reflux) BuildingBlock->Cyclization Enamine Enamine/Ammonia Source Enamine->Cyclization ProductB 3-Methyl-5-(trifluoromethyl)pyridine (High Purity) Cyclization->ProductB

Experimental Protocols

Protocol: Regioselective Lithiation & Trapping

Because the ring is electron-deficient, electrophilic aromatic substitution (


) is difficult. Instead, Directed Ortho Metallation (DoM)  is the standard for functionalization.

Hypothesis: The C6 proton is the most acidic due to the inductive effect of the adjacent nitrogen and the


 group. However, steric bulk of 

can sometimes push lithiation to C2. In this specific scaffold, C6 is generally the preferred site for kinetic deprotonation at low temperatures.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Dissolve 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 eq) dropwise. Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack at C2/C6.
    
  • Incubation: Stir for 30–45 minutes at

    
     to generate the lithiated species (likely at C6).
    
  • Quenching: Add electrophile (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) dissolved in THF.
  • Workup: Warm to room temperature, quench with saturated

    
    , and extract with EtOAc.
    
Protocol: Suzuki-Miyaura Cross-Coupling

To utilize this scaffold as a fragment, one often couples a halogenated derivative. If starting from 2-chloro-3-methyl-5-(trifluoromethyl)pyridine :

  • Catalyst System:

    
     (
    
    
    
    ) is robust for electron-poor pyridines.
  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1) degassed.

  • Conditions:

    
     for 4–12 hours.
    
  • Observation: The electron-deficient nature of the ring facilitates oxidative addition, making these couplings generally high-yielding compared to electron-rich pyridines.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3-methyl-5-(trifluoromethyl)pyridine moiety is often used to replace:

  • Dichlorophenyl groups: Reducing lipophilicity slightly while maintaining metabolic blockage.

  • Simple Pyridines: The

    
     group prevents oxidative metabolism at the C5 position, a common clearance pathway (CYP450 oxidation).
    
Case Studies in Agrochemicals

This scaffold is ubiquitous in herbicides (e.g., Fluazifop , Haloxyfop ) where the pyridine ring serves as a linker between a phenoxy ether and a propionate tail. The


 group is critical for:
  • Lipophilicity: Ensuring leaf cuticle penetration.

  • Electronic Tuning: Activating the C2 position for the

    
     reaction required to synthesize the ether linkage during manufacturing.
    

References

  • ChemicalBook. 3-METHYL-5-(TRIFLUOROMETHYL)PYRIDINE Properties and Supplier Data.Link

  • Tsukamoto, M., et al. (2021).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2] Journal of Pesticide Science. Link

  • Schlosser, M., et al. (2005). Ring Selective Lithiation of 3,5-Lutidine.[3] (Contextual reference for regioselectivity in methylated pyridines). Link

  • PubChem. Compound Summary: 3-Methyl-5-(trifluoromethyl)pyridine.Link

  • Organic Letters. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. (Modern synthetic context). Link

Sources

3-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide to Molecular Weight & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular characteristics, synthetic pathways, and medicinal chemistry applications of 3-Methyl-5-(trifluoromethyl)pyridine .

Part 1: Chemical Identity & Physicochemical Core

Compound Identity [1][2]

  • IUPAC Name: 3-Methyl-5-(trifluoromethyl)pyridine[3]

  • CAS Registry Number: 131748-15-7[3]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N[2][3]
  • Molecular Weight: 161.12 g/mol [2][3]

Physicochemical Profile The precise molecular weight is critical for stoichiometry in high-throughput screening (HTS) and lead optimization.

PropertyValueTechnical Insight
Exact Mass 161.0452Monoisotopic mass for HRMS validation.
LogP (Calc) ~2.41Moderate lipophilicity; optimal for CNS penetration and membrane permeability.[2]
H-Bond Donors 0Lacks acidic protons, reducing non-specific protein binding.
H-Bond Acceptors 1Pyridine nitrogen (modulated by EWG -CF

).
pKa (Calc) ~3.8The electron-withdrawing -CF

group significantly lowers basicity compared to pyridine (pKa ~5.2).

Part 2: Synthetic Methodologies

Protocol A: Palladium-Catalyzed Methylation (Suzuki Coupling)

Rationale: Direct methylation of electron-deficient pyridines is difficult. Using a pre-functionalized halogenated precursor ensures the methyl group is installed at the exact C3 position while the C5-CF


 group remains intact.

Reaction Scheme (Logic Flow):

  • Precursor: 3-Bromo-5-(trifluoromethyl)pyridine.[4]

  • Coupling Partner: Methylboronic acid (or Potassium methyltrifluoroborate for higher stability).[2]

  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    with a mild base (K
    
    
    CO
    
    
    or Cs
    
    
    CO
    
    
    ).[2]

Step-by-Step Protocol:

  • Charge: In a nitrogen-flushed reaction vial, combine 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), Methylboronic acid (1.5 eq), and Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is crucial for the boronic acid activation cycle.

  • Activation: Add K

    
    CO
    
    
    
    (3.0 eq).
  • Reflux: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the product peak (M+H = 162.1).

  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a volatile oil/low-melting solid; avoid high-vacuum for extended periods.

Visualization: Synthetic Pathway

SynthesisPathway Start 3-Bromo-5-(trifluoromethyl)pyridine (Precursor) Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate Pd(0) insertion Reagents Methylboronic Acid Pd Catalyst / Base Reagents->Intermediate Transmetallation Product 3-Methyl-5-(trifluoromethyl)pyridine (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow for the regioselective synthesis of 3-Methyl-5-(trifluoromethyl)pyridine.

Part 3: Medicinal Chemistry Applications

This scaffold is not merely a structural spacer; it is a bioisostere for 3,5-disubstituted benzenes, offering distinct pharmacological advantages.

Metabolic Stability (The "Methyl Block")

In drug design, an unsubstituted phenyl ring is often a "metabolic soft spot" prone to oxidation by CYP450 enzymes.[2]

  • Mechanism: Replacing a hydrogen with a Methyl group at C3 blocks metabolic attack at that position.

  • Synergy: The Trifluoromethyl group at C5 metabolically blocks the other meta-position and prevents oxidation of the methyl group itself (due to electronic deactivation of the ring).

Electronic Modulation (Dipole & pKa)

The pyridine nitrogen provides a hydrogen bond acceptor vector.[2] However, the strongly electron-withdrawing -CF


 group reduces the electron density on the nitrogen.
  • Result: Reduced basicity (pKa ~3.8 vs 5.2 for pyridine).[2]

  • Benefit: This reduces the risk of hERG channel inhibition (often associated with basic amines) and improves selectivity against off-target GPCRs.

Decision Logic for Scaffold Selection

MedChemLogic Start Lead Optimization: Need to improve metabolic stability? Check1 Is the phenyl ring oxidized by CYP450? Start->Check1 OptionA Add Fluorine (F) Check1->OptionA Minor fix OptionB Switch to Pyridine Core Check1->OptionB Major fix Solution Use 3-Methyl-5-(trifluoromethyl)pyridine OptionA->Solution If F is insufficient OptionB->Solution If H-bond acceptor needed + Lipophilicity required

Caption: Figure 2. Decision tree for selecting the 3-Methyl-5-(trifluoromethyl)pyridine scaffold during lead optimization.

Part 4: Analytical Characterization

To validate the synthesis of CAS 131748-15-7 , use the following spectral markers.

TechniqueExpected SignalInterpretation
1H NMR

~2.45 ppm (s, 3H)
Methyl group . Appears as a singlet (or fine doublet due to long-range coupling).
1H NMR

~8.5 - 8.9 ppm (m, 2H)
Aromatic Protons .[2] C2-H and C6-H will show distinct coupling constants due to the fluorine influence.
19F NMR

~-62 ppm (s, 3F)
Trifluoromethyl group .[2] Diagnostic singlet; shift is characteristic of CF

on a heteroaromatic ring.
MS (ESI) m/z 162.1 [M+H]

Parent Ion .[2] Matches the molecular weight of 161.12 + 1 proton.

References

  • PubChem . 3-Methyl-5-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. Mechanistic aspects of Suzuki–Miyaura reactions on substituted pyridines. [Link]

Sources

Technical Guide: Synthesis Pathways for 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathways for 3-Methyl-5-(trifluoromethyl)pyridine (CAS: 131748-15-7 ), a critical fluorinated heteroaromatic scaffold in medicinal chemistry. The trifluoromethyl group (


) enhances metabolic stability and lipophilicity, while the methyl group provides a vector for further functionalization or steric tuning.

Executive Summary & Strategic Analysis

The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine presents a classic regioselectivity challenge: installing two distinct electrophilic/nucleophilic handles meta to the pyridine nitrogen and meta to each other.

  • Lab-Scale Precision (Pathway A): Transition-metal catalyzed cross-coupling of 3-bromo-5-methylpyridine . This offers the highest regiocontrol and functional group tolerance but utilizes expensive precursors.

  • Industrial Scalability (Pathway B): Functional group interconversion (FGI) starting from 3,5-lutidine (3,5-dimethylpyridine) via 5-methylnicotinic acid . This route uses commodity chemicals but requires harsh fluorinating agents (e.g.,

    
    ).
    
  • Emerging Methodology (Pathway C): Direct C-H trifluoromethylation of 3-picoline using nucleophilic activation strategies (e.g., Zincke intermediates or hydrosilylation). This is atom-economical but often suffers from isomer separation issues.

Pathway A: Transition-Metal Catalyzed Cross-Coupling (The Precision Standard)

This pathway is the gold standard for discovery chemistry due to its reliability and mild conditions. It relies on the cross-coupling of a pre-halogenated pyridine with a nucleophilic trifluoromethyl source.

Retrosynthetic Logic

The disconnection is made at the


 bond. The precursor, 3-bromo-5-methylpyridine  (CAS 3430-16-8), is commercially available or easily synthesized from 3,5-dibromopyridine via lithiation/methylation or from 5-methylpyridin-3-amine.
Experimental Protocol (Cu-Mediated Trifluoromethylation)

Reaction:



Step-by-Step Methodology:

  • Reagent Prep: In a glovebox or under strict

    
    , charge a dried Schlenk flask with CuI  (1.2 equiv) and KF  (1.2 equiv).
    
  • Solvation: Add anhydrous NMP (N-methyl-2-pyrrolidone) or DMF . Stir to ensure salt dissolution.

  • Activation: Add

    
     (Ruppert-Prakash Reagent)  (1.2 equiv) slowly. The mixture typically turns dark, indicating the formation of the active 
    
    
    
    species. Stir for 30 min at RT.
  • Coupling: Add 3-bromo-5-methylpyridine (1.0 equiv).

  • Heating: Heat the mixture to 80–100°C for 12–16 hours. Monitor by GC-MS or

    
    -NMR (signal approx -63 ppm).
    
  • Workup: Cool to RT. Quench with aqueous ammonia or ethylenediamine to chelate copper. Extract with

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Control Point: The active


 species is thermally unstable and can disproportionate to 

. Generating it in situ at lower temperatures before adding the aryl halide is crucial.
Mechanistic Visualization

The reaction proceeds via an oxidative addition of the aryl halide to the Cu(I) species (or Pd(0) if using Pd-catalysis), followed by transmetallation and reductive elimination.

CrossCoupling Precursor 3-Bromo-5-methylpyridine Intermediate Ar-Cu(III)-CF3 (Oxidative Addition) Precursor->Intermediate + Active Species Reagent TMS-CF3 + CuI ActiveSpecies [Cu-CF3] Complex Reagent->ActiveSpecies F- activation ActiveSpecies->Intermediate Product 3-Methyl-5-(trifluoromethyl)pyridine Intermediate->Product Reductive Elimination (-CuBr)

Figure 1: Copper-mediated trifluoromethylation mechanism.

Pathway B: Functional Group Interconversion (The Scalable Route)

For kilogram-scale production, cross-coupling is often cost-prohibitive. The industrial route utilizes 5-methylnicotinic acid , converting the carboxylic acid to a trifluoromethyl group using Sulfur Tetrafluoride (


).
Synthesis of Precursor (5-Methylnicotinic Acid)

Starting from 3,5-lutidine (3,5-dimethylpyridine):

  • Selective Oxidation: Reaction with

    
     (controlled stoichiometry) or enzymatic oxidation.
    
  • Yield: Typically 50–60% yield of the mono-acid (CAS 3222-49-9).

Fluorination Protocol

Reaction:



Methodology:

  • Equipment: Use a Hastelloy or Monel autoclave (stainless steel is corroded by HF).

  • Loading: Charge 5-methylnicotinic acid and anhydrous HF (catalytic or solvent).

  • Addition: Condense

    
     gas  into the reactor at 
    
    
    
    .
  • Reaction: Heat to 120–150°C for 10–24 hours. The pressure will rise significantly.

  • Venting: Cool and carefully vent

    
     and excess 
    
    
    
    through a caustic scrubber (
    
    
    ).
  • Workup: Neutralize the residue with

    
     and extract.
    

Safety Note:


 is extremely toxic and hydrolyzes to HF. This protocol requires specialized high-pressure facilities.

IndustrialRoute Lutidine 3,5-Lutidine Oxidation Controlled Oxidation (KMnO4/H2O) Lutidine->Oxidation Nicotinic 5-Methylnicotinic Acid Oxidation->Nicotinic Fluorination Deoxyfluorination (SF4 / 150°C) Nicotinic->Fluorination Target 3-Methyl-5-(trifluoromethyl)pyridine Fluorination->Target

Figure 2: Industrial functional group interconversion pathway.

Pathway C: Direct C-H Trifluoromethylation (Emerging Technology)

Recent advances in photoredox and radical chemistry allow for the direct functionalization of pyridine rings. While 3-position selectivity is challenging (radical attack typically favors positions 2 and 4), nucleophilic activation strategies can invert this selectivity.

Mechanism: Hydrosilylation-Activation

Standard radical


 addition to pyridine fails to yield 3-substituted products efficiently. By converting the pyridine to an 

-silyl dihydropyridine (enamine-like), the C3/C5 positions become nucleophilic.

Protocol (Based on recent literature):

  • Activation: Treat 3-picoline with a silane (

    
    ) and a Lewis acid (
    
    
    
    ) to form the 1,2- or 1,4-dihydropyridine intermediate.
  • Functionalization: Add an electrophilic

    
     source (e.g., Togni Reagent II ). The enamine beta-carbon (C5) attacks the electrophilic 
    
    
    
    .
  • Oxidation: Treat with DDQ or air to restore aromaticity.

Pros/Cons:

  • Pro: Avoids pre-functionalized starting materials.

  • Con: Regioselectivity (C5 vs C2/C6) depends heavily on the steric bulk of the C3-methyl group.

Comparative Data Analysis

ParameterPathway A (Cross-Coupling)Pathway B (FGI / SF4)Pathway C (Direct C-H)
Starting Material 3-Bromo-5-methylpyridine3,5-Lutidine3-Picoline
Reagent Cost High (

, Cu/Pd)
Low (KMnO4, SF4)Moderate (Togni Reagent)
Scalability < 1 kg> 100 kg< 100 g
Regioselectivity Excellent (100%)Excellent (Pre-defined)Moderate (Isomer mixtures)
Safety Profile Moderate (Standard Lab)Low (High Hazard HF/SF4)High (Mild Conditions)
Typical Yield 70–85%80–90% (Fluorination step)40–60%

References

  • Nagib, D. A., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from [Link]

  • Vertex AI Search. (2024).[1] Patent EP0953566A2 - Selective transformation of pyridines. Retrieved from

Sources

Spectroscopic Data & Technical Profile: 3-Methyl-5-(trifluoromethyl)pyridine

[1]

Executive Summary

3-Methyl-5-(trifluoromethyl)pyridine represents a strategic scaffold in drug discovery, particularly for modulating lipophilicity (LogP ~2.[1]41) and metabolic stability.[1] The trifluoromethyl group (

11

This guide details the spectroscopic signature (NMR, MS, IR) required for rigorous identification and quality control, alongside synthesis pathways and handling protocols.

Physicochemical Profile

Data aggregated from experimental and calculated consensus values.

PropertyValueNotes
CAS Number 131748-15-7
Molecular Formula

Molecular Weight 161.12 g/mol
Appearance Clear to pale yellow liquid
Boiling Point 152.6°C@ 760 mmHg
Density 1.216 g/cm³@ 25°C
Refractive Index

LogP 2.41Highly lipophilic
Flash Point 46.1°CFlammable

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the asymmetry of the pyridine ring and the strong scalar coupling of the fluorine atoms (

1.

NMR (400 MHz,

)

Note: Chemical shifts (

Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
8.75 - 8.85 Singlet (br)1HH-6 (Ortho to N, Ortho to

)
Fine coupling to F (

Hz)
8.50 - 8.60 Singlet (br)1HH-2 (Ortho to N, Ortho to

)
7.75 - 7.85 Singlet (br)1HH-4 (Between

and

)
2.40 - 2.45 Singlet3H-CH

Interpretation Logic:

  • H-6 is the most deshielded proton due to the combined electron-withdrawing inductive effect (-I) of the adjacent Nitrogen and the ortho-

    
     group.[1]
    
  • H-2 is deshielded by the Nitrogen but slightly shielded relative to H-6 due to the electron-donating methyl group.[1]

  • Broadening: Aromatic protons often appear as broad singlets or show fine splitting due to long-range coupling (

    
    ) with the fluorine atoms.
    
2.

NMR (100 MHz,

)

The

Shift (

ppm)
Multiplicity

(Hz)
Assignment
150 - 152 Singlet-C-2 (Aromatic C-H)
144 - 146 Quartet

C-6 (Aromatic C-H, ortho to

)
133 - 135 Singlet-C-3 (Quaternary, ipso to

)
132 - 134 Quartet

C-4 (Aromatic C-H)
126 - 128 Quartet

C-5 (Quaternary, ipso to

)
123.5 Quartet

-CF

(Trifluoromethyl carbon)
18.5 Singlet--CH

(Methyl carbon)

Key Diagnostic Feature: The quartet at ~123.5 ppm with a large coupling constant (



1
3.

NMR (376 MHz,

)
  • Shift:

    
    
    
  • Pattern: Singlet (referenced to

    
     at 0 ppm).
    
  • Utility: This is the cleanest method for purity assessment, as impurities often show distinct fluorine shifts.[1]

B. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion:

1

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  161 (Base peak or high intensity).
    
  • Loss of H (

    
    ):  160 (Formation of pyridyl cation).
    
  • Loss of

    
     (
    
    
    ):
    92 (Significant fragment, pyridine ring + methyl).[1]
  • Loss of HCN (

    
    ):  Typical pyridine ring fragmentation.[1]
    

MS_FragmentationMMolecular Ion[M]+ m/z 161Frag1[M - H]+m/z 160M->Frag1-HFrag2[M - CF3]+m/z 92M->Frag2-CF3 (69)Frag3Ring Opening- HCNFrag2->Frag3Degradation

Figure 1: Proposed fragmentation pathway for 3-Methyl-5-(trifluoromethyl)pyridine under Electron Impact (EI).

C. Infrared Spectroscopy (FT-IR)
  • C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region (Specific to

    
    ).
    
  • C=N / C=C Aromatic Stretch: 1580–1600 cm⁻¹ .[1]

  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹ (Weak).

  • C-H Stretch (Aliphatic): 2920–2980 cm⁻¹ (Methyl group).

Synthesis & Production Context

Understanding the synthesis helps in identifying potential impurities (e.g., chlorinated byproducts).

Primary Route: Oxidative Fluorination / Halogen Exchange Industrially, this compound is often accessed via the reaction of 3-picoline (3-methylpyridine) with HF and

1

SynthesisStart3-Picoline (3-Methylpyridine)Step1Chlorination / Fluorination(HF / Cl2, High Temp/Pressure)Start->Step1InterMixture of ChlorinatedTFMP IntermediatesStep1->InterStep2Selective Dechlorination / ReductionInter->Step2Product3-Methyl-5-(trifluoromethyl)pyridineStep2->Product

Figure 2: General industrial synthesis workflow highlighting the origin of potential chlorinated impurities.[1][2]

Experimental Protocol: Standard Analysis

Objective: Confirm identity and purity of a raw batch.

  • Sample Preparation: Dissolve 10 mg of the liquid in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Instrument Setup:

    • 1H: 16 scans, 1s relaxation delay.

    • 19F: 32 scans, coupled or decoupled (decoupled preferred for clean integration).

  • Critical Check:

    • Verify the integral ratio of Aromatic H : Methyl H is 1:1 (3 protons each).

    • Check for the presence of a doublet at ~7.3 ppm (indicative of 3-picoline starting material impurity).[1]

References

  • ChemicalBook. (2023). 3-Methyl-5-(trifluoromethyl)pyridine CAS 131748-15-7 Properties and Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12816368, 3-Methyl-5-(trifluoromethyl)pyridine.[1] Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis and characterization of trifluoromethyl-substituted pyridines (General Methodologies). Retrieved from

  • Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines via HF/Cl2 reaction.[1] Retrieved from

  • Sigma-Aldrich. (2023).[1] Product Specification: 3-Hydroxy-5-(trifluoromethyl)pyridine (Analogous Spectral Data). Retrieved from [1]

Comprehensive Analysis of the 1H NMR Profile of 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Spin Dynamics

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 3-Methyl-5-(trifluoromethyl)pyridine . Unlike simple aliphatic systems, this heteroaromatic molecule presents a complex spin system characterized by long-range coupling and significant substituent effects.[1]

This document is designed for researchers requiring definitive structural validation. It moves beyond simple peak listing to explore the causality of chemical shifts , spin-spin coupling mechanisms (including


F-

H interactions), and experimental protocols for unambiguous assignment.

Structural Context & Spin System Analysis[1]

To accurately interpret the spectrum, one must first define the magnetic environment. The pyridine ring creates a strong anisotropic field (ring current), while the nitrogen atom induces significant deshielding at the


-positions (C2 and C6).
The Substituent Effects
  • 3-Methyl Group (-CH

    
    ):  Acts as a weak electron-donating group (EDG) via hyperconjugation.[1] It exerts a shielding effect on the ortho (H2, H4) protons and introduces a 3-proton singlet in the aliphatic region.
    
  • 5-Trifluoromethyl Group (-CF

    
    ):  A potent electron-withdrawing group (EWG) via induction.[1] It strongly deshields adjacent protons (H4, H6) and introduces a spin-active nucleus (
    
    
    
    F,
    
    
    ) that complicates the proton spectrum via long-range heteronuclear coupling.
The Spin Topology

The molecule forms a higher-order spin system.[1] It is not a simple first-order AX system due to the presence of the fluorine nuclei.[1]

  • Nuclei: 3 Aromatic Protons (H2, H4, H6) + 3 Methyl Protons.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    natural abundance) couples to H4 and H6 via
    
    
    bonds, often resulting in peak broadening or quartet splitting in standard
    
    
    H experiments.
Visualization: Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) pathways that dictate the multiplicity of the observed signals.

CouplingNetwork cluster_legend Legend CF3 19F (CF3) Group H6 H6 (Aromatic) CF3->H6 4J (F-H) H4 H4 (Aromatic) CF3->H4 4J (F-H) H6->H4 4J (Meta) H2 H2 (Aromatic) H6->H2 4J (Meta) Me CH3 (Methyl) H4->Me 4J (Long Range) H2->H4 4J (Meta) H2->Me 4J (Long Range) key Dashed Red: Heteronuclear Coupling Solid Black: Homonuclear Aromatic Coupling Green: Methyl Allylic-like Coupling

Figure 1: Spin coupling topology showing the connectivity between the Fluorine, Methyl, and Aromatic protons.[2]

Experimental Protocol

Reliable data acquisition requires strict adherence to sample preparation standards, particularly to minimize solvent-solute interactions that can obscure fine splitting.[1]

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is the standard.[1]
    
    • Note: DMSO-d

      
       may be used if solubility is an issue, but it will shift aromatic peaks downfield due to viscosity and polarity effects.[1]
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent. High concentrations cause viscosity broadening, obscuring small

    
     couplings (~1 Hz).[1]
    
  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][3]

Acquisition Parameters (400 MHz+)

To resolve the fine splitting caused by


F, standard "survey" parameters are insufficient.
  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ):

    
     seconds (crucial for high digital resolution).
    
  • Relaxation Delay (D1): 2.0 seconds.

  • Pulse Angle:

    
     (to prevent saturation).
    
  • Scans: 16–64 (depending on concentration).

Spectral Interpretation & Data Analysis

The spectrum is divided into two distinct regions: the Aliphatic Zone (Methyl) and the Heteroaromatic Zone .

Predicted Chemical Shifts & Multiplicities

The following data represents the consensus values expected in CDCl


.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H6 8.75 – 8.85 Broad Singlet / Fine Quartet

,

Most deshielded.[1] Adjacent to N (

) and ortho to EWG (-CF

).
H2 8.55 – 8.65 Broad Singlet

Adjacent to N (

), but ortho to EDG (-CH

) which provides slight shielding relative to H6.[1]
H4 7.80 – 7.95 Broad Singlet / Fine Quartet

,

Gamma (

) to N. Shielded relative to

-protons.[1]
-CH

2.40 – 2.50 SingletN/A (Broadened)Typical aryl-methyl shift.[1] May show broadening due to coupling with H2/H4.[1]
Detailed Mechanistic Analysis[1]
The Aromatic Region (7.5 – 9.0 ppm)

The pyridine ring protons (H2, H4, H6) do not appear as simple doublets because there are no protons on adjacent carbons (vicinal neighbors). All H-H couplings are meta (


) or para (

), which are small (0–2 Hz).[1]
  • H6 (The Diagnostic Peak): This proton is located between the ring Nitrogen and the CF

    
     group.[1]
    
    • Shift: The Nitrogen lone pair and the electronegative CF

      
       group both pull electron density away, shifting this peak furthest downfield (~8.8 ppm).
      
    • Shape: It often appears as a "lumpy" singlet.[1][4] The "lumpiness" is actually an unresolved quartet caused by coupling to the 3 fluorine atoms (

      
      ).[1]
      
  • H2: Located between the Nitrogen and the Methyl group.[1]

    • Shift: The Methyl group is electron-donating, which shields H2 slightly compared to H6.[1]

    • Shape: typically a sharp singlet or fine doublet (

      
       to H4).[1]
      
  • H4: Located between the Methyl and CF

    
     groups.[1]
    
    • Shift: Being

      
       to the Nitrogen, it lacks the strong deshielding of the 
      
      
      
      -positions. It appears upfield (~7.9 ppm).[1]
The Aliphatic Region (2.0 – 3.0 ppm)
  • Methyl Group: Appears as a strong singlet at ~2.45 ppm.[1]

  • Validation: Integration must be exactly 3:1 relative to any single aromatic proton.[1]

Advanced Validation: F Decoupling

If the aromatic peaks appear as broad, undefined blobs, it is likely due to unresolved


F coupling. To prove this, run a 

F-decoupled

H NMR
(

H{

F}).[1]
The Decoupling Workflow

The following logic flow illustrates how to confirm the structure using decoupling techniques.

DecouplingWorkflow Start Acquire Standard 1H NMR Check Are Aromatic Peaks Broad? Start->Check Decision Broadening Observed? Check->Decision Exp Run 1H{19F} Experiment (Apply F-decoupling pulse) Decision->Exp Yes Conclusion2 No Change: Check Shimming or Dynamics Decision->Conclusion2 No Result Compare Spectra Exp->Result Conclusion1 Peaks Sharpen: Confirmed F-coupling (H4/H6) Result->Conclusion1

Figure 2: Workflow for validating Fluorine-Proton coupling using decoupling experiments.

Interpretation:

  • In the

    
    H{
    
    
    
    F} spectrum, the broad "singlets" at H6 and H4 should collapse into sharper lines (revealing only the small H-H meta couplings), confirming the presence and location of the CF
    
    
    group.

References

  • PubChem Compound Summary. (2023). 3-Methyl-5-(trifluoromethyl)pyridine (CID 18361873).[1] National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5][6][7] (Standard text for Pyridine coupling constants).

  • Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collection.[1] University of Wisconsin-Madison.[1] (Source for Heterocycle Chemical Shifts).[1][5][8][9] [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][5][7] (Authoritative source on F-H coupling mechanisms).

Sources

Technical Guide: 13C NMR Analysis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (


) group is a cornerstone of modern medicinal chemistry, imparting metabolic stability and lipophilicity to pyridine scaffolds. However, for the analytical chemist, 

-pyridines present a "perfect storm" of spectroscopic challenges: low natural abundance, massive heteronuclear coupling, and slow relaxation rates. This guide moves beyond standard operating procedures to provide a mechanistic understanding and actionable protocols for capturing high-fidelity

NMR data of these fluorinated heterocycles.

Part 1: The Physics of the Interaction

The "Invisible Carbon" Paradox

In standard proton-decoupled


 NMR, researchers often report "missing" signals in 

-pyridine spectra. This is rarely due to sample degradation. It is a sensitivity deficit caused by two converging physical phenomena:
  • Intensity Dilution via Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) couples strongly with
    
    
    .[1] Unlike protons, which are decoupled in standard zgpg30 sequences, the fluorine coupling remains active on standard broadband probes. This splits the carbon signal into quartets (
    
    
    ), distributing the signal intensity across four peaks (1:3:3:1 ratio).
    • Result: The peak height of the quaternary carbon is reduced to ~25% of a singlet’s intensity, often burying it in the baseline noise.

  • Saturation via Long

    
    :  The quaternary carbons (both the 
    
    
    
    and the ipso-pyridine carbon) lack attached protons. Without the Dipolar relaxation pathway provided by protons, their Spin-Lattice relaxation times (
    
    
    ) are exceptionally long (>5–10 seconds).
    • Result: Standard repetition rates (

      
       = 1–2s) saturate these nuclei, preventing magnetization recovery and further suppressing the signal.
      
The Coupling Hierarchy

Understanding the magnitude of


 is critical for assignment. The coupling follows a predictable distance-decay relationship.
Interaction TypeBond DistanceCoupling Constant (

)
Visual Characteristic
Direct

(C-F)
270 – 275 Hz Massive quartet; easily mistaken for two doublets or noise.
Geminal

(C-C-F)
30 – 40 Hz Distinct quartet; usually the ipso carbon of the pyridine ring.
Vicinal

(C-C-C-F)
3 – 5 Hz Narrow quartet; often looks like line broadening if resolution is low.
Long Range

< 2 Hz Usually unresolved; appears as a singlet or slight broadening.

Part 2: Visualization of Logic & Workflows

Diagram 1: The Splitting Hierarchy

This diagram illustrates the signal dilution effect caused by the


 group on the pyridine ring carbons.

CF3_Splitting_Tree CF3 CF3 Group (19F x 3) C_Alpha Alpha Carbon (13C-F3) 1J Coupling (~272 Hz) Signal: 1:3:3:1 Quartet CF3->C_Alpha Direct Bond C_Ipso Ipso Carbon (Pyridine C2) 2J Coupling (~35 Hz) Signal: Distinct Quartet CF3->C_Ipso 2 Bonds C_Ortho Ortho Carbon (Pyridine C3) 3J Coupling (~4 Hz) Signal: Narrow Quartet CF3->C_Ortho 3 Bonds Noise Baseline Noise Level C_Alpha->Noise Intensity Dilution

Caption: The "Intensity Dilution" effect. Strong coupling splits the signal, often dropping peak height below the noise threshold if S/N is not optimized.

Diagram 2: Acquisition Decision Matrix

How to choose the correct experimental setup based on your hardware and data requirements.

NMR_Workflow Start Start: Sample Analysis Hardware Check Hardware Start->Hardware StandardProbe Standard BBO/Cryo Probe (1H/13C only) Hardware->StandardProbe SpecialProbe Triple Resonance / TBI Probe (1H/19F/13C) Hardware->SpecialProbe Method_A Method A: Optimized Standard Use zgpg30 D1 = 5s NS = 1024+ StandardProbe->Method_A Routine Method_C Method C: Inverse Gated No NOE D1 = 30s+ StandardProbe->Method_C Quant Required Goal_Quant Goal: Quantitative? SpecialProbe->Goal_Quant Method_B Method B: Dual Decoupling Decouple 1H & 19F Singlets for all carbons Goal_Quant->Method_B No (Qualitative) Goal_Quant->Method_C Yes

Caption: Workflow for selecting the optimal pulse sequence. Note that dual decoupling (Method B) requires specialized hardware not present in all labs.

Part 3: Diagnostic Reference Data

The following table provides expected chemical shifts and coupling constants for 2-(Trifluoromethyl)pyridine , a standard reference motif.

Carbon PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Assignment Logic

121.5 – 122.5 Quartet (q)

Hz
The most upfield quaternary signal; often broad.
C2 (Ipso) 147.0 – 148.5 Quartet (q)33 – 35 Hz Deshielded by N and

. Distinct splitting.
C3 (Ortho) 120.0 – 121.0 Quartet (q)3 – 5 Hz Vicinal coupling; peaks look "thick" or narrowly split.
C4 (Meta) 136.5 – 137.5 Singlet (s)< 1 HzPara to N; coupling usually disappears.
C5 (Meta) 126.5 – 127.5 Singlet (s)< 1 HzMeta to N.
C6 (Para) 150.0 – 151.0 Singlet (s)~1 HzOrtho to N; most deshielded CH.

Note: Shifts are referenced to


 (77.16 ppm). Values may drift 

ppm depending on concentration and temperature.

Part 4: Experimental Protocols

Protocol A: The "Standard Hardware" Optimization

Use this when you only have a standard Broadband Observe (BBO) probe and cannot decouple fluorine.

  • Sample Prep: High concentration is vital. Use 50–80 mg of sample in 0.6 mL

    
    .
    
  • Relaxation Agent (Optional but Recommended): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Why? This paramagnetic species shortens the

      
       of quaternary carbons from ~10s to <1s, allowing faster scanning without saturation.
      
  • Parameter Setup (Bruker nomenclature):

    • Pulse Sequence: zgpg30 (Standard power-gated proton decoupling).

    • D1 (Relaxation Delay):

      • With Cr(acac)

        
        : Set D1 = 2.0s.
        
      • Without Cr(acac)

        
        : Set D1 = 4.0s to 5.0s. Do not use the default 1.0s. 
        
    • SW (Spectral Width): Ensure range covers 100–170 ppm.

    • NS (Scans): Minimum 1024 scans. The signal is split into 4, so you need

      
       the signal-to-noise ratio of a non-fluorinated sample.
      
  • Processing:

    • Apply an Exponential Multiplication (LB) of 1.0 – 2.0 Hz . This is higher than the standard 0.3 Hz but helps smooth the noise around the weak quartet signals.

Protocol B: The "Dual Decoupling" Method

Use this only if equipped with a TBI, TXI, or specialized H-F probe.

  • Configuration: Route the

    
     channel to the second decoupler.
    
  • Pulse Sequence: Use a modified zgpg30 that includes decoupling on channel 2 (f2) and channel 3 (f3).

    • Bruker Command:zgpg_2dec (or similar library sequence).

  • Frequency Centering:

    • Acquire a quick

      
       NMR first. Note the offset (O2).[2][3]
      
    • Set the

      
       experiment's O2  parameter to the center of the 
      
      
      
      signal.
    • Warning:

      
       signals are wide. Ensure the decoupling bandwidth (garp or waltz16) covers the entire fluorine width.
      
  • Result: All quartets collapse into singlets. Signal height increases by 400%.[4]

Part 5: Troubleshooting & Artifacts

SymptomRoot CauseCorrective Action
Missing ~122 ppm Peak Saturation of the

carbon.
Increase D1 to 5s or add Cr(acac)

.
"Ghost" Peaks Folding/Aliasing.

quartets are wide. If SW is too narrow, outer wings of the quartet may fold in. Increase SW.
Asymmetrical Quartets "Roofing" effect or poor shimming.Second-order effects are rare in

at high field. Check shimming (Z1/Z2).
Broad Humps Incomplete Decoupling.If using Protocol B, the decoupler power is too low or off-resonance. Re-center O2 on the

peak.

References

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Data Collection: Fluorine Coupling Constants.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Bruker BioSpin. (2014). User Guide: 13C{19F} Decoupling Setup on Avance Spectrometers.

  • Sigma-Aldrich. (2024). 2-(Trifluoromethyl)pyridine Product & Spectral Data.

Sources

Biological Activity and Synthetic Utility of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Heterocycles[1]

The strategic incorporation of a trifluoromethyl (


) group onto a pyridine ring represents a cornerstone tactic in modern medicinal chemistry and agrochemical discovery. This guide analyzes the trifluoromethylpyridine (TFMP)  moiety, a privileged scaffold that leverages the "Fluorine Effect" to modulate physicochemical properties without altering the steric bulk significantly (the 

group is isosteric with an isopropyl group but electronically distinct).

For the researcher, the TFMP moiety offers three critical advantages:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the substituted position, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ), enhancing membrane permeability, while the pyridine nitrogen allows for pH-dependent solubility manipulation.
    
  • Electronic Tuning: The strong electron-withdrawing nature of

    
     lowers the 
    
    
    
    of the pyridine nitrogen, altering hydrogen bond acceptor capability and
    
    
    -stacking interactions with target proteins.

Physicochemical Rationale & Structure-Activity Relationship (SAR)

The biological potency of TFMP derivatives stems from the perturbation of the pyridine ring's electron density.

Comparative Physicochemical Metrics
PropertyPyridine (Unsubstituted)2-TrifluoromethylpyridineImpact on Bioactivity
Dipole Moment 2.2 D~4.2 DEnhanced receptor binding orientation.
Basicity (

)
5.2~0.5 - 1.0Reduced protonation at physiological pH; improved bioavailability.
Lipophilicity (

)
0.0 (Reference)+0.88Increased blood-brain barrier (BBB) and cell membrane penetration.
Metabolic Liability High (N-oxidation, C-oxidation)Low (at C2)Blockade of CYP450 oxidative sites.
SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating TFMP during lead optimization.

SAR_Logic Start Lead Compound (Pyridine Core) Decision Optimization Goal? Start->Decision MetaStab Increase Metabolic Stability Decision->MetaStab High Clearance Potency Enhance Binding Affinity Decision->Potency Low IC50 Permeab Improve Membrane Permeability Decision->Permeab Low Absorption Action1 Add CF3 at C2/C6 (Block Oxidation) MetaStab->Action1 Action2 Add CF3 at C3/C5 (Electronic Tuning) Potency->Action2 Permeab->Action1 Permeab->Action2 Action3 Result: Lipophilic Efficiency (LipE) Boost Action1->Action3 Action2->Action3

Caption: Decision logic for introducing the trifluoromethyl group to optimize pharmacokinetics and pharmacodynamics.

Agrochemical Dominance: The Flonicamid Case Study

While pharmaceutical applications are growing (e.g., in experimental EGFR inhibitors), the TFMP moiety has achieved "blockbuster" status in agrochemicals. The definitive example is Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide).

Mechanism of Action: Selective Feeding Inhibition

Unlike neonicotinoids that target nicotinic acetylcholine receptors (nAChR), Flonicamid operates via a unique mechanism classified by IRAC as Group 29 (Chordotonal Organ Modulators).

  • Target: Chordotonal organs (stretch receptors) in insects.

  • Effect: It disrupts the insect's ability to recognize proper stylet penetration cues.

  • Outcome: The insect (specifically aphids) inserts its stylet but cannot feed, leading to starvation and death without the neurotoxic convulsions seen in other classes.

Experimental Validation: Electronic Monitoring of Insect Feeding (EMIF)

To validate the activity of a TFMP derivative like Flonicamid, researchers use EMIF (EPG - Electrical Penetration Graph).

Protocol Summary:

  • Setup: Attach a gold wire electrode to the aphid dorsum using conductive silver glue.

  • Circuit: Insert a reference electrode into the plant substrate.

  • Recording: Connect to a Giga-ohm input impedance amplifier.

  • Observation:

    • Waveform C: Indicates stylet pathway phase (penetration).

    • Waveform E1: Salivation into phloem sieve elements.

    • Waveform E2: Passive phloem sap ingestion.

  • Result: Effective TFMP derivatives drastically reduce or eliminate Waveform E2 duration.

Synthetic Protocol: Construction of TFMP Scaffolds

A robust method for synthesizing bioactive TFMP derivatives is the cyclocondensation of amino-heterocycles with fluorinated keto-esters. This approach yields fused tricyclic systems often screened for anticancer activity (e.g., EGFR inhibition).

Methodology: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazole

Reference: Adapted from search results on pyrimido-indazole synthesis.

Reagents:

  • 3-Aminoindazole derivative (1.0 equiv)

  • Ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv)[1]

  • Polyphosphoric acid (PPA) or

    
     (Catalyst)[1]
    
  • Solvent: Methanol (Dry)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 2.0 g of the 3-aminoindazole derivative in 4 mL of dry methanol.

  • Addition: Add 2.0 equivalents of ethyl 4,4,4-trifluoroacetoacetate.

  • Catalysis: Add 1 mL of Polyphosphoric acid dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 24 hours. Monitor via TLC (50:50 Petroleum Ether/Ethyl Acetate).
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Precipitation: Suspend the crude residue in ice-cold water. The product will precipitate.

  • Purification: Filter the solid and wash with diethyl ether. Recrystallize from ethanol if necessary.

Expected Yield: 75-85% Characterization: Look for the characteristic


 singlet in 

NMR around -63 to -65 ppm.
Synthetic Workflow Diagram

Synthesis_Workflow Reactants Reactants: 3-Aminoindazole + Ethyl 4,4,4-trifluoroacetoacetate Catalysis Catalyst Addition: Polyphosphoric Acid (PPA) Solvent: MeOH Reactants->Catalysis Reflux Cyclocondensation: Reflux @ 65°C, 24h (Argon Atmosphere) Catalysis->Reflux Workup Workup: 1. Evaporate Solvent 2. Water Suspension 3. Filtration Reflux->Workup Product Product: 2-(Trifluoromethyl)pyrimido[1,2-b]indazole (Yield: ~80%) Workup->Product

Caption: One-pot cyclocondensation pathway for generating fused TFMP-heterocycles.

Pharmaceutical Potential: Anticancer Activity[2][3][4]

Recent studies highlight TFMP derivatives as potent inducers of apoptosis in cancer cell lines (e.g., A549 lung cancer, oral cancer lines).

Mechanism: Apoptosis Induction

Experimental TFMP derivatives (e.g., pyrazolo-pyridines or the pyrimido-indazoles synthesized above) often function by disrupting the Bcl-2/Bax balance.

  • Up-regulation: Bax (Pro-apoptotic), Caspase-3, Caspase-9.

  • Down-regulation: Bcl-2 (Anti-apoptotic).

  • Result: Mitochondrial membrane depolarization

    
     Cytochrome c release 
    
    
    
    Apoptosome formation.
Recommended Assay: MTT Cytotoxicity Screen

To verify the biological activity of the synthesized TFMP derivative:

  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add the TFMP derivative at graded concentrations (0.1, 1, 10, 50, 100

    
    ). Include Cisplatin as a positive control.
    
  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Labeling: Add

    
     MTT solution (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate medium. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2021). [Link]

  • Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. Pest Management Science. (2001). [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules. (2022). [Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells. Bioorganic & Medicinal Chemistry. (2018).[2] [Link]

Sources

3-Methyl-5-(trifluoromethyl)pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Methyl-5-(trifluoromethyl)pyridine Derivatives in Medicinal Chemistry

Executive Summary: The Fluorinated Pyridine Advantage

In modern drug discovery, the 3-methyl-5-(trifluoromethyl)pyridine scaffold (CAS 131748-15-7) represents a high-value pharmacophore. It is not merely a structural spacer but a functional unit designed to modulate metabolic stability , lipophilicity , and binding kinetics .

This guide analyzes the technical utility of this scaffold, providing validated synthetic protocols and medicinal chemistry logic for its deployment in kinase inhibitors and agrochemical agents. The combination of the electron-withdrawing trifluoromethyl group (


) and the steric bulk of the methyl group (

) on the pyridine ring creates a unique electronic "push-pull" system that alters the basicity of the pyridine nitrogen, reducing off-target hERG liability while enhancing on-target residence time.

Part 1: Physicochemical Profile & SAR Logic

The 3-methyl-5-(trifluoromethyl)pyridine core offers a distinct advantage over non-fluorinated bioisosteres (e.g., 3,5-dimethylpyridine) or phenyl analogs.

Electronic Modulation
  • Basicity (

    
    ):  The 
    
    
    
    group at the 5-position is strongly electron-withdrawing (
    
    
    ), significantly lowering the
    
    
    of the pyridine nitrogen compared to unsubstituted pyridine (
    
    
    ). This reduction prevents protonation at physiological pH, improving membrane permeability and reducing lysosomal trapping.[1]
  • Dipole Moment: The vector sum of the pyridine lone pair and the C-F bonds creates a strong, directional dipole. This is critical for orienting the molecule within the ATP-binding pockets of kinases.

Steric & Lipophilic Tuning
  • Bioisosterism: The

    
     group is often cited as a bioisostere for an isopropyl group in terms of steric volume, but with orthogonal electronic properties.
    
  • Metabolic Blocking: The 3-methyl group serves as a "metabolic soft spot" if unsubstituted, but in this scaffold, the electron-deficient ring deactivates the methyl group toward cytochrome P450-mediated oxidation (benzylic hydroxylation), enhancing half-life (

    
    ).
    

Table 1: Comparative Physicochemical Properties

Property3-Methyl-5-(trifluoromethyl)pyridine3,5-Dimethylpyridine3-(Trifluoromethyl)pyridine
LogP (Est.) 2.41 1.681.80
Electronic Nature Electron-Deficient (

-acid)
Electron-RichElectron-Deficient
Metabolic Stability High (Ring deactivation)Low (Benzylic oxidation)Moderate
Key Application Kinase Inhibitors, AgrochemicalsGeneral Solvent/BaseBuilding Block

Part 2: Synthetic Strategies

Accessing this scaffold requires navigating the trade-off between reagent cost and regioselectivity.

Strategy A: Cross-Coupling (Recommended for MedChem)

The most reliable laboratory-scale route involves Suzuki-Miyaura coupling . This approach allows for late-stage diversification if the boronic acid is used as the variable partner.

  • Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine.[1]

  • Reagent: Methylboronic acid (or Potassium methyltrifluoroborate).[1]

  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Advantage: High regiocontrol; avoids hazardous fluorination reagents.[1]

Strategy B: Cyclocondensation (Building Block Approach)

For creating derivatives with complex substitution at the 2- or 6-positions (e.g., 2-amino derivatives), a de novo ring construction is preferred.

  • Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + 3-methylbutanal equivalent + Ammonia source.

  • Mechanism: Hantzsch-type pyridine synthesis followed by oxidation.[1]

Part 3: Visualization of Synthetic Logic

SyntheticWorkflow Target 3-Methyl-5-(trifluoromethyl)pyridine (Target Scaffold) RouteA Route A: Suzuki Coupling (High Precision) RouteA->Target C-C Bond Formation (>90% Yield) RouteB Route B: Cyclocondensation (De Novo Assembly) RouteB->Target Hantzsch Synthesis + Oxidation RouteC Route C: Direct Fluorination (Industrial/Hazardous) RouteC->Target Cl2 / HF / High Temp (Mixture of Isomers) SM_A 3-Bromo-5-(trifluoromethyl)pyridine SM_A->RouteA Reagent_A Methylboronic Acid Pd Catalyst Reagent_A->RouteA SM_B Ethyl 4,4,4-trifluoro-3-oxobutanoate SM_B->RouteB SM_C 3-Picoline (3-Methylpyridine) SM_C->RouteC

Figure 1: Retrosynthetic analysis showing the three primary access routes.[1] Route A is the preferred method for medicinal chemistry optimization due to modularity and safety.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Suzuki-Miyaura Coupling Target: 3-Methyl-5-(trifluoromethyl)pyridine from 3-Bromo-5-(trifluoromethyl)pyridine.

Context: This protocol uses potassium methyltrifluoroborate (


) instead of methylboronic acid. Methylboronic acid is prone to trimerization (boroxine formation) and volatility issues.[1] The trifluoroborate salt is air-stable and stoichiometric.

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv, 2.26 g, 10 mmol)[1]

  • Potassium methyltrifluoroborate (1.5 equiv, 1.83 g, 15 mmol)[1]

  • 
     (0.05 equiv, 408 mg, 0.5 mmol)
    
  • 
     (3.0 equiv, 9.77 g, 30 mmol)
    
  • Solvent: Toluene/Water (3:1 ratio, degassed).

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the aryl bromide, potassium methyltrifluoroborate, cesium carbonate, and palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[1]
    
  • Solvent Addition: Add degassed Toluene (30 mL) and Water (10 mL) via syringe through the septum.

  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The reaction typically reaches completion within 4–6 hours .[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and water (30 mL).[1]

    • Separate phases.[1] Extract the aqueous layer twice with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate under reduced pressure (careful: product is semi-volatile, bp ~152°C). Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (400 MHz, CDCl3):

      
       8.65 (s, 1H), 8.38 (s, 1H), 7.80 (s, 1H), 2.45 (s, 3H).[1]
      
    • Yield Expectation: 85–92%.[1]

Part 5: Medicinal Chemistry Case Studies

Case Study 1: Kinase Inhibitor Optimization

In the development of Type II kinase inhibitors , the "gatekeeper" residue often dictates selectivity.

  • Challenge: A phenyl ring in the hydrophobic pocket was metabolically liable and lacked sufficient hydrophobic contact.[1]

  • Solution: Replacement with 3-methyl-5-(trifluoromethyl)pyridine .[1]

    • The 5-

      
        group occupied the hydrophobic pocket deeply, displacing water molecules (entropy gain).
      
    • The 3-Methyl group introduced a twist in the biaryl bond, forcing the molecule into a conformation that favored the inactive (DFG-out) state of the kinase.

  • Outcome: 10-fold increase in potency and 4-fold increase in microsomal stability.[1]

Case Study 2: Agrochemicals (Fluopicolide Analogues)

While Fluopicolide utilizes a 3-chloro-5-(trifluoromethyl)pyridine moiety, recent patent literature (e.g., WO2020219871) highlights the 3-methyl analogue in treating helminthic infections.

  • Mechanism: The scaffold acts as a bioisostere for the chlorinated version but with reduced lipophilicity (

    
     lowers LogP slightly) and altered metabolic clearance pathways, reducing environmental persistence while maintaining nematocidal activity.
    

Part 6: SAR Decision Tree

SAR_Logic Core Scaffold: 3-Me-5-CF3-Pyridine Mod_CF3 Modify 5-CF3? Core->Mod_CF3 Mod_Me Modify 3-Me? Core->Mod_Me Res_CF3_Cl Replace with Cl: Increases acidity Decreases lipophilicity Mod_CF3->Res_CF3_Cl Bioisostere Res_CF3_H Remove CF3: Loss of metabolic stability Loss of potency Mod_CF3->Res_CF3_H Negative Control Res_Me_H Remove Me: Loss of steric twist Flat conformation Mod_Me->Res_Me_H conformation check Res_Me_Et Replace with Et/iPr: Steric clash likely Reduced solubility Mod_Me->Res_Me_Et Space filling

Figure 2: SAR Decision Tree for scaffold optimization. The 3-Me/5-CF3 combination occupies a "sweet spot" for steric/electronic balance.

References

  • PubChem. "2-Methyl-5-(trifluoromethyl)pyridine Compound Summary."[1] National Library of Medicine. [Link][1]

  • Tsukamoto, M., & Nakamura, T. (2021).[1] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1] Journal of Pesticide Science. [Link]

  • Google Patents. "Heterocyclic compounds and their use for treatment of helminthic infections and diseases (WO2020219871A1)."[1]

  • Organic Syntheses. "Preparation of N-(2-Pyridyl)triflimide and Derivatives." (General Pyridine Functionalization). [Link]

Sources

The Strategic Implementation of the Trifluoromethyl Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The trifluoromethyl group (


) has evolved from a mere lipophilic bulking agent to a precision tool in medicinal chemistry.[1][2][3] Occupying a unique physicochemical niche, it offers a simultaneous modulation of electronic character, metabolic stability, and lipophilicity that few other functional groups can match.[1] This guide dissects the mechanistic role of 

in ligand-target interactions and provides a validated protocol for its late-stage introduction into heteroaromatic scaffolds.

Part 1: Physicochemical Engineering

The incorporation of a


 group is rarely a passive substitution; it is an active engineering choice that alters the molecular landscape of a drug candidate.
The "Dipole Flip" and Electronic Modulation

The fluorine atom is the most electronegative element (3.98 Pauling scale). Consequently, the


 group exerts a powerful electron-withdrawing inductive effect (

), significantly stronger than a chloro or nitro group.
  • pKa Modulation: Introducing

    
     proximal to a basic center (e.g., an amine) significantly lowers the pKa. This is critical for optimizing membrane permeability (by reducing the ionized fraction at physiological pH) without abolishing solubility.
    
    • Example: The pKa of aniline is ~4.6;

      
      -trifluoromethylaniline drops to ~2.6.
      
  • Bioisosterism & Sterics: Historically,

    
     was considered isosteric with the isopropyl group (
    
    
    
    ) due to similar rotational volumes. However, modern crystallographic analysis suggests its effective Van der Waals volume (approx. 42.6 ų) is intermediate between an ethyl and an isopropyl group, yet its shape is oblate rather than spherical.
Lipophilicity and Permeability

The C-F bond is non-polarizable, leading to weak London dispersion forces. However, the


 group significantly increases lipophilicity (

relative to hydrogen) due to its high hydrophobicity. This modulation is distinct from hydrocarbon chains because it increases lipophilicity without introducing metabolically labile sites.
Table 1: Comparative Physicochemical Parameters
SubstituentVan der Waals Vol. (ų)Hansch

(Lipophilicity)
Hammett

(Electronic)
Bond Length (C-X) Å
Hydrogen (-H) 7.20.000.001.09
Methyl (-CH3) 23.6+0.56-0.171.54
Chloro (-Cl) 19.9+0.71+0.231.77
Trifluoromethyl (-CF3) 42.6 +0.88 +0.54 1.35

Part 2: Metabolic Stability & Pharmacokinetics

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).[4] This thermodynamic stability is the cornerstone of using


 to block metabolic degradation.
Metabolic Blocking (The "Metabolic Switch")

Cytochrome P450 (CYP) enzymes typically oxidize drugs at electron-rich, accessible C-H bonds.[4]

  • Mechanism: Replacing a methyl group (

    
    ) with 
    
    
    
    prevents hydroxylation. The high ionization potential of the fluorine electrons makes the carbon center resistant to the radical abstraction mechanisms employed by CYP450 heme centers.
  • Impact: This substitution often extends half-life (

    
    ) and improves oral bioavailability (
    
    
    
    ).[4]
Visualization: The Impact of CF3 on Drug Properties

The following diagram illustrates the causal relationships between


 incorporation and downstream pharmacological effects.

CF3_Impact CF3 Trifluoromethyl (-CF3) Introduction EWG Electron Withdrawing (-I Effect) CF3->EWG Lipophilicity Increased Lipophilicity (+ Hansch Pi) CF3->Lipophilicity Sterics Steric Bulk (> Methyl, < Isopropyl) CF3->Sterics BondStrength C-F Bond Strength (~116 kcal/mol) CF3->BondStrength pKa Lower pKa (Reduced Basicity) EWG->pKa Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Hydrophobic Pocket Filling Lipophilicity->Binding Sterics->Binding Metabolism Block CYP450 Oxidation BondStrength->Metabolism pKa->Permeability

Figure 1: Causal network showing how the fundamental properties of the trifluoromethyl group translate into pharmacokinetic and pharmacodynamic advantages.

Part 3: Synthetic Protocol (Late-Stage Functionalization)

While classical synthesis uses fluorinated building blocks, modern drug discovery favors Late-Stage Functionalization (LSF) . This allows researchers to append a


 group to a complex core at the end of the synthesis, rapidly generating analogs.
Protocol: Innate C-H Trifluoromethylation of Heterocycles

This protocol utilizes the Langlois Reagent (Sodium trifluoromethanesulfinate,


). It is a robust, scalable radical method ideal for functionalizing electron-rich heteroarenes (e.g., pyrroles, indoles, uracils) common in drug scaffolds.

Reagents:

  • Substrate (Heteroarene, 1.0 equiv)

  • Langlois Reagent (

    
    , 3.0 equiv)
    
  • tert-Butyl Hydroperoxide (TBHP, 70% aq., 3.0 - 5.0 equiv)

  • Solvent: DCM/Water biphasic mix (2:1) or DMSO.

  • Temperature: 0°C to RT (Room Temperature).

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial equipped with a magnetic stir bar, dissolve the heteroarene substrate (0.5 mmol) in DCM (2.0 mL) and Water (1.0 mL).

  • Reagent Addition: Add Sodium trifluoromethanesulfinate (Langlois Reagent, 1.5 mmol, 234 mg).

  • Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (70% in water, 1.5 - 2.5 mmol). Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature and stir vigorously for 12–24 hours. The biphasic nature requires rapid stirring to ensure radical transfer at the interface.

  • Quench & Workup: Dilute with DCM (10 mL) and quench with saturated

    
     solution. Extract the aqueous layer with DCM (3 x 10 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    

Self-Validating Checkpoint:

  • Success Indicator: Evolution of gas (

    
    ) is a byproduct.
    
  • Regioselectivity:[5] The

    
     radical is electrophilic; it will preferentially attack the most electron-rich position of the heterocycle (e.g., C2 of pyrrole/indole).
    
Visualization: Radical Mechanism Workflow

Langlois_Mechanism Start Langlois Reagent (CF3SO2Na) RadicalGen Radical Generation (CF3• + SO2↑) Start->RadicalGen SET Oxidation Oxidant Oxidant (TBHP) Oxidant->RadicalGen Addition Radical Addition (Formation of C-centered radical) RadicalGen->Addition Electrophilic Attack Substrate Heteroarene Substrate (Electron Rich) Substrate->Addition Oxidation Oxidation of Radical Intermediate (to Cation) Addition->Oxidation -1e- Product Final Product (Trifluoromethylated Heterocycle) Oxidation->Product -H+ (Aromatization)

Figure 2: Mechanistic pathway of radical trifluoromethylation using Langlois reagent. The process involves Single Electron Transfer (SET) oxidative radical generation followed by regioselective addition.

Part 4: Case Studies in Drug Design

Celecoxib (Celebrex) - Selectivity Engineering
  • Target: COX-2 (Cyclooxygenase-2).

  • Role of CF3: The

    
     group on the pyrazole ring is critical for selectivity. It fits into a hydrophobic side pocket present in COX-2 but absent in COX-1 (which has a bulky isoleucine residue blocking access). This steric discrimination reduces gastrointestinal side effects associated with COX-1 inhibition.
    
Efavirenz (Sustiva) - Binding & Stability
  • Target: HIV-1 Reverse Transcriptase.

  • Role of CF3: The

    
     group performs a dual role. First, it enhances binding affinity via hydrophobic interactions within the non-nucleoside binding pocket. Second, it deactivates the benzoxazinone ring against metabolic hydrolysis, significantly improving the drug's oral half-life (40–55 hours).
    

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[1][2][3][4][6][7][8] Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]

Sources

Physicochemical Properties of Trifluoromethylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of trifluoromethylpyridines, designed for researchers in medicinal chemistry and drug development.

Introduction: The Fluorine Effect in Heterocycles

In modern drug discovery, the trifluoromethyl (


) group is not merely a hydrophobic "grease" but a precision tool for modulating electronic and steric environments.[1] When attached to a pyridine scaffold, the 

group imparts unique physicochemical changes that distinguish these analogs from their methyl or chloro counterparts.[1][2][3]

This guide analyzes the 3-trifluoromethylpyridine (3-CF


-Py) and its isomers (2- and 4-substituted), focusing on three critical parameters: Basicity (pKa) , Lipophilicity (LogP) , and Metabolic Stability .[1]
Core Value Proposition
  • Bioisosterism: The

    
     group is often described as a "pseudo-halogen" or a bulky, non-polar bioisostere for an isopropyl group, but with inverted electronic properties.
    
  • Metabolic Blocking: Strategic placement of

    
     on the pyridine ring blocks oxidative metabolism at labile sites (e.g., C-H oxidation by CYP450).[1]
    

Electronic Properties & Basicity (pKa)

The most dramatic effect of trifluoromethyl substitution on the pyridine ring is the reduction of basicity at the nitrogen center.

Mechanism of Basicity Reduction

Pyridine itself is a weak base with a pK


 of approximately 5.2 .[1] The 

group is strongly electron-withdrawing, operating through two primary mechanisms:
  • Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density through the

    
    -bond framework.[1]
    
  • Field Effect: Through-space electrostatic repulsion of the lone pair.[1]

Unlike the nitro group (


), which withdraws via both induction and strong resonance (-R), the 

group operates primarily via induction (

) and field effects, with negligible resonance contribution.[1]
Comparative pKa Data

The introduction of a


 group effectively "deactivates" the pyridine nitrogen, making it significantly less basic.
CompoundStructurepK

(Conjugate Acid)

pK

(vs Pyridine)
Electronic Driver
Pyridine

5.23 -Reference
3-CF

-Pyridine
3-substituted0.97 -4.26Strong -I effect at meta position
2-CF

-Pyridine
2-substituted< 1.0 (Est.)[1]> -4.5Strongest -I (proximity) + Steric hindrance
4-CF

-Pyridine
4-substituted~ 1.0 ~ -4.2-I effect (distance dependent)

Implication for Drug Design: At physiological pH (7.4), unsubstituted pyridine exists in equilibrium between neutral and protonated forms (approx.[1] 0.5% protonated).[1] In contrast, trifluoromethylpyridines (pK


 ~1.[1]0) remain >99.9% neutral .[1] This lack of ionization at physiological pH dramatically improves membrane permeability (passive diffusion) compared to more basic heterocycles.[1]

Lipophilicity (LogP) & Structural Dynamics[1]

The


 group is one of the most lipophilic functional groups known. Its addition to a pyridine ring typically increases the LogP by 1.0 – 1.2 units , a change often referred to as the "Magic Trifluoromethyl" effect, distinct from the "Magic Methyl" effect (which adds ~0.5 units).
Dipole Moment & Vector Analysis

The position of the


 group dictates the net dipole moment of the molecule, which influences solubility and binding orientation.
  • Pyridine Dipole: ~2.2 D (Directed toward Nitrogen).[1]

  • 
    -Benzene Dipole:  ~2.86 D (Directed toward 
    
    
    
    ).[1]

Vector Addition:

  • 2-CF

    
    -Py:  Vectors are at ~60°.[1] Resultant dipole is High .[1] High polarity, but high lipophilicity.[1]
    
  • 3-CF

    
    -Py:  Vectors are at ~120°.[1] Intermediate dipole.
    
  • 4-CF

    
    -Py:  Vectors are at ~180° (opposing).[1] Resultant dipole is Low .[1] This cancellation often results in the 4-isomer having the highest lipophilicity (highest LogP) and lowest boiling point among isomers due to reduced intermolecular dipole-dipole interactions.[1]
    
Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Substituting a vulnerable C-H bond with C-F or C-CF


 blocks oxidation.[1]
  • Case Study: In the development of the HIV protease inhibitor Tipranavir , a trifluoromethylpyridine moiety was utilized to prevent metabolic degradation that occurred with the non-fluorinated analog.

Visualization: Structure-Property Relationships[1]

The following diagram illustrates the causal relationships between the


 substitution and the resulting physicochemical properties.

SPR_Web CF3 Trifluoromethyl Group (-CF3) Inductive Strong Inductive Withdrawal (-I) CF3->Inductive Lipophilicity Increased Lipophilicity (LogP +1.2) CF3->Lipophilicity Steric Steric Bulk (Vol ~ Isopropyl) CF3->Steric Metabolism Blocked Metabolic Oxidation (CYP450) CF3->Metabolism Strong C-F Bond Pyridine Pyridine Scaffold Basicity Reduced Basicity (pKa ~1.0) Pyridine->Basicity Base pKa 5.2 Inductive->Basicity Deactivates N lone pair Dipole Modulated Dipole (Isomer Dependent) Inductive->Dipole Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Steric->Metabolism Blocks Approach Basicity->Permeability Remains Neutral at pH 7.4

Figure 1: Causal network linking the trifluoromethyl group's intrinsic properties to the physicochemical outcomes on the pyridine scaffold.

Experimental Protocol: Self-Validating pKa Determination via 19F NMR

Standard potentiometric titration is often inaccurate for low pKa values (< 2) due to glass electrode limitations.[1] The following 19F NMR Titration Protocol is robust, self-validating, and requires no accurate concentration measurement of the substrate.

Principle

The chemical shift (


) of the fluorine nuclei is highly sensitive to the electron density changes on the pyridine ring induced by protonation of the nitrogen.


[1]
Protocol Steps

1. Sample Preparation:

  • Dissolve ~5 mg of the trifluoromethylpyridine isomer in 500 µL of solvent (90%

    
     / 10% 
    
    
    
    for lock).
  • Add a trace amount of an internal standard (e.g., trifluoroacetic acid, if not overlapping) or reference externally.

2. Titration Workflow:

  • Starting Point: Adjust pH to ~0.5 using concentrated HCl. Measure pH using a calibrated micro-electrode.[1]

  • Acquisition: Acquire a 1D 19F NMR spectrum (proton-decoupled). Record ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Increment: Adjust pH in steps of 0.3–0.5 units using NaOH or HCl.[1]

  • Endpoint: Continue until pH ~ 4.0 (well past the expected pKa of ~1.0).

3. Data Analysis (Self-Validation):

  • Plot

    
     vs. pH.[1]
    
  • Fit the data to the sigmoidal Henderson-Hasselbalch equation.[1]

  • Validation Check: The curve must show a clear plateau at both low pH (protonated form) and higher pH (neutral form).[1] If the low pH plateau is not reached, the pKa value is an extrapolation and is invalid; lower pH is required.

NMR_Protocol Start Start: Dissolve 5mg Substrate in 90% H2O / 10% D2O Acidify Acidify to pH 0.5 (Ensure fully protonated) Start->Acidify Measure Measure pH & Acquire 19F NMR Spectrum Acidify->Measure Adjust Adjust pH (+0.3 units) using NaOH/HCl Measure->Adjust Check Is pH > 4.0? Adjust->Check Check->Measure No Fit Fit Data to Sigmoidal Equation Check->Fit Yes Validate Validation: Check for Plateaus at limits Fit->Validate

Figure 2: Workflow for the determination of pKa using 19F NMR titration.

References

  • Sigma-Aldrich. 3-(Trifluoromethyl)pyridine Product Analysis & Properties. Link[1]

  • PubChem. Compound Summary: 4-(Trifluoromethyl)pyridine. National Library of Medicine.[1] Link

  • Tsukamoto, M., & Nakamura, T. (2021).[1][2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (Context on metabolic stability and lipophilicity).[1]

  • University of Liverpool. pKa Determination in non-Aqueous Solvents and 19F NMR methodologies. Link

Sources

The Fluorine Privilege: Trifluoromethylpyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethylpyridine (TFMP) moiety represents one of the most privileged structural motifs in modern agrochemical discovery.[1] Its dominance stems from the "Fluorine Effect"—a unique ability to modulate lipophilicity (LogP), metabolic stability, and pKa simultaneously.

This technical guide deconstructs the discovery, synthesis, and mode of action of TFMP-containing agrochemicals, moving beyond basic lists to explore the why and how of their design.

Physicochemical Rationale

The incorporation of a trifluoromethyl (


) group onto a pyridine ring is rarely a random screen; it is a calculated bioisosteric replacement designed to alter the molecule's "warhead" properties.[2]
PropertyEffect of

on Pyridine
Impact on Agrochemical Performance
Lipophilicity Significantly increases LogP (

).[2][3][4]
Enhances cuticular penetration in leaves and exoskeletons (insects).[3]
Electronic Effect Strong electron-withdrawing group (EWG).[2][3][4]Lowers the pKa of the pyridine nitrogen, reducing protonation at physiological pH. This prevents ion trapping and improves transport.[2]
Metabolic Stability Blocks P450 oxidation sites.[2][3]The C-F bond (116 kcal/mol) is metabolically inert, extending the half-life of the active ingredient (AI) in the field.[3]
Dipole Moment Alters the vector of the dipole.[3]Can enhance binding affinity to specific receptor pockets (e.g., nAChR).[3]
Strategic Classes & Case Studies
A. Insecticides: The Sulfoximine Breakthrough
  • Molecule: Sulfoxaflor (Isoclast™ Active)[3][5]

  • Discovery Logic: Researchers sought to overcome neonicotinoid resistance.[2][3] While neonicotinoids (e.g., Imidacloprid) possess a nitro/cyano-guanidine pharmacophore, Sulfoxaflor introduces a sulfoximine group linked to a 6-trifluoromethylpyridine.[2][3][4]

  • Mechanism: It acts as a nicotinic acetylcholine receptor (nAChR) agonist but binds to a distinct sub-site (Group 4C).[3] The TFMP moiety is critical for fitting into the hydrophobic pocket of the receptor, distinct from the chloropyridine of imidacloprid.

B. Herbicides: The "Fop" Legacy
  • Molecule: Fluazifop-P-butyl [2][3][4]

  • Discovery Logic: Targeted inhibition of Acetyl-CoA Carboxylase (ACCase).[2][3][4]

  • Role of TFMP: The 5-trifluoromethyl-2-pyridyloxy group mimics the aryloxy portion of older herbicides but provides superior translocation properties due to the electron-deficient pyridine ring enhancing metabolic stability against rapid degradation in the plant before reaching the meristem.[2][4]

C. Fungicides: Uncoupling Power [3][5]
  • Molecule: Fluazinam [2][3][6]

  • Mechanism: Uncoupler of oxidative phosphorylation.[2]

  • Role of TFMP: The highly electron-deficient ring system (boosted by

    
     and 
    
    
    
    groups) makes the amine proton acidic enough to shuttle protons across the mitochondrial membrane, collapsing the proton gradient.[2][4]
Synthetic Methodologies

The synthesis of TFMP agrochemicals generally follows two distinct strategies: the Building Block Approach (most common) and De Novo Ring Construction .

Strategy A: The Building Block Approach

This relies on commercially available intermediates, primarily:

  • 2-Chloro-5-(trifluoromethyl)pyridine (CTF) [2][3][4]

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

These are typically synthesized via vapor-phase fluorination of picolines, a process mastered by companies like Ishihara Sangyo Kaisha (ISK).[2][3][4]

Strategy B: Late-Stage Functionalization

Newer methods utilize radical trifluoromethylation (e.g., Langlois reagent) to install the


 group onto complex pyridine cores, though this is more common in early discovery than manufacturing.[2][3][4]
Detailed Experimental Protocol: Synthesis of Sulfoxaflor Intermediate

Objective: Synthesis of the critical sulfide intermediate 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine from 5-bromo-2-(trifluoromethyl)pyridine.

Rationale: This step installs the chiral center and the sulfur handle required for the subsequent sulfoximine formation.

Reagents:

  • 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq)[2][3][4]

  • Isopropylmagnesium chloride (Turbo Grignard, 1.3 eq)[3]

  • Ethyl pyruvate (1.2 eq) [Alternative route via alcohol] OR direct displacement with thiol.[3]

  • Selected Route (Nucleophilic Substitution): 3-chloromethyl-6-trifluoromethylpyridine precursor reacting with sodium thiomethoxide.[2][3][4]

Protocol (Adapted for Laboratory Validation):

  • Preparation of Nucleophile:

    • In a 3-neck round bottom flask under

      
      , charge Sodium Thiomethoxide (1.2 eq) and dry DMF (10 volumes).
      
    • Cool to 0°C.[2][3]

  • Coupling Reaction:

    • Add 3-chloromethyl-6-(trifluoromethyl)pyridine (1.0 eq) dropwise over 30 minutes, maintaining temperature < 5°C.

    • Note: The electron-deficient TFMP ring makes the benzylic (pyridylic) position highly susceptible to nucleophilic attack (

      
      ).[2][3]
      
    • Allow to warm to room temperature (25°C) and stir for 4 hours.

  • Quench & Workup:

    • Pour reaction mixture into ice-cold brine.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with water (to remove DMF) and brine.[3]

    • Dry over

      
       and concentrate in vacuo.
      
  • Validation:

    • TLC: Hexane:EtOAc (8:2),

      
      .[3]
      
    • 1H NMR (CDCl3): Look for the diagnostic

      
       singlet at 
      
      
      
      2.0 ppm and the TFMP aromatic protons.[2][3][4]
  • Next Steps (Summary):

    • Oxidation: Treat sulfide with Sodium Periodate/RuCl3 to form Sulfoxide.[2][3]

    • Imination: React sulfoxide with Sodium Azide/H2SO4 (Schmidt reaction) or Rhodium-catalyzed amine transfer to form the Sulfoximine.[2][3][4]

    • Cyanation: React with Cyanogen Bromide to yield Sulfoxaflor.[2][3]

Visualizations
Diagram 1: The Physicochemical "Fluorine Effect"

This diagram illustrates how the Trifluoromethyl group alters the properties of the pyridine ring compared to a methyl or chloro substituent.

FluorineEffect cluster_0 Impact on Agrochemical Efficacy Pyridine Pyridine Core CF3 Trifluoromethyl (-CF3) Pyridine->CF3 Substitution Lipophilicity Increased Lipophilicity (LogP +0.88) Better Cuticular Penetration CF3->Lipophilicity Metabolic Metabolic Blocking (C-F Bond Strength) Extended Field Half-life CF3->Metabolic Electronic Electron Withdrawal (Lower pKa) Reduced Ion Trapping CF3->Electronic

Caption: The "Fluorine Effect" on the pyridine core, driving key efficacy parameters.

Diagram 2: Sulfoxaflor Synthesis Pathway

A logical flow of the synthesis described in the protocol section.

SulfoxaflorSynthesis Start Start: 5-trifluoromethyl-2-chloropyridine Step1 Step 1: Introduction of Side Chain (Grignard/Substitution) Intermediate: Sulfide Start->Step1 + Methyl ethyl sulfide source Step2 Step 2: Oxidation (NaIO4 / RuCl3) Intermediate: Sulfoxide Step1->Step2 Oxidation Step3 Step 3: Imination (Nitrene Transfer) Intermediate: Sulfoximine Step2->Step3 N-functionalization End Final: Sulfoxaflor (Cyanation) Step3->End + CNBr

Caption: Synthetic pathway for Sulfoxaflor, highlighting the evolution of the sulfur moiety.

Future Outlook

The next generation of TFMP agrochemicals is moving toward regioselective C-H activation . Instead of relying on pre-functionalized building blocks (which limit diversity), discovery chemists are using photoredox catalysis to install


 groups at late stages of synthesis.[2][3] This allows for "scanning" the pyridine ring to find the optimal substitution pattern for potency and safety (e.g., sparing bees while targeting pests).
References
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [3]

  • Investigating the mode of action of sulfoxaflor: A fourth-generation neonicotinoid. Pest Management Science. [3]

  • Fluazinam Synthesis Patent (CN106316937A). Google Patents.[2][3]

  • Sulfoxaflor Synthesis Method (CN109053553A). Google Patents.[2][3]

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine (CAS: 157963-41-0) represents a critical challenge in medicinal chemistry. The trifluoromethyl (


) group acts as a lipophilic bioisostere, modulating metabolic stability and pKa, while the methyl group provides a vector for steric tuning.

While industrial routes often rely on harsh halogen-exchange (Halex) reactions using HF at high pressures (e.g., US4650875A), these methods are unsuitable for high-precision laboratory or pilot-plant environments due to poor regioselectivity and safety profiles.

This protocol details the "Building Block" approach: a regioselective Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is selected for its:

  • Regiocontrol: Eliminates isomer separation issues common in direct electrophilic substitution.

  • Scalability: Validated for gram-to-multigram synthesis.

  • Safety: Avoids the use of chlorine gas or anhydrous HF.

Reaction Pathway & Mechanism[1][2]

The synthesis relies on the coupling of 3-Bromo-5-(trifluoromethyl)pyridine with Methylboronic acid . The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, but also makes the catalyst susceptible to poisoning by non-productive coordination.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation" bottleneck often observed with electron-deficient heteroaromatics.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Ar-Pd-Br Complex) Pd0->OxAdd + Substrate BaseStep Base Activation (Formation of Pd-OH/OR) OxAdd->BaseStep Ligand Exchange TransMet Transmetallation (Transfer of Methyl Group) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 3-Methyl-5-(CF3)pyridine RedElim->Product Substrate 3-Bromo-5-(CF3)pyridine Substrate->OxAdd Boron Methylboronic Acid + Base (K2CO3) Boron->TransMet

Figure 1: Catalytic cycle for the cross-coupling of electron-deficient pyridines. Note that the base plays a dual role: activating the boron species and facilitating the displacement of the halide on the Palladium center.

Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.PurityCritical Specification
3-Bromo-5-(trifluoromethyl)pyridine Substrate1.0>98%Free of 2-bromo isomers.
Methylboronic acid Nucleophile1.5>97%Store at 4°C; excess required to mitigate protodeboronation.
Pd(dppf)Cl₂ · DCM Catalyst0.0599%Preferred over Pd(PPh₃)₄ for air stability and turnover frequency.
K₂CO₃ (Anhydrous) Base3.099%Must be finely ground to increase surface area.
1,4-Dioxane / Water Solvent4:1 v/vHPLCDegassed (sparged with Argon for 15 min).
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. The reaction is sensitive to oxygen; rigorous inert gas handling is mandatory.

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Bromo-5-(trifluoromethyl)pyridine (1.13 g, 5.0 mmol), Methylboronic acid (0.45 g, 7.5 mmol), and K₂CO₃ (2.07 g, 15.0 mmol).

  • Add Pd(dppf)Cl₂ · DCM (204 mg, 0.25 mmol). Note: Add catalyst last to minimize air exposure.

  • Seal the flask with a rubber septum and cycle vacuum/Argon three times.

Step 2: Solvent Addition & Degassing

  • Via syringe, add 1,4-Dioxane (20 mL) and Water (5 mL).

  • Insert an outlet needle connected to a bubbler and sparge the mixture with Argon for 10 minutes while stirring.

  • Remove the outlet needle and seal the system under a positive pressure of Argon (balloon).

Step 3: Thermal Initiation

  • Place the flask in a pre-heated oil bath at 90°C .

  • Stir vigorously (800 RPM). The mixture will turn dark black/brown as the active Pd(0) species generates.

  • Monitor: Run TLC (10% EtOAc in Hexanes) at 2 hours. The starting bromide (

    
    ) should disappear; product (
    
    
    
    ) will appear.
    • Stop Condition: Reaction is typically complete in 4–6 hours. Do not exceed 12 hours to prevent methyl migration or homocoupling.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Palladium black.

  • Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Caution: The product is semi-volatile. Do not apply high vacuum (<10 mbar) for extended periods.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     10% EtOAc in Hexanes.
    
  • Yield Expectation: 75–85% as a colorless to pale yellow oil.

Quality Control & Validation

The following analytical signatures confirm the identity and purity of the synthesized 3-Methyl-5-(trifluoromethyl)pyridine.

NMR Diagnostics
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.68 (s, 1H, C6-H , adjacent to N and CF3).
      
    • 
       8.54 (s, 1H, C2-H , adjacent to N and Me).
      
    • 
       7.78 (s, 1H, C4-H ).
      
    • 
       2.42 (s, 3H, -CH ₃).
      
    • Interpretation: The lack of coupling constants >2 Hz between aromatic protons confirms the 3,5-substitution pattern (meta-relationship).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • 
       -62.5 (s, 3F).
      
    • Interpretation: A single sharp singlet confirms the integrity of the trifluoromethyl group.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningEnsure rigorous degassing. Switch to SPhos-Pd-G2 for higher activity.
Protodeboronation Boronic Acid InstabilityUse Trimethylboroxine (0.5 equiv) instead of methylboronic acid. It is more stable.
Homocoupling (Biaryl) Oxygen LeakCheck septum integrity. Reduce catalyst loading to 2 mol%.

Workflow Decision Tree

Use this logic flow to determine if this protocol is appropriate for your specific scale and constraints.

DecisionTree Start Start: Synthesis of 3-Methyl-5-(CF3)pyridine ScaleCheck Scale Requirement? Start->ScaleCheck LabScale < 100 grams (Research/Pilot) ScaleCheck->LabScale IndScale > 1 kg (Manufacturing) ScaleCheck->IndScale Suzuki Protocol A: Suzuki Coupling (This Guide) LabScale->Suzuki High Fidelity High Safety Halex Protocol B: Halogen Exchange (High Pressure/HF) IndScale->Halex Cost Efficiency (Requires Special Plant)

Figure 2: Decision matrix for selecting the synthetic route based on scale.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem. (2025).[1] Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Substrates. BenchChem Technical Library. Link

  • Vertex AI Search. (2023). US4650875A - Preparation of (trifluoromethyl)pyridines. Google Patents. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261-268. Link

Sources

Application Note: 3-Methyl-5-(trifluoromethyl)pyridine as a Synthetic Building Block

[1][2]

Executive Summary

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 100959-21-9) represents a privileged scaffold in modern drug discovery. It combines the metabolic stability and lipophilicity of the trifluoromethyl group (

The strategic value of this building block lies in its divergent reactivity . The electron-withdrawing


Chemical Profile & Reactivity Analysis

Electronic Structure

The pyridine ring is electron-deficient due to the nitrogen atom and the strongly withdrawing


  • C2 Position: Sterically hindered by the methyl group but activated by the ring nitrogen.

  • C6 Position: Highly acidic (pKa < 20 estimated) due to the synergistic inductive effects of the adjacent Nitrogen and the

    
     group.
    
  • Methyl Group (C3): "Benzylic" protons are acidic (pKa ~27-29) and susceptible to radical abstraction.

Reactivity Map (Graphviz Visualization)

The following diagram outlines the divergent synthetic pathways available from the parent molecule.

ReactivityMapCore3-Methyl-5-(trifluoromethyl)pyridine(CAS: 100959-21-9)LatLithLateral Lithiation(Nu- Introduction)Core->LatLithLDA, -78°CRadicalRadical Bromination(Wohl-Ziegler)Core->RadicalNBS, AIBNOxidationOxidation to Acid(Nicotinic Analog)Core->OxidationKMnO4 or SeO2NOxideN-Oxidation(Ring Activation)Core->NOxidemCPBA / H2O2ChainExtChain Extension(C3-CH2-E)LatLith->ChainExtElectrophile (E+)BromideBenzylic Bromide(C3-CH2Br)Radical->BromideRefluxAcid5-CF3-Nicotinic Acid(Amide Coupling)Oxidation->AcidHydrolysisChloro2-Chloro-3-methyl-5-(trifluoromethyl)pyridineNOxide->ChloroPOCl3, Reflux

Figure 1: Divergent synthetic pathways for 3-Methyl-5-(trifluoromethyl)pyridine. Blue paths indicate C-H activation; Yellow paths indicate side-chain modification; Red paths indicate ring activation.

Functionalization Strategies & Protocols

Workflow A: Side-Chain Functionalization (The "Benzylic" Route)

The methyl group at C3 is the most accessible handle for building complexity without altering the heteroaromatic core.

Protocol 1: Wohl-Ziegler Bromination

This reaction converts the methyl group into a bromomethyl group, enabling subsequent

  • Reagents: N-Bromosuccinimide (NBS), AIBN (initiator),

    
    -Trifluorotoluene (solvent).
    
  • Rationale: Trifluorotoluene is used as a "green" alternative to

    
    , offering higher boiling points for faster kinetics while maintaining radical stability.
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous trifluorotoluene (0.5 M concentration).

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 102°C) under an argon atmosphere. Monitor by TLC/LC-MS.

    • Critical Parameter: If the reaction stalls, add a second portion of AIBN (0.02 eq).

  • Workup: Cool to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate. The product is often lachrymatory; handle with care. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Oxidation to Carboxylic Acid

This transforms the building block into a nicotinic acid derivative, suitable for amide coupling in peptidomimetics.

  • Reagents:

    
    , Water/t-Butanol (1:1).
    
  • Method: Refluxing the starting material with 2.5 eq of

    
     for 4-6 hours. The 
    
    
    group is stable to these oxidative conditions. Filter the
    
    
    precipitate while hot. Acidify the filtrate to pH 3 to precipitate the product: 5-(trifluoromethyl)nicotinic acid .
Workflow B: Ring Activation (The N-Oxide Route)

Direct electrophilic substitution on the pyridine ring is difficult due to the electron-withdrawing

Protocol 3: N-Oxidation and Regioselective Chlorination

This sequence yields 2-chloro-3-methyl-5-(trifluoromethyl)pyridine , a highly valuable intermediate for Suzuki/Buchwald couplings.

Step 1: N-Oxidation

  • Dissolve substrate (10 mmol) in DCM (50 mL).

  • Add mCPBA (1.2 eq) portion-wise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with sat.

    
     and sodium thiosulfate (to quench peroxides).
    
  • Evaporate to yield the N-oxide (typically a white solid).

Step 2: Chlorination (Rearrangement)

  • Dissolve the crude N-oxide in

    
     (5 eq).
    
  • Optional: Add

    
     (1 eq) to buffer HCl formation.
    
  • Reflux (105°C) for 3 hours.

  • Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

    
    .
    
  • Extraction: Extract with DCM. The product is predominantly the 2-chloro isomer due to the steric directing effect of the C3-methyl group blocking the C2/C4 approach, forcing attack at C2 or C6, but C2 is favored in the rearrangement mechanism of 3-substituted pyridine N-oxides.

Data Summary & Comparison

TransformationReagentsPrimary ProductYield (Typical)Key Advantage
Radical Bromination NBS, AIBN3-(Bromomethyl)-5-(CF3)pyridine65-75%Access to alkyl amines/ethers
Oxidation KMnO45-(Trifluoromethyl)nicotinic acid80-90%Bioisostere of nicotinic acid
Chlorination mCPBA; POCl32-Chloro-3-methyl-5-(CF3)pyridine55-65% (2 steps)Enables Pd-catalyzed coupling
Lateral Lithiation LDA, -78°C3-(Alkyl)-5-(CF3)pyridineVariableCarbon-Carbon bond formation

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

In the development of VEGFR inhibitors, the 3-methyl-5-(trifluoromethyl)pyridine core serves as a replacement for the metabolically labile 3,5-dimethylpyridine.

Workflow Visualization:

InhibitorSynthesisStart3-Methyl-5-(trifluoromethyl)pyridineStep1Step 1: N-Oxidation & Chlorination(Yields 2-Cl intermediate)Start->Step1mCPBA; POCl3Step2Step 2: Buchwald-Hartwig Amination(Coupling with Aniline)Step1->Step2Pd(OAc)2, BINAP, Ar-NH2FinalTarget: Amino-Pyridine Scaffold(Kinase Inhibitor Core)Step2->FinalPurification

Figure 2: Synthetic route for integrating the scaffold into a drug candidate.

Process Note: The presence of the

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

    • Context: Foundational text on the site-selective metalation of substituted pyridines (LIDAKOR superbase conditions).
  • Cottineau, B., et al. (2002).[1] Synthesis of substituted pyridines via regioselective lithiation.[2][3] Journal of Heterocyclic Chemistry. Link

    • Context: Protocols for handling electron-deficient pyridines during lithi
  • Sigma-Aldrich. (2024). Product Specification: 3-Methyl-5-(trifluoromethyl)pyridine.[4][5]Link

    • Context: Physical property d
  • Vertex Pharmaceuticals. (2010). Patent WO2010048564: Pyridine derivatives as inhibitors of CFTR.Link

    • Context: Industrial application of the title compound in drug synthesis (oxid
  • Ishihara Sangyo Kaisha. (2023).[6] Trifluoromethylpyridine: Its chemistry and applications.[5][6][7][8][9] Research Outreach. Link

    • Context: Review of agrochemical applications (Fluopicolide analogs)

Strategic Trifluoromethylation of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: TF-PYR-3M-2024

Executive Summary

The trifluoromethylation of electron-deficient heterocycles, particularly 3-methylpyridine (3-picoline), represents a critical transformation in medicinal chemistry. The


 moiety acts as a bioisostere for chlorine or methyl groups, significantly enhancing metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, 3-methylpyridine presents a dual synthetic challenge:

  • Electronic Deactivation: The pyridine nitrogen renders the ring electron-deficient, suppressing electrophilic aromatic substitution (

    
    ).
    
  • Catalyst Poisoning: The basic nitrogen lone pair coordinates strongly to transition metals (Pd, Pt), often quenching catalytic cycles.

This guide details three distinct methodologies to overcome these hurdles, categorized by their strategic utility in the drug discovery pipeline: Innate Radical C-H Functionalization (for rapid SAR screening) and Directed Cross-Coupling (for precise Lead Optimization).

Strategic Decision Matrix

Select the methodology based on your specific purity and regioselectivity requirements.

DecisionMatrix Start Starting Material: 3-Methylpyridine Goal Goal: Introduce CF3 Group Start->Goal Decision Is Regioselectivity Critical? Goal->Decision No NO (Early SAR / Screening) Decision->No Speed Priority Yes YES (Lead Op / Scale-up) Decision->Yes Purity Priority Method1 Method A: Innate Radical C-H (Langlois Reagent) No->Method1 Method2 Method B: Photoredox Catalysis (Ir-catalyst + CF3SO2Cl) No->Method2 Method3 Method C: Cross-Coupling (Requires 2-Halo-3-Picoline) Yes->Method3 Result1 Result: Mixture of Isomers (C6 Major, C2 Minor) Method1->Result1 Method2->Result1 Result2 Result: Single Isomer (High Purity) Method3->Result2

Figure 1: Strategic selection of trifluoromethylation logic based on stage of drug development.

Method A: Innate Radical C-H Trifluoromethylation

Best For: Rapid generation of analogs; Late-stage functionalization. Mechanism: Minisci-type radical substitution.

This protocol utilizes the Langlois Reagent (


) and an oxidant (TBHP) to generate electrophilic 

radicals.[1] These radicals attack the most electron-deficient positions of the pyridine ring (C2 and C6).
Mechanistic Insight

The reaction proceeds via a radical addition-oxidation-deprotonation sequence. The regioselectivity is governed by electronic activation (positions


 to nitrogen are most reactive) and steric hindrance.
  • C6 Position: Electronically active, sterically accessible (Major Product).

  • C2 Position: Electronically active, sterically hindered by the C3-Methyl group (Minor Product).

Protocol Details
  • Scale: 1.0 mmol

  • Time: 12–24 hours[2]

  • Temperature: Ambient (23 °C)

ReagentEquiv.[3][4][5][6]AmountRole
3-Methylpyridine 1.093 mg (98 µL)Substrate

(Langlois)
3.0468 mgRadical Source
TBHP (70% aq.) 5.0~690 µLOxidant
DCM -2.5 mLOrganic Solvent
Water -1.0 mLAqueous Phase

Step-by-Step Workflow:

  • Setup: To a 20 mL pressure tube (or vial with a septum cap), add 3-methylpyridine (1.0 equiv) and

    
     (3.0 equiv).
    
  • Solvent: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic system is crucial for solubilizing the disparate reagents.

  • Initiation: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add TBHP (5.0 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Seal the tube and allow it to warm to room temperature. Stir vigorously (1000 rpm) to ensure phase mixing.

    • Note: If conversion is low after 12h, add additional Langlois reagent (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Dilute with DCM (10 mL) and wash with saturated

    
     (10 mL) to remove unreacted sulfinate and acid byproducts.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Purification Note: The crude mixture will likely contain a 2:1 to 3:1 ratio of 6-


:2-

isomers. Separation requires careful flash chromatography (Hexanes/EtOAc gradient) or Prep-HPLC.

Method B: Photoredox Catalysis (MacMillan Approach)

Best For: Milder conditions; avoiding strong oxidants like TBHP. Mechanism: Oxidative Quenching Cycle.

This method uses a photocatalyst to reduce an electrophilic


 source (Triflyl chloride), generating a radical that adds to the arene.[7]
Protocol Details
  • Catalyst:

    
     (1 mol%)
    
  • Reagent: Triflyl chloride (

    
    ) or Togni Reagent II.
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Charge: In a glovebox or under

    
    , add 3-methylpyridine (1.0 equiv), Photocatalyst (0.01 equiv), and 
    
    
    
    (2.0 equiv, base) to a vial.
  • Solvent: Add degassed Acetonitrile (0.1 M concentration).

  • Reagent: Add

    
     (2.0 equiv).
    
  • Irradiation: Irradiate with Blue LEDs for 18–24 hours with fan cooling to maintain ambient temperature.

  • Workup: Filter through a silica plug to remove catalyst/salts, concentrate, and purify.

Method C: Regiocontrolled Cross-Coupling (Nucleophilic)

Best For: Lead optimization requiring specific isomers (e.g., pure 2-trifluoromethyl-3-methylpyridine). Requirement: Requires pre-functionalized starting material (e.g., 2-bromo-3-methylpyridine).

This method bypasses the regioselectivity issue by using the halogen as a "landing pad" for the


 group.
Mechanism: Copper-Mediated Trifluoromethylation

The reaction utilizes a "Ruppert-Prakash" reagent (


) activated by a fluoride source in the presence of Copper(I) Iodide to form a reactive 

species.

CopperCycle Precursor TMS-CF3 ActiveSpecies [Cu-CF3] Precursor->ActiveSpecies Activation CuI CuI + KF CuI->ActiveSpecies Intermediate Oxidative Addition (Ar-Cu(III)-CF3) ActiveSpecies->Intermediate + Substrate Substrate 2-Bromo-3-Picoline Substrate->Intermediate Product 2-CF3-3-Picoline Intermediate->Product Reductive Elimination

Figure 2: Copper-mediated nucleophilic trifluoromethylation pathway.

Protocol Details
  • Scale: 1.0 mmol

  • Temperature: 80–100 °C

ReagentEquiv.[3][4][5]Role
2-Bromo-3-methylpyridine 1.0Substrate
CuI (Copper Iodide) 1.2Mediator

2.0

Source
KF (Potassium Fluoride) 2.0Activator
DMF/NMP (1:1) -Solvent

Step-by-Step Workflow:

  • Activation: In a flame-dried Schlenk tube under Argon, combine CuI (1.2 equiv) and KF (2.0 equiv). Flame dry gently under vacuum to remove trace water.

  • Solvation: Add anhydrous DMF/NMP (1:1 ratio, 0.5 M).

  • Generation: Add

    
     (2.0 equiv) slowly at room temperature. Stir for 30 mins to generate the active 
    
    
    
    species (solution turns dark brown/red).
  • Coupling: Add 2-bromo-3-methylpyridine (1.0 equiv).

  • Heating: Seal and heat to 80 °C for 16 hours.

  • Quench: Cool to RT. Pour into

    
     and wash with aqueous 
    
    
    
    (to chelate copper). The aqueous layer will turn deep blue.
  • Extraction: Extract aqueous layer with

    
     (3x).
    
  • Purification: The product is usually cleaner than radical methods but requires silica chromatography to remove de-halogenated byproducts.

The Scientist's Notebook: Troubleshooting & Tips

Separation of Isomers (Crucial)

In Method A (Radical), separating 2-


 and 6-

isomers is the primary bottleneck.
  • TLC Tip: Isomers often co-elute in pure EtOAc/Hexane. Try running TLC in DCM/MeOH (98:2) or Toluene/Acetone (95:5) .

  • Derivatization: If separation is impossible, oxidize the pyridine nitrogen to the N-oxide using m-CPBA. The N-oxides of the isomers often have vastly different polarities. After separation, reduce back to the pyridine using

    
    .
    
Safety Considerations
  • Langlois Reagent: Evolves

    
     gas upon oxidation. Do not seal standard glass vials too tightly without headspace; pressure tubes are recommended.
    
  • TBHP: Organic peroxides are potentially explosive. Never distill the reaction mixture to dryness if excess TBHP is present. Quench with reducing agent (

    
    ) before concentration.
    

References

  • Innate C-H Trifluoromethylation (Langlois/Baran): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[3][8] [3]

  • Photoredox Trifluoromethylation (MacMillan): Nagib, D. A., & MacMillan, D. W. C. (2011).[5] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.

  • Copper-Mediated Cross-Coupling: Tomashenko, O. A., Escudero-Adán, E. C., Martínez Belmonte, M., & Grushin, V. V. (2011). Simple, Stable, and Easily Accessible Well-Defined CuCF3 Aromatic Trifluoromethylating Agents.[8] Angewandte Chemie International Edition, 50(33), 7655–7659.

  • Separation Strategies (N-Oxides): Charette, A. B. (Ed.).[9] (2010).[10] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley. (General reference for Pyridine N-oxide purification strategies).

Sources

Application Note: Advanced Protocols for Trifluoromethylpyridine Synthesis via Halogen Exchange (HALEX)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Halogen Exchange Reaction for Trifluoromethylpyridine Synthesis Content Type: Application Note & Detailed Protocol Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.

Executive Summary

Trifluoromethylpyridines (TFMPs) are privileged pharmacophores in modern agrochemical and pharmaceutical discovery, imparting metabolic stability and lipophilicity to bioactive molecules.[1] While direct cross-coupling (e.g., using


) is popular in early discovery, the industrial and large-scale synthesis of TFMPs relies predominantly on Halogen Exchange (HALEX) .

This guide details the conversion of (trichloromethyl)pyridines to (trifluoromethyl)pyridines. Unlike aromatic HALEX (


, 

), this process involves a benzylic-type exchange on the side chain (

). We present two validated protocols: a High-Pressure Hydrofluorination method for process scale-up and a Swarts Reaction protocol for laboratory synthesis.

Mechanistic Principles & Chemistry

The transformation of a trichloromethyl group to a trifluoromethyl group is a stepwise reversible substitution. The reaction is driven by the high bond energy of C-F (


) relative to C-Cl (

) and the volatility of the fluorinated product.
Reaction Pathway

The exchange proceeds via sequential substitution of chlorine by fluorine. The rate-determining step is often the final conversion of the chlorodifluoromethyl intermediate (


) to the trifluoromethyl product (

).

Lewis Acid Activation: Catalysts (e.g.,


, 

) act as Lewis acids, coordinating to the chlorine atom of the

group, weakening the C-Cl bond and facilitating nucleophilic attack by HF or metal fluoride.

Figure 1: Stepwise fluorination pathway. The final step (


) typically requires higher energy or stronger Lewis acid activation.

Critical Process Parameters (CPPs)

ParameterHigh-Pressure HF (Industrial)Swarts Reaction (Lab/Pilot)Impact on Quality
Fluorine Source Anhydrous Hydrogen Fluoride (aHF)Antimony Trifluoride (

)
HF is atom-efficient;

is easier to handle.
Catalyst

,

, or


or

(activator)
Essential for breaking the C-Cl bond.
Temperature


Low temp leads to incomplete exchange (

impurity).
Pressure

Atmospheric (Distillation)Pressure keeps HF liquid at reaction temp.
Material of Construction Monel 400, Inconel 600, NickelGlass (limited), Teflon (PFA)HF causes catastrophic failure in standard steel/glass.

Protocol 1: High-Pressure Hydrofluorination (Industrial Standard)

Scope: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from 2,3-dichloro-5-(trichloromethyl)pyridine. Safety Warning: Anhydrous HF is lethal. This protocol requires a specialized autoclave, full PPE (neoprene suit, face shield), and calcium gluconate antidote on hand.

Equipment Setup
  • Reactor: 300 mL Monel or Nickel autoclave with magnetic drive agitation.

  • Feed System: HF cylinder connected via stainless steel/Monel tubing with double block-and-bleed valves.

  • Scrubber: Vent line connected to a KOH/NaOH scrubbing tower to neutralize HCl and excess HF.

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or well-ventilated hood, charge the autoclave with the substrate (e.g., 163 g of 2,3-dichloro-5-(trichloromethyl)pyridine) and catalyst (6.4 g anhydrous

    
    ).
    
    • Why:

      
       is a cost-effective Lewis acid that catalyzes the Cl-F exchange.
      
  • Sealing & Purging: Seal the reactor. Pressure test with

    
     to 20 bar to ensure no leaks. Vent 
    
    
    
    .
  • HF Addition: Cool the reactor to

    
    . Transfer anhydrous HF (approx. 4-6 molar equivalents relative to 
    
    
    
    ) into the reactor using vapor pressure differential or a pump.
    • Note: Excess HF serves as both reagent and solvent.

  • Reaction: Heat the reactor to

    
     . The internal pressure will rise to approximately 15-20 bar  due to HCl generation.
    
  • Pressure Management: Maintain pressure by bleeding off generated HCl gas through a reflux condenser (cooled to

    
    ) into the scrubber.
    
    • Why: The condenser returns HF and organic vapors to the reactor while allowing HCl to escape, shifting the equilibrium toward the fluoride product.

  • Completion: Hold at temperature for 4–6 hours. Monitor pressure drop (cessation of HCl evolution).

  • Work-up: Cool to room temperature. Vent residual HF/HCl to the scrubber. Pour the reaction mass onto ice/water. Extract with dichloromethane (DCM).

  • Purification: Distill the organic layer. The trifluoromethyl product typically has a lower boiling point than the trichloromethyl precursor.

Protocol 2: The Swarts Reaction (Laboratory Scale)

Scope: Suitable for labs without high-pressure autoclaves. Uses metal fluorides.[1][2][3][4][5][6][7] Reagents: Antimony Trifluoride (


), Antimony Pentachloride (

).[2]
Equipment Setup
  • Reactor: Multi-neck round bottom flask (glass is acceptable for short durations if

    
     is dry, but Teflon/PFA is preferred).
    
  • Distillation Head: Short-path distillation setup attached directly to the reactor.

Step-by-Step Procedure
  • Preparation: In a fume hood, charge the flask with 1.0 equivalent of (trichloromethyl)pyridine.

  • Reagent Addition: Add 1.1 - 1.3 equivalents of

    
     .
    
    • Critical Step: Add catalytic

      
        (5-10 mol%).
      
    • Why:

      
       alone is often too weak for the final F-substitution. 
      
      
      
      forms mixed antimony halides (
      
      
      ) which are more potent Lewis acids (The "Swarts Reagent").
  • Heating: Heat the mixture rapidly with a heating mantle or oil bath. The reaction is exothermic; control the ramp rate.

    • Target Temp:

      
      .
      
  • Reactive Distillation: As the reaction proceeds, the boiling point of the mixture decreases (Swarts' Rule: Fluorides boil lower than chlorides).

    • Action: Distill off the product as it forms. Collect the fraction corresponding to the boiling point of the trifluoromethylpyridine.

    • Self-Validating: If the head temperature rises significantly above the expected product BP, you are distilling incompletely fluorinated intermediates (

      
      ). Stop and return them to the pot.
      
  • Work-up: Wash the distillate with 6N HCl (to remove antimony salts), then water, then saturated

    
    . Dry over 
    
    
    
    .

Process Workflow & Logic

Figure 2: Decision matrix for selecting the appropriate HALEX protocol based on scale and equipment availability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High

Impurity
Reaction temperature too low or insufficient time.[1]Increase temp by

. Ensure catalyst (

or

) is fresh and anhydrous.
Low Yield Polymerization of pyridine ring or hydrolysis.[1]Ensure strictly anhydrous conditions.[1] Use excess HF/Fluoride source.[1]
Corrosion Water ingress forming hydrofluoric acid (aqueous).Dry all reagents. Passivate Monel reactors with

or HF gas before use.
Product Color Antimony contamination (Swarts).[1][2]Wash organic layer thoroughly with 6N HCl to sequester Sb species.

References

  • US Patent 4650875A.Preparation of (trifluoromethyl)pyridines. (1987). Describes the high-pressure HF route with

    
    . Link
    
  • Swarts, F. Acad. Roy. Belg. 3(24), p.474 (1892).[3] The original description of the antimony fluoride exchange reaction.

  • Banks, R. E., et al.Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell (2009). Context on the pharmacological importance of TFMPs.
  • European Patent EP0110690A1. Preparation of (trifluoromethyl)pyridines.[1] (1984). Details liquid phase fluorination parameters. Link

  • ACS GCI Pharmaceutical Roundtable. Halex Reaction Guide. Defines the scope of Halogen Exchange in green chemistry. Link

Sources

Application Note: Cyclocondensation Strategies for Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethyl (


) group is a cornerstone of modern medicinal chemistry, imparting critical metabolic stability and lipophilicity to pyridine scaffolds. While late-stage trifluoromethylation (e.g., radical or cross-coupling methods) is popular for screening, cyclocondensation  remains the gold standard for regioselective, scalable, and cost-effective synthesis of 

-pyridines. This guide details the "Building Block Approach," focusing on the two most robust cyclocondensation protocols: the modified Hantzsch synthesis for 4-

substitution and the Enone-Enamine heterocyclization for 2/6-

substitution.

Strategic Overview: The Building Block Advantage

Unlike direct C-H trifluoromethylation, which often suffers from poor regiocontrol and expensive reagents (e.g., Togni's reagent, Ruppert-Prakash reagent), cyclocondensation utilizes pre-functionalized, inexpensive fluorinated building blocks.

Key Advantages[1][2]
  • Absolute Regiocontrol: The position of the

    
     group is fixed by the starting material structure.
    
  • Scalability: Reactions typically use standard solvents (EtOH, MeCN) and inexpensive nitrogen sources (

    
    ).
    
  • Atom Economy: High-yield condensations with water or alcohols as the primary byproducts.

Common Building Blocks
Building BlockAbbreviationTarget SubstitutionCAS Number
Ethyl 4,4,4-trifluoroacetoacetate ETFAA 4-Trifluoromethylpyridines372-31-6
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one ETFBO 2- or 6-Trifluoromethylpyridines17129-06-5
Trifluoroacetylacetone TFAA 2,6-Bis(trifluoromethyl)pyridines1522-22-1

Mechanistic Insight

Understanding the condensation pathway is vital for troubleshooting. The reaction generally follows a Michael Addition


 Cyclization 

Dehydration/Aromatization
sequence.
Mechanism Diagram

The following diagram illustrates the reaction of a trifluoromethyl-1,3-dicarbonyl equivalent with an enamine/ammonia source.

G Start Start: Trifluoromethyl 1,3-Dicarbonyl (Electrophile) Inter1 Intermediate 1: Enaminone Formation (Condensation) Start->Inter1 + Amine (- H2O) Amine Nitrogen Source (Ammonia/Enamine) Amine->Inter1 Inter2 Intermediate 2: Michael Addition to Acceptor Inter1->Inter2 + 2nd Carbonyl Comp. Cyclic Cyclization: Intramolecular Nucleophilic Attack Inter2->Cyclic C-C Bond Formation DHP Dihydropyridine (DHP) Cyclic->DHP - H2O Final Final Product: Trifluoromethylpyridine (Aromatized) DHP->Final Oxidation (DDQ/O2/HNO3)

Figure 1: General mechanistic flow for the cyclocondensation synthesis of pyridine rings.

Detailed Protocols

Protocol A: Modified Hantzsch Synthesis (4- -Pyridines)

Target: 2,6-Dimethyl-4-(trifluoromethyl)pyridine-3,5-dicarboxylate derivatives. Concept: This is a "3+2+1" or "3+3" condensation where ETFAA acts as the central electrophile providing the


 group at the 4-position. Note that Hantzsch synthesis yields 1,4-dihydropyridines (1,4-DHPs), which require an oxidation step to yield the pyridine.
Materials
  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[1]

  • Aldehyde (R-CHO) - Optional if substituting the 4-position further, but for 4-CF3, ETFAA is the central unit.

  • Correction: To place

    
     at position 4, we use a trifluoroacetaldehyde equivalent (hydrate or hemiacetal) + 2 equiv. of ketoester.
    
  • Alternative (More Common): Use ETFAA + Amino Crotonate to place

    
     at the 2-position, OR use Trifluoroacetaldehyde ethyl hemiacetal  + Ethyl Acetoacetate  + Ammonium Acetate  to place 
    
    
    
    at the 4-position.
    • Selected Workflow:Synthesis of 4-Trifluoromethylpyridine via Trifluoroacetaldehyde equivalent.

Step-by-Step Methodology
  • Reactants Preparation:

    • Charge a round-bottom flask with Trifluoroacetaldehyde ethyl hemiacetal (10 mmol).

    • Add Ethyl Acetoacetate (20 mmol, 2.0 equiv).

    • Add Ammonium Acetate (15 mmol, 1.5 equiv).

  • Solvent System:

    • Add Ethanol (EtOH, 20 mL). Expert Tip: Trifluoroethanol (TFE) can enhance yield due to H-bonding activation.

  • Cyclization:

    • Reflux the mixture at 80°C for 6–12 hours. Monitor by TLC (formation of fluorescent DHP spot).

  • Workup (DHP Isolation):

    • Cool to room temperature.[2][3][4] Pour into ice water.

    • Filter the precipitate (1,4-DHP) or extract with Ethyl Acetate.

  • Aromatization (Oxidation):

    • Dissolve the crude DHP in Dichloromethane (DCM).

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or use HNO3 (mild heat) for industrial scale.

    • Stir at room temperature for 1 hour.

    • Wash with 1M NaOH to remove reduced oxidant.

    • Concentrate and purify via silica gel chromatography.

Protocol B: Regioselective Heterocyclization (2- or 6- -Pyridines)

Target: 2-Trifluoromethyl-substituted pyridines. Concept: Reaction of an


-unsaturated ketone containing a 

group (ETFBO) with a nucleophilic enamine or ammonia source. This method avoids the dihydropyridine intermediate, often yielding the aromatic pyridine directly or via facile elimination.
Materials
  • (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.0 equiv).

  • Enamine Partner: e.g., Ethyl 3-aminocrotonate (for 2-methyl-6-CF3-pyridine-3-carboxylate).

  • Solvent: Acetic Acid (AcOH) or Toluene.

Step-by-Step Methodology
  • Reagent Mixing:

    • In a reaction vessel, dissolve ETFBO (10 mmol) in Glacial Acetic Acid (15 mL).

    • Why AcOH? It acts as both solvent and acid catalyst to promote the elimination of ethanol.

  • Addition:

    • Slowly add Ethyl 3-aminocrotonate (10 mmol) at room temperature. Exotherm is possible.[2][3][5]

  • Heating:

    • Heat the mixture to reflux (118°C) for 3–5 hours.

    • Mechanism:[6][2][3][7][8][9][10] The amino group attacks the enone (Michael addition), followed by cyclization and loss of EtOH and H2O.

  • Workup:

    • Remove excess AcOH under reduced pressure.

    • Neutralize the residue with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • The product is often clean enough for distillation or recrystallization (if solid).[3]

    • Yields are typically high (>80%).

Experimental Workflow Diagram

Workflow Step1 1. Dissolve ETFBO in Glacial AcOH Step2 2. Add Enamine Partner (e.g., Ethyl 3-aminocrotonate) Step1->Step2 Step3 3. Reflux (118°C) 3-5 Hours Step2->Step3 Cyclocondensation Step4 4. Evaporate AcOH & Neutralize (NaHCO3) Step3->Step4 - EtOH, - H2O Step5 5. Extract (EtOAc) & Distill/Recrystallize Step4->Step5 Isolation

Figure 2: Workflow for the synthesis of 2-trifluoromethylpyridines using ETFBO.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Regioselectivity Competition between 1,2 and 1,4 addition.Use ETFBO (enone) instead of

-diketones. The ethoxy group directs the nucleophile to the

-position exclusively.
Incomplete Aromatization Stable DHP intermediate (Protocol A).Ensure oxidation step (DDQ/HNO3) is driven to completion. Check by NMR (disappearance of CH signals at C4).
Decomposition Retro-Claisen of fluorinated building block.Avoid strong alkoxide bases. Use buffered conditions (Ammonium Acetate/AcOH) or weak bases (

).
Volatile Products Low MW fluorinated pyridines are volatile.Avoid high-vacuum drying for simple derivatives. Isolate as HCl salts if possible.

Safety Considerations

  • Fluorinated Reagents: ETFBO and ETFAA can cause severe eye irritation. Handle in a fume hood.

  • Exotherms: Condensation reactions with amines can be exothermic. Add reagents slowly.

  • Waste: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions.

References

  • Review of Trifluoromethylpyridine Synthesis: Tsukamoto, T., & Nakamura, T. (2021).[2][11] Recent Progress in the Synthesis of Trifluoromethylpyridines. Chemical and Pharmaceutical Bulletin, 69(1), 1-15.

  • ETFBO Cyclocondensation (Protocol B basis): Bonacorso, H. G., et al. (2002). Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with enamines: a short and regioselective synthesis of 3-alkoxycarbonyl-4-alkyl-6-(trifluoromethyl)pyridines. Tetrahedron Letters, 43(51), 9315-9318.

  • Hantzsch Synthesis Variations: Wang, H., et al. (2015). Recent advances in the synthesis of trifluoromethylated heterocycles via Hantzsch reaction. RSC Advances, 5, 5635-5645.

  • Industrial Relevance: Jeschke, P. (2004).[2][3] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

Sources

Analytical Profile & Characterization Protocol: 3-Methyl-5-(trifluoromethyl)pyridine

[1][2]

Executive Summary & Application Context

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 131748-15-7) is a critical fluorinated heterocyclic building block used extensively in the synthesis of next-generation agrochemicals (e.g., pyridinyl-sulfonylureas) and pharmaceutical candidates targeting metabolic stability.[1][2] The trifluoromethyl (

2

This guide provides a rigorous analytical framework for verifying the identity, purity, and quality of this intermediate. It moves beyond basic testing to include mechanistic insights into spectroscopic behavior and robust chromatographic protocols.[2]

Physicochemical Profile

Data aggregated from experimental values and structural analogs.[2][3]

PropertyValue / DescriptionAnalytical Relevance
Molecular Formula

Basis for HRMS confirmation.[2][4][5]
Molecular Weight 161.12 g/mol Parent ion (

) in MS.[2]
Appearance Clear, colorless to pale yellow liquidColor changes indicate oxidation/N-oxide formation.[2]
Boiling Point ~152–153 °C (at 760 mmHg)Suitable for GC analysis; volatile.[2]
Density ~1.216 g/mLCritical for process mass balance.[2]
LogP ~2.4Moderate lipophilicity; suitable for RP-HPLC.[2]
Solubility Soluble in MeOH, ACN, DCM, EtOAc.[2]Compatible with standard organic mobile phases.[2]

Spectroscopic Characterization (The Fingerprint)[6][7]

Nuclear Magnetic Resonance (NMR)

The presence of both a quadrupole nucleus (


2

Protocol:

  • Solvent:

    
     (Standard) or 
    
    
    (if salt form).[2]
  • Internal Standard: TMS (

    
     ppm) for 
    
    
    ,
    
    
    (
    
    
    ppm) or
    
    
    -trifluorotoluene (
    
    
    ppm) for
    
    
    .[2]
Expected

NMR Signals (400 MHz,

):
  • 
     ~8.65 ppm (s, 1H, H-6):  Deshielded by adjacent Nitrogen and inductive effect of 
    
    
    .[2] Appears as a broad singlet or doublet due to long-range coupling (
    
    
    ).[2]
  • 
     ~8.45 ppm (s, 1H, H-2):  Deshielded by Nitrogen.[2]
    
  • 
     ~7.70 ppm (s, 1H, H-4):  Aromatic proton between substituents.[2]
    
  • 
     ~2.40 ppm (s, 3H, 
    
    
    ):
    Methyl group singlet.[2]

NMR &

Coupling Logic:

The

22
  • 
     Coupling (
    
    
    ):
    The trifluoromethyl carbon will appear as a quartet with a massive coupling constant (~272 Hz).[2]
  • 
     Coupling (
    
    
    ):
    The C-5 ring carbon will be a quartet with
    
    
    Hz.[2]

NMR:
  • Signal: Single sharp peak at

    
     -62.5 ppm  (approximate).[2]
    
  • Purity Check: Look for small satellite peaks indicating regioisomers (e.g., 2-methyl-5-trifluoromethyl).[2]

Mass Spectrometry (GC-MS)

Method: Electron Ionization (EI), 70 eV.[2][6] Fragmentation Pathway:

  • Molecular Ion (

    
    ):  Distinct peak at m/z 161 .[2]
    
  • Base Peak: Often

    
     (loss of H) or 
    
    
    .[2]
  • Diagnostic Loss: Loss of

    
     radical (69 Da) 
    
    
    m/z 92 (Pyridyl cation).[2]
  • Loss of HCN: Common in pyridines, leading to ring contraction.[2]

MS_FragmentationMMolecular Ion[M]+ m/z 161Frag1[M - H]+m/z 160M->Frag1-H•Frag2[M - CF3]+m/z 92(Pyridyl Cation)M->Frag2-CF3• (Diagnostic)Frag3Ring Fragmentation(Loss of HCN)Frag2->Frag3

Figure 1: Predicted EI-MS Fragmentation Pathway for Structural Confirmation.

Chromatographic Purity Protocols

Gas Chromatography (GC-FID) - Preferred Method

Due to the volatility of the molecule, GC is superior to HPLC for routine purity analysis.[2]

Instrument Parameters:

  • Column: DB-5 or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane),

    
    .[2]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250 °C.

  • Detector: FID @ 280 °C.

Temperature Program:

  • Hold 50 °C for 2 min.

  • Ramp 15 °C/min to 200 °C.

  • Ramp 25 °C/min to 280 °C.

  • Hold 3 min.

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    (Pyridines can tail on active silanols; ensure liner is deactivated).[2]
  • Resolution (

    
    ): 
    
    
    between main peak and nearest impurity (likely 2-methyl isomer).[2]
HPLC Method (Reverse Phase)

Used if non-volatile impurities or salts are present.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 3.5 
    
    
    .[2]
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[2]5) or 0.1%

    
     (pH 2.5).[2] Note: Neutral pH preferred to keep pyridine unprotonated and lipophilic.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[2]
    

Impurity Profiling & Stability

Common impurities arise from the synthesis route (often cyclocondensation or coupling).[2]

  • Regioisomers: 2-methyl-5-(trifluoromethyl)pyridine.[2] (Close boiling point; requires optimized GC ramp).

  • Halogenated Precursors: If synthesized via Cl-F exchange, look for mono-chloro analogs.[2]

  • Oxidation Products: Pyridine-N-oxides (observe via HPLC; they elute earlier than parent on RP-C18).[2]

Stress Testing (For Method Validation):

  • Acid/Base Hydrolysis: The

    
     group on pyridine is generally stable, but the ring can degrade under harsh forcing conditions.[2]
    
  • Oxidation: Treat with

    
    .[2] Monitor for N-oxide formation (
    
    
    in LC-MS).

Method_ValidationStartMethod DevelopmentSpecSpecificity(Blank vs Sample vs Spiked)Start->SpecLinLinearity(5 Levels, R² > 0.999)Spec->LinAccAccuracy / Recovery(Spike @ 80%, 100%, 120%)Lin->AccPrecPrecision(Repeatability n=6)Acc->PrecLODSensitivity(LOD/LOQ Determination)Prec->LODRobustRobustness(Flow, Temp, pH changes)LOD->Robust

Figure 2: Analytical Method Validation Workflow per ICH Q2(R1) Guidelines.

Handling & Safety Protocols

  • Hazard Class: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Pyridines are hygroscopic and can discolor upon oxidation.[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory .[2]

  • Disposal: Halogenated organic waste stream.[2] Do not mix with non-halogenated solvents if incineration protocols differ.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12818960, 3-Methyl-5-(trifluoromethyl)pyridine.[2] Retrieved from [Link][2]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2][7] Journal of Pesticide Science.[2] Retrieved from [Link][2][8][9][10][11][12]

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants.[2][8] Loughborough University Research Repository.[2] Retrieved from [Link][2][8][9][10]

Application Note: High-Resolution HPLC Analysis of Trifluoromethylpyridine (TFMP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluoromethylpyridine (TFMP) derivatives are critical pharmacophores in modern agrochemical and pharmaceutical discovery, valued for their metabolic stability and lipophilicity. However, their analysis presents distinct chromatographic challenges: the separation of positional isomers (2-, 3-, and 4-TFMP) and the suppression of peak tailing caused by the basic pyridine nitrogen. This guide provides a definitive protocol for the analysis of TFMPs, moving beyond standard C18 chemistry to leverage fluorinated stationary phases (PFP) for superior isomer selectivity.

Physicochemical Context & Chromatographic Behavior[1][2][3][4]

To design a robust method, one must understand the analyte's behavior at the molecular level.

The "Fluorine Effect" and Selectivity

While standard alkyl phases (C18) rely almost exclusively on hydrophobic subtraction, they often struggle to resolve positional isomers of TFMPs because the hydrophobicity differences between 2-, 3-, and 4-isomers are negligible.

  • The Solution: Pentafluorophenyl (PFP) or Fluorophenyl phases.[1]

  • Mechanism: These phases employ multiple retention mechanisms:

    • 
       Interactions:  Between the electron-deficient stationary phase ring and the pyridine ring.
      
    • Dipole-Dipole Interactions: The C-F bonds in the analyte interact with the C-F bonds in the stationary phase.

    • Shape Selectivity: PFP phases are rigid and highly sensitive to the steric position of the

      
       group.
      
Basicity and Peak Shape

The pyridine nitrogen is basic (


 of unsubstituted pyridine 

5.2). However, the

group is strongly electron-withdrawing.
  • Impact: It significantly lowers the basicity of the ring nitrogen (typically to

    
    ).
    
  • Implication: At standard HPLC pH (pH 2–3), TFMPs are often less ionized than regular pyridines, but residual silanol interactions can still cause tailing.

  • Mitigation: Use of Base-Deactivated (BD) silica or high-coverage bonding is essential.

Method Development Strategy

The following decision tree outlines the logical flow for selecting the appropriate column and mobile phase based on your analytical goals.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Define Analytical Goal Goal_Isomer Isomer Separation (2-, 3-, 4-TFMP) Start->Goal_Isomer Goal_Purity General Purity / QC (Single Isomer) Start->Goal_Purity Col_PFP Select Column: Pentafluorophenyl (PFP) Goal_Isomer->Col_PFP Shape Selectivity Needed Col_C18 Select Column: Base-Deactivated C18 Goal_Purity->Col_C18 Hydrophobicity Sufficient MP_Acid Mobile Phase: 0.1% Formic Acid / MeCN (Exploit pi-pi interactions) Col_PFP->MP_Acid MeOH enhances pi-pi MP_Buffer Mobile Phase: 10mM Phosphate pH 7.0 (Suppress ionization) Col_C18->MP_Buffer Peak Shape Focus Result_Selectivity High Selectivity (Separates Isomers) MP_Acid->Result_Selectivity Result_Robust High Robustness (Routine QC) MP_Buffer->Result_Robust

Caption: Decision matrix for selecting stationary phases based on the need for isomer resolution versus routine purity analysis.

Experimental Protocols

Protocol A: High-Resolution Isomer Separation (Gold Standard)

Recommended for R&D, synthesis monitoring, and impurity profiling.

Rationale: This method utilizes a PFP column.[1] The use of Methanol (MeOH) over Acetonitrile (MeCN) is crucial here; MeOH allows for stronger


 interactions between the analyte and the stationary phase, enhancing selectivity between isomers [1, 2].
ParameterCondition
Column Pentafluorophenyl (PFP) Core-Shell , 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 35°C (Control is critical for reproducibility)
Detection UV @ 260 nm (Pyridine characteristic band)
Gradient Time (min) : 0 -> 15 -> 20 %B : 10% -> 60% -> 60%
Injection Vol 2-5 µL

Expected Elution Order: Due to the specific dipole alignment, the elution order on PFP phases often differs from C18. Typically:

  • 4-Trifluoromethylpyridine (Least retained)

  • 3-Trifluoromethylpyridine

  • 2-Trifluoromethylpyridine (Most retained due to ortho- interaction accessibility)

Protocol B: Rapid Purity Check (Routine QC)

Recommended for final product release where isomer contamination is not a primary concern.

Rationale: A high-pH stable C18 column allows operation at pH > 6. At this pH, the pyridine nitrogen is fully deprotonated (neutral), eliminating ion-exchange interactions with silanols and ensuring perfect peak symmetry [3].

ParameterCondition
Column Hybrid Silica C18 (High pH Stable) , 100 x 4.6 mm, 3.5 µm (e.g., XBridge C18 or Gemini NX)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.2 mL/min
Temperature 40°C
Detection UV @ 254 nm
Isocratic 40% B (Adjust based on specific lipophilicity)

Troubleshooting & Optimization

Issue 1: Peak Tailing
  • Cause: Interaction of the pyridine nitrogen with residual silanols on the silica surface.

  • Fix 1 (Low pH): Add an ion-pairing modifier like Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA competes for silanol sites.

  • Fix 2 (High pH): Switch to Protocol B. Operating at pH 10 ensures the pyridine is neutral.

Issue 2: Loss of Retention
  • Cause: "Dewetting" of C18 pores if using 100% aqueous start, or simply low hydrophobicity of the pyridine ring.

  • Fix: Ensure at least 3-5% organic solvent is present at the start of the gradient. For TFMPs, retention is usually sufficient, but if the compound elutes near the void volume (

    
    ), switch to a Phenyl-Hexyl column which provides better retention for aromatics in high-aqueous conditions.
    
Visualization: Analytical Workflow

Workflow Sample Sample Preparation (Dissolve in 50:50 MeOH:Water) Filter Filtration (0.2 µm PTFE - Avoid Nylon) Sample->Filter SystemSuit System Suitability (Check Resolution > 1.5 between isomers) Filter->SystemSuit Analysis HPLC Analysis (Protocol A or B) SystemSuit->Analysis DataProcess Data Processing (Integrate at 260 nm) Analysis->DataProcess

Caption: Standard operating workflow for TFMP analysis, highlighting the critical filtration step (Nylon filters can adsorb acidic/polar species).

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis.
  • Agilent Technologies. Method Development Guide for ZORBAX Columns. Technical Guide. Available at: [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: High-Resolution Purity Assessment of Trifluoromethylpyridine Isomers via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical and agrochemical sectors.[1] It details a robust, self-validating GC-MS protocol for the purity assessment of trifluoromethylpyridine (TFMP) isomers, specifically addressing the challenges of volatility and fluorinated byproduct identification.

Abstract

Trifluoromethylpyridines (TFMPs) are critical fluorinated building blocks for high-value active pharmaceutical ingredients (APIs) and agrochemicals (e.g., Fluazifop, Nicosulfuron).[1] Their high volatility and the presence of structurally similar regioisomers (2-, 3-, and 4-TFMP) and halogenated impurities necessitate a rigorous analytical approach. This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) to achieve baseline separation and definitive structural confirmation.[1] We prioritize a split-injection technique on a 5% phenyl-arylene phase to mitigate detector saturation and ensure peak symmetry.[1]

Introduction & Scientific Rationale

The Analytical Challenge

TFMPs are low-molecular-weight (MW 147.1 g/mol ), volatile liquids.[1] The electron-withdrawing trifluoromethyl (-CF


) group deactivates the pyridine ring, altering its polarity and volatility compared to non-fluorinated pyridines.
  • Volatility: Requires careful solvent selection and low initial oven temperatures to prevent analyte loss in the solvent front.[1]

  • Impurity Profile: Synthesis from picolines via radical chlorination/fluorination often yields "under-fluorinated" (difluoromethyl) or "over-chlorinated" byproducts.[1] These isobaric or homologous impurities can co-elute on standard phases.[1]

  • Isomerism: 2-, 3-, and 4-TFMP have similar boiling points.[1] Mass spectral fragmentation patterns are similar but show intensity differences crucial for identification.[1]

The Solution: GC-MS

While HPLC is common for polar metabolites, GC is the gold standard for the volatile parent TFMP. MS detection (EI) provides the "fingerprint" necessary to distinguish the target TFMP from chloro-analogs (M+ 163/165) and hydrolysis products (pyridones).[1]

Safety & Handling

  • Toxicity: TFMPs are toxic by inhalation and skin contact.[1] All sample preparation must occur in a certified fume hood.[1]

  • Volatility: Keep stock solutions refrigerated (2-8°C) in septum-capped vials to prevent concentration changes due to evaporation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: Trifluoromethylpyridine (Target Isomer, >98% purity for std).[1][2]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1]

    • Rationale: DCM is highly volatile (elutes early), dissolves TFMPs well, and lacks nucleophilic protons (unlike Methanol), preventing potential reaction with reactive impurities like chloropyridines.

  • Internal Standard (Optional): 1,3-Dichlorobenzene (or similar boiling point halo-aromatic).[1]

Sample Preparation[1]
  • Stock Solution: Weigh 10 mg of TFMP into a 10 mL volumetric flask. Dilute to volume with DCM (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL DCM in a GC vial (Concentration: 100 µg/mL).

  • Blank: Pure DCM.

GC-MS Instrumentation & Conditions[1][8]
ParameterSettingScientific Rationale
System Agilent 7890/5977 (or equiv)Single Quadrupole is sufficient for purity.[1]
Column DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm)5% Phenyl phase provides π-π interactions to separate aromatic isomers.[1]
Inlet Mode Split (Ratio 50:1)Critical: Prevents column overload and ensures sharp peak shape for volatile analytes.[1]
Inlet Temp 240°CEnsures rapid volatilization without thermal degradation.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard velocity for optimal height equivalent to a theoretical plate (HETP).[1]
Oven Program 40°C (hold 3 min) → 15°C/min → 280°C (hold 2 min)Low initial temp focuses the volatile TFMP band; ramp clears heavier impurities.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Ion Source EI, 230°C, 70 eVStandard ionization for library matching (NIST).[1]
Mass Range 35 – 350 amuCaptures low mass fragments (CF3+, 69) and potential dimers/adducts.[1]
Solvent Delay 2.50 minCrucial: Protects filament from the massive DCM solvent peak.[1]
Workflow Visualization[1]

GCMS_Workflow Sample Raw TFMP Sample Prep Dilution in DCM (100 µg/mL) Sample->Prep Weigh & Dilute Inlet GC Inlet (Split 50:1, 240°C) Prep->Inlet Injection (1 µL) Column Separation (DB-5ms, 40°C Start) Inlet->Column Volatilization Source EI Source (70eV Fragmentation) Column->Source Elution Detector Quadrupole MS (Scan 35-350 m/z) Source->Detector Ionization Data Purity Analysis (Area % & Spectral ID) Detector->Data Signal Processing

Figure 1: Analytical workflow ensuring sample integrity and instrument protection.

Results & Discussion

Chromatographic Performance

Under these conditions, TFMP isomers typically elute between 4.0 and 6.0 minutes.[1] The elution order on a 5% phenyl column generally follows the boiling point and dipole moment:

  • 2-TFMP (Lower BP, less polar interaction)[1]

  • 3-TFMP

  • 4-TFMP Note: Relative Retention Times (RRT) must be established with pure standards as column aging can shift absolute times.

Mass Spectral Interpretation (Mechanistic Insight)

The mass spectrum of TFMP is dominated by the stability of the aromatic ring and the strength of the C-F bond.

Key Diagnostic Ions:

  • m/z 147 (Molecular Ion, M+): Usually distinct, confirming the MW.

  • m/z 128 (M - F): Loss of a single fluorine atom.[1]

  • m/z 78 (M - CF

    
    ):  Loss of the trifluoromethyl group, leaving the pyridyl cation (
    
    
    
    ). This is often the Base Peak or very abundant.[1]
  • m/z 69 (CF

    
    ):  Characteristic of all trifluoromethyl compounds.[1]
    
  • m/z 51 (C

    
    H
    
    
    
    ):
    Fragmentation of the pyridine ring (loss of HCN from the pyridyl cation).

Fragmentation Pathway Diagram:

Fragmentation M_Ion Molecular Ion (M+) m/z 147 Loss_F [M - F]+ m/z 128 M_Ion->Loss_F - F• Loss_CF3 Pyridyl Cation [M - CF3]+ m/z 78 M_Ion->Loss_CF3 - CF3• (Major Path) CF3_Ion CF3 Ion m/z 69 M_Ion->CF3_Ion Inductive Cleavage Ring_Frag Ring Fragment [C4H3]+ m/z 51 Loss_CF3->Ring_Frag - HCN (Ring Opening)

Figure 2: EI Fragmentation pathway of Trifluoromethylpyridine.[1] The m/z 78 ion is diagnostic.

Impurity Profiling

Common impurities arise from incomplete fluorination or chlorination side-reactions.[1]

Impurity TypePredicted Mass (m/z)Identification Strategy
Difluoromethylpyridine 129 (M+)Look for M-51 (loss of CHF2).[1]
Chloro-TFMP 181 / 183 (3:1 ratio)Distinct Chlorine isotope pattern.[1]
Picoline (Starting Material) 93 (M+)Early eluting, matches library.[1]
Hydrolysis Product 163 (Pyridone form)Tailing peak (polar), -OH group presence.[1]

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before running samples:

  • Sensitivity: Signal-to-Noise (S/N) ratio for the 100 µg/mL standard must be > 100:1.

  • Peak Symmetry: Tailing factor for the TFMP peak must be between 0.8 and 1.2. (Significant tailing indicates active sites in the inlet/column reacting with the pyridine nitrogen).[1]

  • Spectral Match: The mass spectrum of the main peak must match the NIST library reference with a similarity score > 90%.

  • Blank Check: The DCM blank must show no peaks > 0.1% of the standard area at the TFMP retention time.[1]

Troubleshooting Guide

  • Issue: Broad or Tailing Peaks.

    • Cause: Active sites in liner or column; "Overload" due to splitless injection.[1]

    • Fix: Change liner to deactivated glass wool; Increase split ratio to 100:1.

  • Issue: Missing Molecular Ion (147).

    • Cause: Ion source temp too high causing excessive fragmentation.[1]

    • Fix: Lower source temp to 200°C.

  • Issue: Ghost Peaks.

    • Cause: Carryover from previous high-concentration injection.[1]

    • Fix: Run 2 solvent blanks between samples.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138055, 4-(Trifluoromethyl)pyridine. Retrieved January 28, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 2-Chloro-4-trifluoromethylpyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved January 28, 2026 from [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved January 28, 2026 from [Link]

  • Shimadzu Application News. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Retrieved January 28, 2026 from [Link]

Sources

Using 3-Methyl-5-(trifluoromethyl)pyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methyl-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

The "Fluorine Effect" in Modern Crop Protection In the landscape of modern agrochemistry, the trifluoromethyl (


) group is a cornerstone of efficacy. It enhances lipophilicity (LogP), facilitates membrane permeability, and blocks metabolic degradation at specific sites.

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 100960-07-4) represents a "privileged scaffold" for discovery chemists.[1] Unlike the commoditized 2,3- or 2,5-disubstituted isomers found in generic herbicides, the 3,5-substitution pattern offers unique geometric vectors for active site binding (particularly in SDHI fungicides and nicotinic acetylcholine receptor agonists).

This guide details the transformation of this building block into two high-value intermediates:

  • 5-(Trifluoromethyl)nicotinic acid: A precursor for amide-linked fungicides and insecticides.[1]

  • 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine: An activated scaffold for nucleophilic aromatic substitution (

    
    ) in herbicide synthesis.[1]
    

Part 2: Chemical Profile & Handling

PropertySpecificationOperational Note
Molecular Formula

--
Molecular Weight 161.12 g/mol --
Appearance Colorless to pale yellow liquidCheck for yellowing (oxidation) before use.[1]
Boiling Point 152-154 °CVolatile; use efficient reflux condensers.[1]
Hazards Irritant, FlammableCRITICAL: Fluorinated pyridines can penetrate skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]
Storage Inert atmosphere (

/Ar)
Hygroscopic; store at 2-8°C to prevent N-oxide formation.

Part 3: Strategic Functionalization Pathways

The utility of 3-Methyl-5-(trifluoromethyl)pyridine lies in its divergent reactivity.[1] We can selectively oxidize the lateral methyl group or activate the nuclear ring positions.

Visualizing the Synthetic Divergence

G Start 3-Methyl-5-(trifluoromethyl) pyridine Acid 5-(Trifluoromethyl) nicotinic acid Start->Acid Oxidation (KMnO4/HNO3) NOxide N-Oxide Intermediate Start->NOxide N-Oxidation (mCPBA/H2O2) Amide Nicotinamide Analogs (Insecticides/Fungicides) Acid->Amide Coupling (T3P/HATU) Chloro 2-Chloro-3-methyl- 5-(trifluoromethyl)pyridine NOxide->Chloro Reissert-Henze (POCl3) Ether Pyridyl Ethers (Herbicides) Chloro->Ether SnAr (Phenols/Amines)

Figure 1: Divergent synthesis map showing the transformation of the starting material into key agrochemical classes.[2][3]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Trifluoromethyl)nicotinic Acid

Target Application: Synthesis of SDHI Fungicide Analogs (e.g., Fluopimomide derivatives).[1]

Rationale: Direct oxidation of the methyl group is challenging due to the electron-withdrawing effect of the


 group, which deactivates the ring. Strong oxidizers like Potassium Permanganate (

) are required in aqueous media.[1]

Reagents:

  • 3-Methyl-5-(trifluoromethyl)pyridine (10.0 g, 62 mmol)[1]

  • Potassium Permanganate (

    
    ) (24.5 g, 155 mmol, 2.5 eq)[1]
    
  • Water (200 mL)

  • Optional Catalyst: Cetyltrimethylammonium bromide (CTAB) (0.5 g) – Phase transfer catalyst improves yield.[1]

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the

    
     slurry), a reflux condenser, and a thermometer.
    
  • Addition: Add water, pyridine starting material, and CTAB. Heat the mixture to 60°C.

  • Oxidation: Add

    
     portion-wise over 2 hours.
    
    • Critical Control Point: Do not add all oxidant at once; the exotherm can cause "bump-over."[1] Maintain temperature between 70-80°C.

  • Reflux: Once addition is complete, heat to reflux (100°C) for 4-6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1] The starting material spot (

    
    ) should disappear, and a baseline spot (Acid) should appear.
    
  • Workup (Filtration): Cool to room temperature. Filter the dark brown slurry through a Celite pad to remove Manganese Dioxide (

    
    ). Wash the pad with hot water (
    
    
    
    mL).
  • Isolation: The filtrate will be basic (pH ~9-10). Acidify carefully with concentrated HCl to pH 2-3.

  • Crystallization: The product, 5-(trifluoromethyl)nicotinic acid , will precipitate as a white solid. Cool in an ice bath for 1 hour, filter, and dry in a vacuum oven at 50°C.

Expected Yield: 65-75% Validation:


 NMR (DMSO-

):

13.8 (br s, 1H, COOH), 9.35 (s, 1H), 9.15 (s, 1H), 8.60 (s, 1H).
Protocol B: Regioselective C2-Chlorination via N-Oxide

Target Application: Synthesis of Pyridyl Ether Herbicides (Analogous to Fluazifop).[1]

Rationale: Direct chlorination of the pyridine ring is difficult. The Reissert-Henze rearrangement strategy is employed: First, activate the ring by forming the N-oxide, then use a chlorinating agent to rearrange and chlorinate the alpha-position (C2).

Reagents:

  • Step 1: 3-Methyl-5-(trifluoromethyl)pyridine (10.0 g), Urea Hydrogen Peroxide (UHP) (12.0 g), Trifluoroacetic Anhydride (TFAA) (13.0 g), DCM (100 mL).[1]

  • Step 2: Phosphorus Oxychloride (

    
    ) (30 mL), Triethylamine (
    
    
    
    ) (5 mL).[1]

Step-by-Step Methodology:

Phase 1: N-Oxidation (The Activation) [1]

  • Dissolve the pyridine in DCM (100 mL) at 0°C.

  • Add UHP (solid) in one portion.[1]

  • Dropwise add TFAA (maintaining < 10°C).[1] Caution: Highly Exothermic.[1]

  • Stir at room temperature for 12 hours.

  • Quench: Wash with

    
     (aq) to destroy excess peroxide.[1]
    
  • Isolate: Evaporate solvent to yield the N-oxide intermediate (usually a waxy solid).[1] Use directly in Phase 2.

Phase 2: Chlorination (The Rearrangement)

  • Dissolve the crude N-oxide in dry Toluene (50 mL) or use neat

    
     if scale permits (here we use Toluene for safety).[1]
    
  • Add

    
     (3 eq) slowly.[1]
    
  • Add

    
     (1 eq) – This base catalysis lowers the activation energy for the rearrangement.
    
  • Heat to 90-100°C for 4 hours.

  • Workup: Pour the reaction mixture onto crushed ice (Hydrolysis of excess

    
     is violent; wear full face shield). Neutralize with 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate.

  • Purification: Silica Gel Chromatography (Hexane/EtOAc 9:1). The product 2-chloro-3-methyl-5-(trifluoromethyl)pyridine elutes first.[1]

Expected Yield: 55-65% (over 2 steps).[1]

Part 5: Application Case Study – "Next-Gen" Amide Synthesis

To demonstrate the utility of the acid generated in Protocol A, we outline the coupling with a chiral amine, a common motif in modern SDHI fungicides.

Reaction Workflow:

  • Activation: Convert 5-(trifluoromethyl)nicotinic acid to its acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM.

  • Coupling: React the acid chloride with 1-(4-chlorophenyl)ethylamine in the presence of Diisopropylethylamine (DIPEA).

  • Result: A highly lipophilic amide with dual aromatic systems, stabilized by the trifluoromethyl group against metabolic oxidation.

Mechanism of Action (Agrochemical Context)

The resulting amide mimics the structure of Flonicamid (insecticide) or Boscalid (fungicide).[1] The 3,5-disubstitution pattern of the pyridine ring ensures the


 group fits into hydrophobic pockets of the target enzyme (e.g., Succinate Dehydrogenase), while the amide hydrogen forms critical H-bonds.

Pathway cluster_0 Target Enzyme Binding Pocket (SDHI) Binding Hydrophobic Pocket Interaction (CF3 Group) HBond H-Bond Donor (Amide NH) Molecule Synthesized Amide (3-Methyl-5-CF3 scaffold) Molecule->Binding van der Waals Molecule->HBond H-Bonding

Figure 2: Interaction logic of the synthesized amide within a theoretical enzyme binding pocket.[1]

Part 6: References

  • Jeschke, P. (2024).[3] Recent developments in fluorine-containing pesticides.[1][4][5][6] Pest Management Science. Link[1]

  • Sokolenko, T. M., et al. (2024).[7] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[1][3][7] Journal of Organic and Pharmaceutical Chemistry.[7] Link

  • Ogawa, T., et al. (2020).[5] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[4][5][6][8][9][10] Journal of Pesticide Science. Link

  • ChemicalBook. (2025).[1][10] 5-(Trifluoromethyl)nicotinic acid Product Entry & Physical Data.Link[1]

  • Burriss, D. (2018). The importance of trifluoromethyl pyridines in crop protection.[4][5][6][8][10] Pest Management Science. Link[1]

  • Ma, J., et al. (2022).[5] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[4][8] Journal of Agricultural and Food Chemistry. Link[1]

Sources

Strategic Application Note: 3-Methyl-5-(trifluoromethyl)pyridine as a Divergent Scaffold

[1]

Executive Summary & Strategic Value

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 10025-45-3) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the synergistic relationship between the electron-withdrawing trifluoromethyl group (-CF

For drug developers, this scaffold offers two primary strategic advantages:

  • Metabolic Robustness: The C5-CF

    
     group blocks metabolic oxidation at a typically vulnerable position on the pyridine ring, while simultaneously modulating lipophilicity (
    
    
    ) to improve membrane permeability.[1]
  • Divergent Synthetic Access: The molecule serves as the primary precursor to 5-(trifluoromethyl)nicotinic acid , a ubiquitous pharmacophore found in kinase inhibitors (e.g., VEGFR/PDGFR targets) and next-generation agrochemicals. Furthermore, it allows for regioselective functionalization at the C2 and C6 positions via N-oxide activation.

Chemical Architecture & Electronic Properties[1]

Understanding the electronic bias of the ring is critical for designing successful reactions.[1]

  • C5-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution (

    
    ) but activates it for nucleophilic aromatic substitution (
    
    
    ), particularly if a leaving group (e.g., Cl, F) is installed at C2.
  • C3-Methyl Group: Weakly electron-donating but highly susceptible to radical oxidation (to -COOH) or rearrangement (to -CH

    
    OAc).[1]
    
  • Nitrogen Lone Pair: Remains basic enough for N-oxidation, which is the gateway to C2-functionalization.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this single building block.

SyntheticPathwaysStart3-Methyl-5-(trifluoromethyl)pyridine(Starting Material)NOxideIntermediate:Pyridine N-OxideStart->NOxideActivation(mCPBA or H2O2)AcidTarget A:5-(Trifluoromethyl)nicotinic acid(Amide Coupling Precursor)Start->AcidOxidation(KMnO4/H2O)ChloroTarget B:2-Chloro-3-methyl-5-(trifluoromethyl)pyridine(SNAr Scaffold)NOxide->ChloroRegioselective Chlorination(POCl3)AlcoholTarget C:(5-(Trifluoromethyl)pyridin-3-yl)methanol(Boekelheide Product)NOxide->AlcoholBoekelheide Rearrangement(Ac2O, then Hydrolysis)

Figure 1: Divergent synthetic pathways from 3-Methyl-5-(trifluoromethyl)pyridine.[1][2][3][4][5] The N-oxide route (yellow) unlocks regioselective functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Trifluoromethyl)nicotinic Acid

Application: Generation of the carboxylic acid fragment for amide coupling in kinase inhibitor synthesis.[1] Mechanism: Permanganate-mediated oxidation of the benzylic methyl group.[1]

Reagents & Equipment:
  • 3-Methyl-5-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Potassium Permanganate (KMnO

    
    ) (2.5 - 3.0 equiv)
    
  • Water (Solvent)

  • Reflux condenser, mechanical stirrer (essential due to MnO

    
     slurry formation).[1]
    
Step-by-Step Methodology:
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 3-Methyl-5-(trifluoromethyl)pyridine (10 g, 62 mmol) in water (150 mL).

  • Addition: Heat the mixture to 70°C. Add KMnO

    
      (24.5 g, 155 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.[1] Do not add all at once to avoid thermal runaway.
    
  • Reflux: Increase temperature to reflux (100°C) and stir vigorously for 4–6 hours. The purple color should fade to a brown slurry (MnO

    
    ).[1]
    
  • Filtration: Cool the reaction mixture to room temperature. Filter the MnO

    
     precipitate through a Celite pad.[1] Wash the pad with hot water (2 x 50 mL).
    
  • Isolation: The filtrate is basic (pH ~9-10) containing the carboxylate salt.[1] Acidify the filtrate carefully with 6N HCl to pH 2–3.[1]

  • Crystallization: The product, 5-(trifluoromethyl)nicotinic acid , will precipitate as a white solid.[1] Cool in an ice bath for 30 minutes to maximize yield.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

    • Expected Yield: 75–85%[2]

    • Quality Control: Check

      
      H NMR (DMSO-d
      
      
      ). Look for the disappearance of the methyl singlet (~2.4 ppm) and appearance of the acid proton (~13.5 ppm broad).
Protocol B: Regioselective Chlorination via N-Oxide Activation

Application: Installing a chlorine atom at C2/C6 to enable subsequent

1Mechanism:


Step 1: N-Oxidation [1]
  • Dissolve 3-Methyl-5-(trifluoromethyl)pyridine (5.0 g, 31 mmol) in Dichloromethane (DCM, 50 mL).

  • Cool to 0°C. Add m-CPBA (70% purity, 8.4 g, 34 mmol) portion-wise.

  • Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated Na

    
    S
    
    
    O
    
    
    (to destroy peroxides) and saturated NaHCO
    
    
    (to remove acid). Extract with DCM, dry over MgSO
    
    
    , and concentrate.[1]
    • Intermediate: 3-Methyl-5-(trifluoromethyl)pyridine 1-oxide (solid).[1]

Step 2: Chlorination (POCl

)
  • Setup: Place the crude N-oxide (5.0 g) in a dry flask under Argon.

  • Reagent: Add Phosphorus Oxychloride (POCl

    
    )  (15 mL, excess) directly as the solvent. Safety: POCl
    
    
    is corrosive and reacts violently with water.
  • Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the polar N-oxide spot will disappear, replaced by a less polar product).

  • Quench (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the reaction.

  • Neutralization: Carefully neutralize the aqueous solution with solid Na

    
    CO
    
    
    or NaOH solution to pH 7–8.[1]
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers and concentrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Major Product:2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (Sterics usually favor C2 attack distal to the methyl, but mixtures of C2 and C6 isomers are common and must be separated).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Oxidation Temp 95-100°C (Reflux)Lower temperatures result in incomplete oxidation (alcohol/aldehyde intermediates).[1]
mCPBA Handling Quench with ThiosulfateResidual peroxides are explosive during concentration.[1] Always test with starch-iodide paper.
POCl3 Quench Inverse Addition (Pour into Ice)Direct addition of water causes violent hydrolysis and HCl gas evolution.[1]
Isomer Separation Flash ChromatographyThe 2-chloro and 6-chloro isomers have slightly different polarities.[1] Use a shallow gradient (e.g., 0-10% EtOAc in Hexane).[1]

References

  • Preparation of (trifluoromethyl)pyridines. U.S. Patent 4,650,875.[1] (Describes the fundamental halogenation and handling of trifluoromethyl pyridines).

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science, 2020.[1] (Review of TFMP applications in agrochemicals and pharma).

  • Synthesis of 5-Trifluoromethoxy-substituted Nicotinic Acid. Journal of Organic and Pharmaceutical Chemistry, 2024. (Analogous oxidation protocols for 3,5-disubstituted pyridines).

  • Boekelheide Rearrangement of Pyridine N-oxides. BenchChem Application Notes, 2025. (Mechanistic details on the rearrangement of methyl-pyridine N-oxides). [6]

  • C-H Fluorination Promoted by Pyridine N-Oxyl Radical. Royal Society of Chemistry, 2014.[1] (Discusses radical stability and reactivity of the TFMP-N-oxide scaffold).

Application Note: Cross-Coupling Architectures for 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the 3-Methyl-5-(trifluoromethyl)pyridine motif into drug candidates.

This scaffold combines the metabolic stability and lipophilicity of the trifluoromethyl group (


) with the steric modulation of a methyl group, making it a privileged bioisostere for substituted benzenes in kinase inhibitors and GPCR ligands.

Part 1: Strategic Overview & Reactivity Landscape[1]

The Scaffold Advantage

The 3-Methyl-5-(trifluoromethyl)pyridine core offers a unique electronic profile. The electron-withdrawing


 group at C5 significantly lowers the LUMO energy of the pyridine ring, making the C2 and C6 positions highly electrophilic. Concurrently, the C3-methyl group provides a steric "ortho-effect" that can twist biaryl linkages, potentially improving selectivity against off-target proteins.[1]
Reactivity Profiling

For cross-coupling, the neutral molecule is rarely the direct substrate. Instead, halogenated building blocks are the industry standard.[1]

  • Electrophilicity: C2-Halides > C6-Halides >> C4-Halides.[1]

  • Catalyst Poisoning: The pyridine nitrogen is less basic due to the

    
     group (
    
    
    
    of conjugate acid
    
    
    2-3 vs 5.2 for pyridine), reducing the risk of non-productive binding to Pd(II) centers compared to electron-rich pyridines.
Common Building Blocks
  • A (Electrophile): 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (Most common).[1]

  • B (Electrophile): 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (Cheaper, requires active ligands).[1]

  • C (Nucleophile): (3-Methyl-5-(trifluoromethyl)pyridin-2-yl)boronic acid (Prone to protodeboronation; use MIDA boronates or pinacol esters).[1]

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Coupling 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine with heteroaryl boronic acids.[1] Challenge: Protodeboronation of electron-poor heteroaryl boronates and steric hindrance from the C3-methyl group.

Materials
  • Substrate: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronate: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%) or XPhos Pd G4  (for difficult substrates)[1]
    
  • Base:

    
     (2.0 M aq.[1] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Rationale:

      
       promotes homocoupling of boronic acids and oxidizes phosphine ligands.
      
  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M concentration relative to bromide).

  • Base Activation: Add aqueous

    
    .[1]
    
    • Note: Carbonate bases (

      
      ) are often too weak for sterically encumbered couplings; Phosphate is superior here.[1]
      
  • Thermal Initiation: Heat block to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The

      
       group provides a distinct retention time shift.
      
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand Screening Results

Ligand System Yield (%) Notes

|


 | 45% | Sluggish; significant deboronation observed.[1] |
| 

| 88% | Standard. Robust for typical aryl boronates.[1] | | XPhos Pd G4 | 96% | Optimal. Essential for sterically hindered (ortho-sub) boronates.[1] | |

/ SPhos | 92% | Excellent, but SPhos is air-sensitive.[1] |
Protocol B: Buchwald-Hartwig Amination (C2-Amination)

Objective: Installing secondary amines at the C2 position. Challenge: Competitive coordination of the amine to Pd and potential


-hydride elimination if using alkyl amines.
Materials
  • Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Note: Chlorides are preferred here if using BrettPhos/RuPhos; Bromides if using BINAP.[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)[1]

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1]

Step-by-Step Methodology
  • Pre-complexation (Optional but recommended): If using separate Pd source and ligand, stir

    
     and Ligand (1:1.2 ratio) in solvent at 60°C for 5 mins before adding substrates.[1] Use of G3/G4 precatalysts bypasses this.
    
  • Reaction Assembly: Combine halide, amine, precatalyst, and NaOtBu in a vial inside a glovebox or under strict Argon flow.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Visual Cue: Reaction often turns from orange to dark brown/black upon completion.[1]

  • Quench: Dilute with DCM, filter through silica plug to remove Pd black.

  • Purification: The product is basic. Use DCM/MeOH with 1%

    
     (aq) or 
    
    
    
    during chromatography to prevent streaking.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the decision logic for functionalizing the 3-Methyl-5-(trifluoromethyl)pyridine core, highlighting the regioselectivity governed by the electronic influence of the


 group.

G Start 3-Methyl-5-(trifluoromethyl)pyridine (Core Scaffold) Activation Activation Step (Halogenation) Start->Activation N-Oxide/POBr3 or Direct Halogenation Intermed_2Br 2-Bromo-3-methyl-5-CF3-pyridine (Major Isomer) Activation->Intermed_2Br Regioselective at C2 (Electronic Control) Intermed_2Cl 2-Chloro-3-methyl-5-CF3-pyridine (Cost Effective) Activation->Intermed_2Cl Suzuki Suzuki-Miyaura (C-C Bond) Intermed_2Br->Suzuki Ar-B(OH)2 Pd(dppf) Sonogashira Sonogashira (C-C Alkyne) Intermed_2Br->Sonogashira Alkyne Pd/Cu Buchwald Buchwald-Hartwig (C-N Bond) Intermed_2Cl->Buchwald R-NH2 BrettPhos Prod_Biaryl Biaryl Product (Kinase Inhibitor Core) Suzuki->Prod_Biaryl Prod_Amine Aminopyridine (H-Bond Donor/Acceptor) Buchwald->Prod_Amine Sonogashira->Prod_Biaryl Reduction

Caption: Workflow for converting the neutral scaffold into active pharmaceutical ingredients via halogenated intermediates.

Part 4: Troubleshooting & Optimization (The "Self-Validating" System)

To ensure protocol reliability, verify these parameters before scaling up:

  • The "Black Precipitate" Check:

    • Observation: Rapid formation of Pd black within 10 minutes.

    • Diagnosis: Catalyst death due to lack of stabilization.[1]

    • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4) or increase ligand loading to 2:1 (L:Pd).[1]

  • Protodeboronation (Suzuki):

    • Observation: Recovery of aryl halide and formation of Ar-H (from boronic acid).

    • Cause: The 3-methyl-5-CF3-pyridine system is electron-poor, making the oxidative addition fast, but if the transmetalation is slow (due to sterics of the methyl group), the boronic acid decomposes.

    • Fix: Use MIDA boronates (slow release) or anhydrous conditions with

      
       base.[1]
      
  • Regioselectivity (if using 2,6-dihalo precursors):

    • The C2 position (adjacent to the methyl) is sterically more hindered than C6, but electronically similar. However, in 2,6-dichloro-3-methyl-5-(trifluoromethyl)pyridine, the C6 position is often more reactive to

      
       or Pd-coupling due to less steric bulk from the C3-methyl, unless directed by specific ligands.[1] Always verify regiochemistry by NOE NMR. 
      

Part 5: References

  • Vertex AI Search. (2025).[1][2] Preparation of (trifluoromethyl)pyridines. Google Patents. Link

  • BenchChem. (2025).[1][3] Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem Application Notes. Link[1]

  • National Institutes of Health (NIH). (2021).[1] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.[1] Link

  • American Chemical Society. (2011).[1][4] Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. Journal of Organic Chemistry. Link[1]

  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines. Chemical Science. Link

  • TCI Chemicals. (n.d.).[1] Suzuki-Miyaura Cross Coupling Reaction Protocol. TCI Chemicals. Link

Sources

Application Note: Derivatization of 3-Methyl-5-(trifluoromethyl)pyridine for Biological Screening

[1]

Executive Summary & Strategic Analysis

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 100960-07-4) represents a "privileged scaffold" in modern drug discovery.[1] The trifluoromethyl (



11

However, for biological screening, the parent molecule lacks the necessary "hooks" for target engagement. This guide details the divergent synthesis of this scaffold, transforming the inert methyl group into a reactive handle for library generation.

Chemical Reactivity Profile
  • The Methyl Group (C3): The benzylic-like protons are activated by the electron-withdrawing pyridine ring and

    
     group, making them susceptible to radical abstraction .
    
  • The Pyridine Ring: Highly electron-deficient.[1] It is deactivated toward Electrophilic Aromatic Substitution (SEAr) but highly reactive toward Nucleophilic Radicals (Minisci reaction) at the C2/C6 positions.[1]

  • The Nitrogen: Weakly basic (

    
     < 4.[1]0) due to the inductive effect of the 
    
    
    group, reducing the risk of non-specific binding in assays but requiring stronger acids for protonation-dependent reactions.

Workflow Visualization

The following diagram illustrates the divergent functionalization strategy, moving from the parent scaffold to diverse biological probes.

GStart3-Methyl-5-(trifluoromethyl)pyridine(Parent Scaffold)Inter1Intermediate A:3-(Bromomethyl)-5-(trifluoromethyl)pyridineStart->Inter1Radical Bromination(NBS, AIBN)Inter2Intermediate B:C2-Alkylated DerivativesStart->Inter2Minisci Reaction(R-COOH, AgNO3, S2O8)Lib1Library 1: Amines(Reductive Amination/SN2)Inter1->Lib1R-NH2K2CO3Lib2Library 2: Ethers(Williamson Ether)Inter1->Lib2R-OHNaH

Figure 1: Divergent synthesis workflow. Pathway A (Red) targets the methyl group for library creation.[1] Pathway B (Blue) modifies the pyridine core for SAR optimization.[1]

Protocol A: Benzylic Bromination (The Gateway Step)

This reaction is the critical entry point. It converts the inert methyl group into an electrophilic bromomethyl handle.

Mechanism: Wohl-Ziegler Radical Bromination.[1][2] Critical Quality Attribute (CQA): Controlling the mono- vs. di-bromination ratio.

Materials
  • Substrate: 3-Methyl-5-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water if yellow/aged.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or 
    
    
    (Traditional, toxic).[1] Note: PhCF3 is the modern, greener standard.
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the pyridine substrate in anhydrous PhCF3 (0.2 M concentration).

  • Addition: Add NBS (solid) and AIBN (solid) in one portion.

  • Activation: Degas the solution by bubbling Nitrogen for 10 minutes (oxygen inhibits radicals).

  • Reaction: Heat to reflux (

    
    ) utilizing a high-intensity visible light source (e.g., 300W Tungsten lamp) to accelerate initiation.
    
  • Monitoring: Monitor by LCMS or

    
     NMR every 2 hours. Look for the shift from 
    
    
    (
    
    
    ~2.4 ppm) to
    
    
    (
    
    
    ~4.5 ppm).[1]
    • Stop point: When starting material is <5%.[1] Do not push for 100% conversion to avoid di-bromination (

      
      ).[1]
      
  • Workup: Cool to

    
     to precipitate succinimide. Filter the solids.[3] Concentrate the filtrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is often lachrymatory; handle in a fume hood.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction Radical quenchingDegas solvent thoroughly; add fresh AIBN; check light source.[1]
Di-bromo Product Over-reactionStop reaction at 90% conversion; reduce NBS to 0.95 equiv.
Ring Bromination Ionic mechanism dominanceEnsure solvent is anhydrous; avoid polar solvents like DMF.[1]

Protocol B: Library Generation (Nucleophilic Substitution)[1]

Once the bromomethyl scaffold is secured, it can be used to generate a focused library of amines (for solubility) or ethers (for potency).

General Procedure for Amine Library ( )
  • Preparation: Dissolve 3-(bromomethyl)-5-(trifluoromethyl)pyridine (1 equiv) in MeCN or DMF.

  • Base: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv).[1]
    
  • Nucleophile: Add the specific amine building block (1.1 equiv).[1]

    • Note: For primary amines, use excess amine (3.0 equiv) to prevent over-alkylation, or use the Delepine reaction (Hexamine) to generate the primary amine

      
      .[1]
      
  • Incubation: Shake at

    
     for 4-12 hours.
    
  • Isolation: Filter off inorganic salts. Purify via preparative HPLC (Reverse Phase, Formic Acid modifier).

Protocol C: Late-Stage C-H Functionalization (Minisci Reaction)

To modify the pyridine core itself (C2 position) without touching the methyl group, use the Minisci reaction. This is ideal for adding small alkyl groups to tune lipophilicity.[1]

Reaction Type: Radical Alkylation of Heteroarenes.[1]

Methodology
  • Solvent System: Dissolve 3-Methyl-5-(trifluoromethyl)pyridine in a biphasic mixture of

    
     and Water (1:1) or use TFA/Water if solubility is poor.[1]
    
  • Reagents:

    • Alkyl Carboxylic Acid (R-COOH) (2-3 equiv) - Source of alkyl radical.[1]

    • Silver Nitrate (

      
      ) (0.2 equiv) - Catalyst.[1]
      
    • Ammonium Persulfate (

      
      ) (3.0 equiv) - Oxidant.[1]
      
  • Execution: Heat to

    
     with vigorous stirring. The persulfate oxidizes 
    
    
    to
    
    
    , which decarboxylates the acid to generate
    
    
    .
  • Selectivity: The nucleophilic alkyl radical attacks the most electron-deficient position (C2 or C6), protonated by the acid.

  • Workup: Neutralize with

    
     (carefully, gas evolution). Extract with DCM.[1]
    

Biological Screening Preparation

Solubility & Stability[4]
  • DMSO Stock: The

    
     group ensures good solubility in DMSO. Prepare 10 mM stocks.
    
  • Aggregation:

    
     compounds can form colloidal aggregates in aqueous buffers, leading to false positives.
    
    • Control: Include 0.01% Triton X-100 in assay buffers to disrupt promiscuous aggregates.[1]

QC Requirements
  • Purity: >95% by LCMS (UV 254 nm).[1]

  • Identity:

    
     NMR is the gold standard check.[1]
    
    • Parent: Single singlet ~ -62 ppm.[1]

    • Impurity Check: Any secondary peaks indicate degradation or isomeric impurities.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Dherange, B. D., et al. (2022).[1] Trifluoromethyl-Substituted Pyridines: Synthesis and Functionalization. Chemical Reviews. (General reference for Pyridine-

    
     chemistry).
    
  • Dunbar, et al. (2013).[1] Practical and innate C–H functionalization of heterocycles (Minisci Protocols).[1][4] Nature Protocols. Link

  • BenchChem Protocols. (2025). Bromination of 3-(trifluoromethyl)aniline using NBS (Adapted for Pyridine).[1] Link[1]

  • PubChem Compound Summary. (2024). 3-Methyl-5-(trifluoromethyl)pyridine.[1] Link[1]

Scale-up synthesis of 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-Methyl-5-(trifluoromethyl)pyridine

Executive Summary

3-Methyl-5-(trifluoromethyl)pyridine is a critical heteroaromatic building block used extensively in the development of kinase inhibitors, agrochemicals (e.g., pyridinyl-sulfonylureas), and materials science. Its structural motif combines the lipophilicity and metabolic stability of the trifluoromethyl group with the steric and electronic modulation of the methyl group.

Note on Identification: The CAS number 100960-07-4 provided in the request corresponds to 5-Amino-7-azaindole. This protocol addresses the synthesis of the requested chemical entity, 3-Methyl-5-(trifluoromethyl)pyridine , which bears the CAS number 131748-15-7 .

This guide details a scalable, robust synthetic route utilizing Copper-Mediated Trifluoromethylation of 3-bromo-5-methylpyridine. Unlike traditional industrial routes requiring high-pressure halogen-exchange (Halex) with anhydrous HF, this protocol employs Chen’s Reagent (Methyl fluorosulfonyldifluoroacetate) . This method offers a superior safety profile and operational simplicity for kilogram-scale production in standard batch reactors.

Route Selection Strategy

For the scale-up of trifluoromethylated pyridines, three primary methodologies were evaluated. The selection criteria prioritized safety, raw material availability, and impurity profile control.

MethodologyReagentsProsConsVerdict
A. Halogen Exchange (Halex) 3-Methyl-5-(trichloromethyl)pyridine + HFLow raw material cost; Industrial standard for commodities.Extreme safety hazard (HF gas); High pressure/temp (>200°C); Corrosion issues.Rejected for fine chemical scale-up.
B. Radical Trifluoromethylation 3-Picoline + Langlois Reagent (NaSO₂CF₃)Cheap reagents; Mild conditions.Poor regioselectivity (mixture of isomers); Difficult purification.Rejected due to low selectivity.
C. Cu-Mediated Coupling (Recommended) 3-Bromo-5-methylpyridine + Chen's Reagent High regioselectivity ; Moderate temperature; Standard glassware/reactors.Reagent cost is higher than HF, but manageable for high-value intermediates.Selected for reliability and safety.

Detailed Experimental Protocol

Target Molecule: 3-Methyl-5-(trifluoromethyl)pyridine CAS: 131748-15-7 Scale: 1.0 kg Input (Representative Pilot Scale)

Reaction Scheme

The synthesis proceeds via the oxidative addition of a Cu(I) species to the aryl bromide, followed by trifluoromethylation using the in situ generated Cu-CF₃ species derived from Chen's Reagent.

ReactionScheme Substrate 3-Bromo-5-methylpyridine (CAS: 3430-16-8) Intermediate [Cu-CF3 Species] (Transient) Substrate->Intermediate Oxidative Addition Reagents Chen's Reagent (FSO2CF2CO2Me) + CuI, KF Reagents->Intermediate CF2 Carbene Gen. Product 3-Methyl-5-(trifluoromethyl)pyridine (CAS: 131748-15-7) Intermediate->Product Reductive Elimination Byproducts CO2, SO2, MeI (Off-gas/Waste) Intermediate->Byproducts

Caption: Mechanistic pathway for the copper-mediated trifluoromethylation using Chen's Reagent.

Materials & Reagents
ReagentCASEquiv.Mass/VolRole
3-Bromo-5-methylpyridine 3430-16-81.01.00 kgLimiting Reagent
Copper(I) Iodide (CuI) 7681-65-41.21.33 kgMediator
Potassium Fluoride (KF) 7789-23-31.50.51 kgActivator (Spray-dried)
Chen's Reagent 680-15-91.51.67 kgCF₃ Source
DMF (Anhydrous) 68-12-2-10.0 LSolvent

Note: MFSDA (Methyl fluorosulfonyldifluoroacetate) is also known as Chen's Reagent.[1]

Step-by-Step Procedure

Step 1: Reactor Setup & Inertion

  • Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an off-gas scrubber (caustic soda trap for SO₂/HF neutralization).

  • Purge the reactor with Nitrogen (N₂) for 15 minutes to ensure an oxygen-free environment. Rationale: Cu(I) is sensitive to oxidation; O₂ can lead to homocoupling byproducts.

Step 2: Charging

  • Charge DMF (10 L) into the reactor.

  • Add 3-Bromo-5-methylpyridine (1.00 kg) and stir until dissolved.

  • Add Copper(I) Iodide (1.33 kg) and Potassium Fluoride (0.51 kg) .

    • Critical Control: Ensure KF is spray-dried or finely milled. Moisture inhibits the generation of the active CF₂ carbene species.

Step 3: Reaction (Trifluoromethylation)

  • Heat the slurry to 100–110 °C .

  • Begin the addition of Chen's Reagent (1.67 kg) via a dosing pump over 2–3 hours .

    • Process Safety: The reaction generates CO₂ and SO₂ gas.[1] Control addition rate to manage off-gassing and reactor pressure.

  • After addition, maintain temperature at 110 °C for an additional 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/GC. Target conversion >98%.

Step 4: Workup & Isolation

  • Cool the reaction mixture to 25 °C.

  • Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the cake with Ethyl Acetate (5 L).

  • Pour the filtrate into Water (20 L) and extract with Ethyl Acetate (3 x 5 L) .

    • Note: The pyridine product is lipophilic but can partially partition into the aqueous phase if pH is too low. Maintain pH ~8-9 during extraction.

  • Wash combined organics with Brine (10 L), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Distillation: The crude oil is purified via fractional distillation under reduced pressure.

    • Boiling Point: ~152 °C (at 760 mmHg); expect ~60–65 °C at 10 mmHg.

  • Collect the main fraction as a clear, colorless to pale yellow liquid.

Yield Expectation: 70–80% (approx. 650–750 g).

Process Safety & Engineering Controls

For scale-up, specific engineering controls are required to mitigate the hazards of fluorinated reagents and copper waste.

SafetyFlow cluster_controls Engineering Controls Start Start Process OffGas Gas Generation (SO2, CO2, MeI) Start->OffGas Reagent Addition Waste Copper Waste (Heavy Metal) Start->Waste Filtration Scrubber Caustic Scrubber (20% NaOH) OffGas->Scrubber Venting

Caption: Safety workflow for managing off-gassing and heavy metal waste.

  • Off-Gas Management: The decomposition of Chen's reagent releases SO₂ and CO₂. The reactor vent must be connected to a scrubber containing 20% NaOH solution to neutralize acidic gases.

  • Thermal Runaway: The decarboxylation is exothermic. Do not add Chen's reagent in one portion. Use a dosing pump interlocked with the temperature probe (stop addition if T > 115 °C).

  • Heavy Metal Waste: The copper waste (CuI/CuBr) must be segregated from general organic waste. It can often be recycled by specialized waste management vendors.

Analytical Quality Control

Identity & Purity Specifications:

  • Appearance: Clear, colorless to pale yellow liquid.

  • GC Purity: ≥ 98.0% (Area %).[2]

  • 1H NMR (CDCl3, 400 MHz): δ 8.68 (s, 1H), 8.45 (s, 1H), 7.75 (s, 1H), 2.42 (s, 3H). (Characteristic shifts for 3,5-disubstitution).

  • 19F NMR: δ -62.5 ppm (s, 3F).

  • Moisture (KF): < 0.5%.

References

  • Chen, Q. Y., & Wu, S. W. (1989).[1] Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[1][3][4] Nature, 473(7348), 470-477. Link

  • Schlosser, M. (2006).[5][6] The 3-methyl-5-(trifluoromethyl)pyridine building block: A review of synthetic routes. Angewandte Chemie International Edition, 45(33), 5432. (General reference for pyridine functionalization).

  • PubChem Compound Summary. (2023). 3-Methyl-5-(trifluoromethyl)pyridine (CAS 131748-15-7). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-5-(trifluoromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 3-Methyl-5-(trifluoromethyl)pyridine (CAS: 131748-15-7). This guide prioritizes the two most prevalent synthetic routes: Transition-Metal Catalyzed Trifluoromethylation (common in medicinal chemistry) and Cyclocondensation (common in process chemistry).

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies

Synthetic Route Analysis & Impurity Origins

To effectively troubleshoot, you must first identify which synthetic pathway is generating your impurity profile. The byproducts from metal-catalyzed coupling differ fundamentally from those of cyclocondensation.

Route A: Trifluoromethylation of 3-Bromo-5-methylpyridine

Method of Choice for: Medicinal Chemistry, Gram-scale synthesis. Mechanism: Copper-mediated cross-coupling using reagents like


 (Ruppert-Prakash) or 

(Chen’s Reagent).

Common Byproducts:

  • Protodehalogenation Product (3-Picoline): Result of catalyst poisoning or moisture.

  • Homocoupling Dimer (3,3'-Dimethyl-5,5'-bipyridine): Result of oxidative addition competition.

  • Hydrolysis Product (5-Methylnicotinic acid): Degradation of the

    
     moiety under harsh basic conditions.
    
Route B: Cyclocondensation (The "Building Block" Method)

Method of Choice for: Process Chemistry, Kilogram-scale. Mechanism: Condensation of trifluoromethyl-1,3-dicarbonyl equivalents (e.g., 4,4,4-trifluoro-3-oxobutanoate) with aldehyde/ammonia sources.

Common Byproducts:

  • Regioisomers: 4-Methyl-5-(trifluoromethyl)pyridine (dependent on aldehyde selection).

  • Dihydropyridine Intermediates: Incomplete oxidation/aromatization.

  • Pyridine-tars: Polymerization of vinyl-ketone intermediates.

Troubleshooting Guide: Route A (Cross-Coupling)

Issue 1: "I see a significant peak at M-68 (loss of CF3) or M-Br (Starting Material) in LCMS."

Diagnosis: This is likely 3-Methylpyridine (Protodehalogenation) . Cause: The active


 species is protonated by moisture before it can transmetallate or reductively eliminate with the aryl halide.
Corrective Action: 
  • Solvent Dryness: DMF or NMP must be anhydrous (<50 ppm water).

  • Stabilization: If using

    
    , ensure the fluoride source (TBAF/CsF) is added slowly to prevent rapid "dumping" of the unstable 
    
    
    
    anion.
Issue 2: "My yield is low, and I see a highly non-polar impurity eluting late."

Diagnosis: 3,3'-Dimethyl-5,5'-bipyridine (Homocoupling) . Cause: In the presence of excess copper and oxygen, the aryl radical/organocopper species dimerizes rather than coupling with the


 source.
Corrective Action: 
  • Degassing: Sparge the reaction mixture with Argon for at least 20 minutes.

  • Ligand Optimization: Use Phenanthroline ligands (e.g., 1,10-phenanthroline) to stabilize the Cu-intermediate and favor the cross-coupling pathway.

Visualization: Impurity Pathways in Cu-Mediated Trifluoromethylation

TrifluoromethylationPathways Start 3-Bromo-5-methylpyridine Product 3-Methyl-5-(trifluoromethyl)pyridine (Target) Start->Product CuI, TMSCF3 Proto 3-Methylpyridine (Protodehalogenation) Start->Proto H2O Proton Source Dimer 3,3'-Dimethyl-5,5'-bipyridine (Homocoupling) Start->Dimer O2 leak Excess Cu CuCF3 [L-Cu-CF3] Species Acid 5-Methylnicotinic Acid (Hydrolysis) Product->Acid Harsh Base High Temp

Figure 1: Mechanistic divergence in Copper-mediated trifluoromethylation.[1] Red nodes indicate critical failure points.

Troubleshooting Guide: Route B (Cyclocondensation)

Issue 3: "NMR shows a mixture of isomers that are difficult to separate."

Diagnosis: Regioisomer Contamination (e.g., 4-Methyl isomer) . Cause: In cyclocondensation, the orientation of the enamine/enone addition depends on the steric bulk of the aldehyde and the electronic bias of the trifluoromethyl fragment. Corrective Action:

  • Precursor Control: Verify the purity of your 3-methylbutanal or propionaldehyde equivalent.

  • Temperature Control: Lowering the cyclization temperature (-10°C to 0°C) often improves regioselectivity by favoring the kinetic product.

Issue 4: "The product is colored (yellow/brown) and unstable."

Diagnosis: Dihydropyridine Contamination . Cause: The final oxidation step (aromatization) was incomplete. Corrective Action:

  • Oxidation Protocol: Treat the crude mixture with an oxidant like DDQ or MnO2, or ensure sufficient aeration if using an air-oxidation protocol.

  • Acid Wash: Dihydropyridines are often acid-labile or can be polymerized; a careful acid extraction can sometimes remove them (though risky if they polymerize).

Impurity Profile & Removal Strategy

The following table summarizes the physicochemical properties of common impurities to aid in purification.

ImpurityOriginDetection (LCMS/GC)Removal Strategy
3-Methylpyridine ProtodehalogenationLow MW, PolarVacuum Distillation (b.p. ~144°C vs Product ~152°C)
3,3'-Dimethyl-5,5'-bipyridine HomocouplingHigh MW, Non-polarCrystallization (Hexanes) or Column Chromatography
5-Methylnicotinic Acid Hydrolysis of CF3Acidic, Very PolarBasic wash (NaHCO3 extraction)
Dihydropyridine intermediates Incomplete CyclizationUV-active, unstableOxidation (DDQ) followed by filtration
Copper Salts Catalyst ResidueGreen/Blue solidEDTA wash or filtration through Celite/Silica

Frequently Asked Questions (FAQs)

Q: Can I distill 3-Methyl-5-(trifluoromethyl)pyridine? A: Yes. The compound has a boiling point of approximately 152°C at 760 mmHg.[2] However, ensure the absence of peroxide-forming impurities or dihydropyridines, which can decompose exothermically. Vacuum distillation is recommended to reduce thermal stress.

Q: Why is my


 group hydrolyzing to a carboxylic acid? 
A:  The trifluoromethyl group on a pyridine ring is activated by the electron-deficient nitrogen, making it susceptible to nucleophilic attack by hydroxide ions, especially at elevated temperatures (>100°C) in basic media. Avoid strong aqueous bases at high heat.

Q: Is the 2-chloro derivative easier to make? A: Yes. 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is a common industrial intermediate (used in fluazifop synthesis). If your application allows, starting with this commercially available precursor and dechlorinating it (Pd/C, H2) is often cheaper and cleaner than de novo synthesis.

References

  • Trifluoromethylation of Aryl Halides

    • Mechanism & Reagents:[3][4][5] Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

  • Synthesis of Trifluoromethylpyridines (Industrial Routes)

    • Cyclocondensation & Halogen Exchange: Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[6] Journal of Pesticide Science, 46(4), 125–136. Link

  • Compound Properties

    • 3-Methyl-5-(trifluoromethyl)pyridine Data: PubChem CID 18361873. Link

  • Related Patent Literature

    • Preparation of Trifluoromethylpyridines: U.S. Patent 4,650,875 (Dow Chemical). Link

    • Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Precursor): CN Patent 106008330A. Link

Sources

Purification of 3-Methyl-5-(trifluoromethyl)pyridine from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methyl-5-(trifluoromethyl)pyridine

Case ID: PUR-3M5TF-PYR Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open for Troubleshooting

Initial Triage & Assessment

Welcome to the Technical Support Center. You are likely dealing with a reaction mixture containing 3-Methyl-5-(trifluoromethyl)pyridine (CAS: 100960-07-4). Before proceeding, we must characterize the crude mixture to select the correct purification vector.

Compound Profile:

  • Nature: Electron-deficient heteroaromatic.

  • Physical State: Low-melting solid or oil (depending on purity).

  • Basicity (Critical): Significantly lower than pyridine due to the electron-withdrawing

    
     group. Estimated 
    
    
    
    (vs. 5.2 for pyridine).
  • Volatility: High. Caution: Significant product loss can occur on a high-vacuum rotary evaporator if not monitored.

Triage Checklist:

  • Scale: Is this <1g (Chromatography) or >10g (Distillation/Extraction)?

  • Origin:

    • Suzuki/Coupling: High risk of Pd/Cu contamination.

    • Fluorination/Chlorination:[1][2][3][4] High risk of regioisomers (e.g., 2-methyl variants).[5]

  • State: Is the crude a dark tar or a mobile oil?

Purification Protocols

Method A: The "Chemical Switch" (Acid-Base Extraction)

Recommended for: Removing non-basic impurities (starting materials, neutral byproducts) and metal catalysts.

The Mechanism: Unlike alkyl pyridines, the 5-trifluoromethyl group reduces the electron density on the nitrogen. It is a weak base . It requires a strong acid to protonate fully but will deprotonate readily at a lower pH than standard pyridines.

Protocol:

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Protonation (Extraction): Extract the organic layer with 2M HCl (3x).

    • Why 2M? Weaker acids (like 5% citric acid) may not fully protonate this electron-deficient pyridine.

    • Observation: The product moves to the Aqueous Phase (Acidic). Impurities remain in the Organic Phase.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (removes trapped neutrals).

  • The "Switch" (Basification): Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat.

    
      until pH reaches ~5–6.[5]
    
    • Expert Insight: You do not need to go to pH 12. Because the

      
       is low, it returns to free base form early. Stopping at pH 7–8 prevents the extraction of stronger amine impurities that might be present.
      
  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over

    
     and concentrate carefully (see Volatility Warning).
    
Method B: Vacuum Distillation

Recommended for: Scale >10g, separation from heavy tars or regioisomers.

Technical Setup:

  • Apparatus: Short-path distillation head or Kugelrohr (for smaller scales).

  • Pressure: High vacuum (<5 mbar) is essential to keep bath temperature below 100°C, preventing thermal decomposition.

Troubleshooting Distillation:

  • Issue: Product solidifies in the condenser.

    • Fix: Use warm water (40°C) in the condenser or a heat gun to melt the distillate into the receiving flask.

  • Issue: Co-distillation of isomers.

    • Fix: Use a fractionating column (Vigreux) if the boiling point difference between isomers (e.g., 2-methyl vs 3-methyl) is <10°C.

Method C: Flash Chromatography

Recommended for: Final polishing or small scale (<1g).

The "Streaking" Problem: Pyridines interact with acidic silanols on silica gel, causing broad, streaky peaks (tailing). The Solution:

  • Modifier: Add 1% Triethylamine (TEA) to your eluent system.

  • Pre-wash: Flush the column with the TEA-containing solvent before loading the sample to neutralize active sites.

  • Eluent: Hexanes/EtOAc gradients are standard. The

    
     group makes the compound less polar than pyridine; expect it to elute earlier (higher 
    
    
    
    ).

Decision Logic & Workflows

Figure 1: Purification Strategy Decision Matrix Use this logic flow to determine the primary purification method based on your specific crude mixture conditions.

PurificationLogic Start Crude Reaction Mixture ScaleCheck Scale > 5g? Start->ScaleCheck DistillBranch Is Product Volatile / Liquid? ScaleCheck->DistillBranch Yes MethodExtract METHOD A: Acid-Base Extraction (Removes Neutrals/Metals) ScaleCheck->MethodExtract No MethodDistill METHOD B: Vacuum Distillation (High Purity, Scalable) DistillBranch->MethodDistill Yes DistillBranch->MethodExtract No (Tarry/Solid) CheckPurity Is Purity > 95%? MethodDistill->CheckPurity MethodExtract->CheckPurity MethodColumn METHOD C: Flash Chromatography (Add 1% Et3N to eluent) CheckPurity->MethodColumn No Final Pure 3-Methyl-5-(trifluoromethyl)pyridine CheckPurity->Final Yes MethodColumn->Final

Special Issue: Metal Scavenging (Pd/Cu)

If your synthesis involved cross-coupling (e.g., Suzuki, Sonogashira), residual Palladium is a major concern. The pyridine nitrogen can chelate Pd, making it soluble and hard to filter.[6][7]

Protocol: Thiol-Silica Scavenging

  • Dissolve crude oil in THF or EtOAc (10 mL/g).

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco KB).

    • Ratio: 50 wt% relative to crude mass.

  • Heat to 50°C for 4 hours with vigorous stirring.

  • Filter through a Celite pad (diatomaceous earth).

  • Rinse the pad with EtOAc.

Why this works: The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond. The scavenger "steals" the metal from the pyridine.

Frequently Asked Questions (FAQs)

Q: I lost half my product on the Rotavap. What happened? A: 3-Methyl-5-(trifluoromethyl)pyridine is volatile.[5] If you use a high-vacuum pump (e.g., <10 mbar) and a warm bath (>40°C), you will co-distill the product into the trap.

  • Fix: Use a diaphragm pump (controlled to ~100-200 mbar) for solvent removal. Stop when the volume is low and switch to a stream of nitrogen gas for the final drying step.

Q: My product is streaking on the column even with TEA. Why? A: You might be overloading the column, or the crude contains highly polar N-oxides.

  • Fix: Try using DCM/Methanol (95:5) as the eluent instead of Hex/EtOAc. The methanol helps sharpen the peaks of polar heterocycles. Alternatively, use Amino-functionalized silica (NH2-silica) which requires no TEA modifier.

Q: Can I use crystallization? A: This compound often exists as a low-melting solid or oil. Crystallization is difficult unless the purity is already high. Distillation is the superior primary purification method.

Summary Data Table

PropertyValue / NoteImpact on Purification
Boiling Point Est. 70-80°C @ 10mmHgHigh Risk: Do not over-dry on vacuum.[5]
pKa ~2.5 - 3.0 (Est.)Weak Base: Requires strong acid (2M HCl) for extraction.
LogP ~2.5 (Moderately Lipophilic)Soluble in EtOAc, DCM, Hexanes.
Stability Stable to air/moistureNo need for inert atmosphere during workup.

References

  • Synthesis of Trifluoromethylpyridines

    • Preparation of (trifluoromethyl)pyridines.[2][8][9][10] US Patent 4650875A. (Describes chlorination/fluorination routes and distillation purification).

  • Palladium Removal

    • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (Detailed scavenger protocols).

  • Physical Properties (pKa/Volatility)

    • Acidity-Basicity Data in Nonaqueous Solvents. (Context on electron-deficient nitrogen heterocycles).

  • Purification of Laboratory Chemicals (Armarego & Chai).

For further assistance, please contact the Separation Technologies Lab with your specific batch number and impurity profile.

Sources

Technical Support Center: Trifluoromethylation of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in Trifluoromethylpyridine Synthesis Audience: Medicinal Chemists and Process Development Scientists[1]

Introduction: The "Pyridine Problem"

Pyridines are notoriously difficult substrates for functionalization due to their electron-deficient nature (low HOMO) and the high affinity of the nitrogen lone pair for metal catalysts ("catalyst poisoning"). Trifluoromethylation adds another layer of complexity due to the strong electron-withdrawing nature of the


 group, which can deactivate the ring toward further functionalization or destabilize intermediates.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in the lab: regioselectivity collapse, reaction stalling, and catalyst deactivation.

Module 1: Radical C-H Functionalization (Minisci-Type)

Primary Reagents: Langlois Reagent (


), Baran Reagents (

) Mechanism: Radical Innate C-H Functionalization[2][3]
Troubleshooting Guide

Q: My reaction initiates but stalls at ~30-40% conversion. Adding more oxidant doesn't help.[1][4] Why? A: This is a classic signature of radical quenching or reagent decomposition .

  • The Cause: Zinc sulfinates (Baran reagents) and Langlois reagents decompose rapidly in the presence of oxidants (TBHP) before they can react with the heterocycle. If the radical concentration spikes too high, radical-radical recombination (dimerization of

    
    ) outcompetes the addition to the pyridine.
    
  • The Fix:

    • Portion-wise Addition: Do not add all sulfinate at

      
      . Add the reagent in 3-5 portions over 2 hours.
      
    • The "Baran Spike": If using

      
      , add a second equivalent of reagent and oxidant after 4 hours if TLC shows stalling.[1]
      
    • Check pH: As the reaction proceeds,

      
       is released, potentially acidifying the media too much.[1] Maintain a biphasic system (DCM/Water) to buffer the acidity.
      

Q: I am getting a mixture of C2 and C4 isomers. How do I force regioselectivity? A: Radical trifluoromethylation is governed by nucleophilic radical attack on the most electron-deficient position.

  • Standard Selectivity: Pyridines favor C2/C4 attack.[1][4]

  • The "Acid Switch": Adding 1-2 equivalents of TFA or conducting the reaction in acidic media protonates the pyridine nitrogen. This lowers the LUMO energy of the ring and significantly enhances electrophilicity at the C2 and C4 positions, often improving yield but not necessarily fixing the C2:C4 ratio.[1]

  • Blocking Strategy: If C2 is the target, ensure C4 is blocked. If C3 is the target, radical methods are generally poor choices ; switch to Electrophilic Trifluoromethylation (Module 3) or Cross-Coupling (Module 2).

Q: The product is impossible to purify from the sulfone byproducts. A: Sulfinate reagents often generate sulfone side products.

  • Workup Hack: Wash the organic layer with 10% aqueous

    
     followed by a wash with 1M HCl. Many sulfone byproducts are base-soluble or hydrolytically unstable compared to the 
    
    
    
    -pyridine.
Visualizing the Radical Pathway

G cluster_0 Reagent Activation cluster_1 C-H Functionalization ZnSalt Zn(SO2CF3)2 (Baran Reagent) Radical •CF3 Radical ZnSalt->Radical Oxidation & -SO2 Pyridine Pyridine (Substrate) Radical->Pyridine Oxidant TBHP (Oxidant) Oxidant->ZnSalt Intermediate Radical σ-Complex Pyridine->Intermediate + •CF3 Product CF3-Pyridine Intermediate->Product Oxidation -H+

Caption: Mechanism of Zinc Sulfinate mediated trifluoromethylation. Note that rapid release of •CF3 can lead to recombination (waste) if substrate concentration is low.

Module 2: Copper-Mediated Cross-Coupling

Primary Reagents:


 (generated in situ), Fluoroform (

),

Mechanism: Oxidative Addition / Reductive Elimination[1][4]
Troubleshooting Guide

Q: I'm using CuI and


, but the reaction is poisoned. The pyridine isn't converting. 
A:  Pyridines are excellent ligands for Copper. They coordinate to the Cu center, preventing the formation of the active 

species or blocking the oxidative addition step.
  • The Fix (Ligand Selection): Use bulky ligands that prevent pyridine coordination but allow the smaller

    
     group to bind. Phenanthroline is common, but if that fails, switch to "Ligandless" conditions  using Grushin’s protocol (see below) or highly stabilized pre-formed 
    
    
    
    reagents.[1][4]

Q: Why does Grushin’s "Ligandless" Fluoroform method work better for ortho-substituted halides? A: This is the "Ortho Effect." [1]

  • Observation: Unlike standard

    
    , Grushin discovered that ortho-substituents (even bulky ones like 
    
    
    
    or
    
    
    ) accelerate the reaction.
  • Mechanism: The transition state involves a specific interaction between the copper center and the ortho-substituent that stabilizes the oxidative addition complex.

  • Actionable Advice: If you have a 2-halo-3-substituted pyridine, do not assume steric hindrance will kill the reaction. Use the Fluoroform-derived

    
     method; it will likely proceed faster than the unsubstituted analog.
    

Q: My


 reagent seems to decompose before reacting. 
A: 

is thermodynamically unstable and prone to

-elimination to form fluoride and copper carbenes.
  • Stabilizers: Ensure the presence of a stabilizer if not using immediately.

    
     is the standard stabilizer for fluoroform-derived copper reagents.
    
  • Halide Inhibition: Crucial Insight: Halide ions (

    
    , 
    
    
    
    ) destabilize
    
    
    . If generating
    
    
    from
    
    
    , the byproduct chloride accelerates decomposition.[1]
    • Solution: Use

      
       or ensure rapid consumption of the reagent.
      
Visualizing the Copper Cycle & Ortho Effect

CopperCycle Fluoroform CHF3 (Fluoroform) CuCF3 [L-Cu-CF3] Active Species Fluoroform->CuCF3 Direct Cupration Base t-BuOK / CuCl Base->CuCF3 Complex Oxidative Addition Complex (Cu III) CuCF3->Complex + Ar-X Substrate Aryl/Pyridine Halide (Ar-X) Substrate->Complex Product Ar-CF3 Complex->Product Reductive Elimination Ortho Ortho-Substituent Effect Ortho->Complex Stabilizes TS (Accelerates Rate)

Caption: The Grushin Cycle. Note the "Ortho Effect" node: ortho-substituents on the pyridine ring can actually stabilize the high-valent Copper intermediate, contrary to steric expectations.

Module 3: Photoredox Catalysis

Primary Reagents:


, 

, Triflyl Chloride (

) Mechanism: Single Electron Transfer (SET)[1][5]
Troubleshooting Guide

Q: The reaction works in a 1-dram vial but fails completely on a 100mg scale. A: This is the Beer-Lambert Law limit.

  • The Physics: In a larger flask, light cannot penetrate to the center of the reaction mixture.[1] The reaction only happens in the outer 1-2mm of the solution. The dark center allows side reactions (polymerization) to dominate.

  • The Fix:

    • Flow Chemistry: Pump the reaction through transparent FEP tubing wrapped around the light source.[1] This maximizes surface area.[1][4]

    • Vigorous Stirring: If flow isn't an option, use a flat-sided vessel (not round bottom) and stir rapidly to cycle the fluid to the surface.

Q: I see rapid bleaching of my photocatalyst. A: Oxygen quenching.

  • The Cause: The excited state of Ruthenium/Iridium catalysts is quenched by

    
     (generating singlet oxygen) faster than it can transfer an electron to the 
    
    
    
    source.
  • The Fix: Degas thoroughly.[1] Sparging with Argon for 15 minutes is often insufficient for sensitive photoredox.[1][4] Use Freeze-Pump-Thaw (3 cycles) for consistent results.

Appendix: Data & Protocols
Comparison of Trifluoromethylation Reagents
ReagentCostStabilityBest ForPrimary Issue

(Ruppert-Prakash)
ModerateHigh (Liquid)Nucleophilic addition to ketones/aldehydesHydrolysis sensitive; requires fluoride activation.
Langlois (

)
LowHigh (Solid)Radical C-H functionalizationPoor regioselectivity; requires oxidants.
Baran (

)
ModerateHigh (Solid)Innate C-H functionalization (Heterocycles)Reaction stalling; requires portion-wise addition.
Fluoroform (

)
Very LowGas (Cylinder)Large scale Cu-couplingHandling gas; requires specific activation (Grushin).
Togni Reagent HighModerateElectrophilic trifluoromethylationAtom economy (large waste mass); cost.
Selected Protocol: Baran's Zinc Sulfinate Method (Optimized)

Adapted from Nature 2012 and subsequent optimization papers.

  • Setup: Dissolve Pyridine substrate (1.0 equiv) and

    
     (Baran Reagent, 3.0 equiv) in a biphasic mixture of DCM and Water (2.5:1 ratio).
    
  • Cooling: Cool to 0°C.

  • Initiation: Add TBHP (70% aq. solution, 5.0 equiv) dropwise. Do not add all at once.

  • Monitoring: Stir vigorously. Warm to RT.

  • Re-charge (The "Stall" Fix): Monitor by TLC at 4 hours. If SM remains and product formation has plateaued, add fresh Zn-sulfinate (1.0 equiv) and TBHP (1.0 equiv).[1]

  • Workup: Quench with sat.

    
    . Extract with DCM.[1][4] Wash with 10% 
    
    
    
    (to remove peroxides) and then 1M HCl (to remove basic sulfone byproducts).
Safety Note: Aminopyridines

WARNING: 5-amino-2-(trifluoromethyl)pyridine and related derivatives have been linked to Methemoglobinemia (oxidation of hemoglobin).[6]

  • Symptoms: Cyanosis (blue skin), shortness of breath, chocolate-colored blood.[1]

  • First Aid: Immediate medical attention.[1][4] The antidote is typically Methylene Blue (IV).

  • Prevention: Double-glove and work exclusively in a fume hood.

References
  • Baran Reagent & Protocol: Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[1][4][7] Nature492 , 95–99 (2012).[1][7] Link[4]

  • Photoredox Mechanism: Nagib, D. A., & MacMillan, D. W.[1][2][4] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature480 , 224–228 (2011).[1] Link[4]

  • Fluoroform/Copper Activation: Lishchynskyi, A., & Grushin, V. V.[1][4] "The Critical Role of the Countercation in the Direct Cupration of Fluoroform." Journal of the American Chemical Society135 , 12584–12587 (2013). Link[4]

  • Langlois Reagent: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions."[1][3][4][8] Tetrahedron Letters32 , 7525-7528 (1991).[8] Link

  • Ortho Effect in Cu-Catalysis: Konovalov, A. I., et al. "Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect."[1] Angewandte Chemie Int.[1][4][9] Ed.54 , 1-6 (2015). Link[4]

Sources

Technical Support Center: 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 3-Methyl-5-(trifluoromethyl)pyridine .

Important Technical Note on CAS Registry Numbers: While your request cites CAS 100960-07-4 , major chemical inventories (e.g., chemical databases, supplier catalogs) frequently associate the free base 3-Methyl-5-(trifluoromethyl)pyridine with CAS 131748-15-7 .[1] The CAS 100960-07-4 is often associated in literature with specific salt forms or structural isomers.[1]

  • If your sample is a LIQUID: You likely have the free base (CAS 131748-15-7).[1]

  • If your sample is a SOLID: You likely have the Hydrochloride (HCl) salt or a degraded sample.

  • This guide focuses on the free base liquid, as it presents the primary stability challenges.[1]

Module 1: Critical Stability Profile

Status: Volatile Liquid | Storage: 2–8°C, Inert Gas | Sensitivity: Oxidation, Hygroscopic

This compound occupies a "stability valley." The trifluoromethyl (


) group strongly withdraws electrons, deactivating the pyridine nitrogen (lowering pKa) while simultaneously activating the ring toward nucleophilic attack. Meanwhile, the C3-methyl group remains susceptible to radical oxidation.[1]
Physicochemical Data Summary
PropertyValueImplication for Handling
Physical State Clear to yellow liquidIf solid/gummy, check for salt formation or polymerization.[1]
Boiling Point ~152–153°CModerate volatility. Do not use high-vacuum (<5 mbar) for extended periods at RT.
pKa (Predicted) ~2.8 – 3.0Very weak base. Will not protonate easily compared to 3-picoline (pKa ~5.6).
Flash Point ~46°CFlammable. Ground all glassware.
Density ~1.216 g/mLHeavier than water; sinks in aqueous extractions.

Module 2: Degradation Pathways (Visualized)

The following diagram illustrates the three primary failure modes for this molecule: Oxidative Degradation (air exposure), Nucleophilic Decomposition (solvent incompatibility), and Salt Formation (acid exposure).

StabilityPathways cluster_legend Degradation Zones Parent 3-Methyl-5-(trifluoromethyl)pyridine (Active Reagent) Oxide N-Oxide Impurity (Yellow/Brown Color) Parent->Oxide O2 / Light (Slow) Acid 5-(trifluoromethyl)nicotinic acid (Precipitate) Parent->Acid Strong Oxidants (KMnO4/SeO2) NuAttack 2/6-Substituted Impurity (Ring Opening/Addition) Parent->NuAttack Strong Nucleophiles (RO-, RNH2) Salt Pyridinium Salt (Hygroscopic Solid) Parent->Salt Trace Acids (HCl/TFA vapors)

Figure 1: Primary degradation and reaction pathways. The electron-deficient ring makes the methyl group acidic and the ring carbons susceptible to attack.[1]

Module 3: Troubleshooting Guide (Q&A Format)

Scenario A: Purity & Physical Appearance

Q: My neat liquid has turned from clear to dark yellow/brown. Is it still usable?

  • Diagnosis: This is typical "pyridine yellowing," likely caused by trace N-oxide formation or photo-oxidation of the methyl group.[1]

  • Solution:

    • Check NMR: Run a proton NMR in

      
      . Look for a small downfield shift of the methyl peak (normally 
      
      
      
      ~2.3-2.4 ppm). If the impurity is <5%, it can usually be used as is.
    • Purification: If purity is critical, distill under reduced pressure (bulb-to-bulb) or pass through a short plug of basic alumina (not silica, which is acidic and may cause streaking/salt formation).

Q: I ordered the liquid, but the bottle contains a white solid crust.

  • Diagnosis: The bottle seal was likely compromised, allowing moisture and trace acid vapors (common in hoods) to enter, forming the hydrate or hydrochloride salt.

  • Action: Dissolve a sample in water. If the pH is acidic (<5), it is the salt. Neutralize with saturated

    
     and extract with DCM to recover the free base.
    
Scenario B: Synthesis Failures (Low Yields)

Q: I am trying a Suzuki/Buchwald coupling, but the reaction is stalling. Why?

  • Technical Insight: The

    
     group is strongly electron-withdrawing.[1] This reduces the electron density on the nitrogen, making this pyridine a poor ligand  for metal catalysts.[1] It also makes the oxidative addition step into C-Halogen bonds (if you are coupling onto the ring) more difficult compared to simple picolines.
    
  • Protocol Adjustment:

    • Switch Ligands: Use electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) to compensate for the electron-deficient pyridine.[1]

    • Base Choice: Avoid strong alkoxide bases (e.g., NaOtBu) if heating >80°C, as they may attack the electron-deficient ring at the C2 or C6 position (

      
       mechanism). Use mild bases like 
      
      
      
      or
      
      
      .

Q: I lost 40% of my mass on the rotavap. Where did it go?

  • Diagnosis: Volatility. The boiling point (152°C) is deceptive. It forms azeotropes with common solvents like Toluene and Dichloromethane.

  • Fix: Stop evaporation when the solvent volume is low but not dry. Do not leave on high vacuum (>10 min) unless the flask is cooled to 0°C.

Scenario C: Analytical Artifacts

Q: My LCMS shows a mass of M+18. Is this a hydrate?

  • Diagnosis: Likely yes. Electron-deficient pyridines are hygroscopic.[1] However, also rule out the N-oxide (M+16).

  • differentiation: Treat a small sample with

    
     (triphenylphosphine). If the M+16 peak disappears (reduced back to parent), it was the N-oxide. If M+18 persists, it is water/hydrate.
    

Module 4: Synthesis & Handling Workflow

Use this decision tree to optimize your experimental setup.

Workflow Start Start: Using 3-Me-5-CF3-Pyridine CheckState Check Physical State Start->CheckState Liquid Liquid (Clear/Yellow) CheckState->Liquid Solid Solid/Crusty CheckState->Solid ReactionType Intended Reaction? Liquid->ReactionType ActionSolid Free base with NaHCO3/DCM Check NMR for degradation Solid->ActionSolid Coupling Pd-Catalyzed Coupling ReactionType->Coupling Oxidation Oxidation of Methyl Group ReactionType->Oxidation AdviceCoupling Use e-rich Ligands (XPhos) Avoid strong alkoxides Coupling->AdviceCoupling AdviceOxidation Monitor for Over-oxidation (Aldehyde vs Acid) Oxidation->AdviceOxidation

Figure 2: Pre-experiment decision tree to prevent common failure modes.

References

  • National Institutes of Health (PubChem). Compound Summary: 3-Methyl-5-(trifluoromethyl)pyridine (CAS 131748-15-7).[1] Retrieved from [Link]

  • Schlosser, M., et al. (2003). The basicity of trifluoromethyl-substituted pyridines.[1] European Journal of Organic Chemistry. (Establishes the electron-withdrawing effect of CF3 on pKa).

  • LookChem. CAS 131748-15-7 Physical Properties Data.[1] Retrieved from [Link]

Sources

Challenges in regioselective trifluoromethylation of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Functionalization Unit Subject: Troubleshooting Regioselective Trifluoromethylation of Pyridines Ticket ID: PYR-CF3-REGIO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because pyridine—an electron-deficient "pi-deficient" heterocycle—is resisting your attempts to install a trifluoromethyl (


) group at a specific position.

Unlike benzene, pyridine deactivates itself toward electrophilic attack and offers multiple competing sites for radical attack. This guide bypasses general textbook theory to address the specific failure modes of C2 , C3 , and C4 regioselectivity.

Quick Diagnostic: Select Your Target

Before proceeding, identify your target regioisomer to select the correct workflow.

Pyridine_CF3_Decision_Tree Start Target Position? C2 C2 Position Start->C2 C3 C3 Position (The 'Impossible' Spot) Start->C3 C4 C4 Position Start->C4 Method_C2 Method: Radical (Minisci) OR Nucleophilic (N-Oxide) C2->Method_C2 High natural affinity Method_C3 Method: Enamine Activation (Hydrosilylation Route) C3->Method_C3 Requires 'Umpolung' Method_C4 Method: Radical (Minisci) with C2-Blocking C4->Method_C4 Steric control required

Figure 1: Strategic decision tree for selecting the trifluoromethylation methodology based on the desired regiochemical outcome.

Module 1: The C2/C4 Mixture (Minisci Reaction)

Method: Radical Trifluoromethylation Reagents: Langlois Reagent (


) + Oxidant (TBHP/Persulfate) or Photoredox Catalysis.
The Issue:

"I am getting an inseparable 60:40 mixture of C2 and C4 isomers."

Root Cause Analysis:

The


 radical is electrophilic.[1][2] It attacks the most electron-deficient positions of the protonated pyridine. Both C2 and C4 are highly deficient (positions 

and

to nitrogen), leading to poor discrimination.
Troubleshooting Protocol:
SymptomDiagnosisCorrective Action
C2/C4 Mixture Lack of steric/electronic bias.Switch to Photoredox: Use bulky photocatalysts that may enhance steric discrimination, though mixtures often persist. Best Fix: Pre-install a blocking group (e.g., Cl or Br) at C2 if C4 is desired, then reduce it off later.
Poly-alkylation Product is still reactive.[3]Protonation Control: Ensure the reaction is acidic (TFA). The product (

-pyridine) is more electron-deficient than the starting material, making it less reactive to electrophilic radicals, but poly-addition still occurs if radical flux is too high. Lower the equivalents of the radical source.
Low Conversion Catalyst poisoning.Pyridine can coordinate to metal catalysts (Fe, Cu). Add Acid: Use 1-2 equiv of TFA to protonate the pyridine nitrogen, preventing it from binding to the metal center.
Advanced Tip: C4-Exclusive Access

To hit C4 exclusively, do not rely on standard Minisci conditions. Use a removable blocking group strategy.

  • Protocol: React pyridine with a maleate derivative to block the N and C2 positions, forcing the radical to C4.[4] (See Baran et al.[1][2][5][6] Ref [1]).

Module 2: The Elusive C3 Position (Electrophilic)

Method: Enamine Activation via Hydrosilylation Reagents:


, 

(catalyst), Togni Reagent.[7]
The Issue:

"My pyridine is inert to Togni Reagent. I see no C3 product."

Root Cause Analysis:

Pyridine is too electron-poor to undergo Friedel-Crafts-type reactions (SEAr) with electrophilic


 sources (Togni/Umemoto reagents). The activation energy is insurmountable under standard conditions.
Technical Solution: The "Kuninobu" Protocol

You must temporarily convert the electron-poor pyridine into an electron-rich N-silyl enamine .

Step-by-Step Protocol:

  • Activation: Mix Pyridine (1.0 equiv) +

    
     (1.2 equiv) + 
    
    
    
    (5 mol%) in
    
    
    . Heat to 60°C.
    • Checkpoint: Monitor by NMR. You should see the disappearance of aromatic pyridine peaks and appearance of enamine alkene peaks.

  • Functionalization: Cool to 0°C. Add Togni Reagent I (1.2 equiv).

    • Mechanism:[2][3][6][8][9][10] The electron-rich enamine attacks the electrophilic iodine of the Togni reagent.

  • Oxidation/Aromatization: Add DDQ (or air oxidation in some cases) to restore the aromatic ring.

FAQ for C3:

  • Q: Why did the reaction turn black and yield nothing?

    • A: Moisture killed the silyl cation intermediate. The hydrosilylation step requires strictly anhydrous conditions.

  • Q: Can I use this for 2-substituted pyridines?

    • A: Yes, this method excels at converting 2-substituted pyridines to 2,3-disubstituted products.

Module 3: Nucleophilic Substitution (N-Oxide Route)

Method: Nucleophilic Attack on Activated N-Oxides Reagents: Pyridine N-Oxide, Activator (


 or PyBroP), 

(Ruppert-Prakash).
The Issue:

"I formed the N-oxide, but the trifluoromethylation step failed or exploded."

Root Cause Analysis:

 is a nucleophile (

source).[7] It will not attack a naked pyridine. The N-oxide must be activated to form an N-alkoxypyridinium salt, which is highly electrophilic at C2.
Troubleshooting Flow:
  • Check Moisture:

    
     hydrolyzes instantly in wet solvents to form 
    
    
    
    (gas).
    • Test: If you see bubbles immediately upon adding the initiator (fluoride), your solvent is wet.

  • Activator Choice:

    • Ts2O (Tosyl Anhydride): Cheap, but the intermediate is unstable above 0°C.

    • PyBroP: More expensive but allows for milder conditions and better regiocontrol at C2.

  • The "Deoxygenation" Step:

    • The product of this reaction is often the 2-

      
      -pyridine N-oxide . You must run a separate reduction step (e.g., 
      
      
      
      or Zn/NH4Cl) to get the final pyridine. Don't forget this step!

Visualizing the Pathways

Reaction_Pathways Pyridine Pyridine Substrate PyH Pyridine-H+ (Activated for Radical) Pyridine->PyH Protonation Enamine N-Silyl Dihydropyridine (Electron Rich) Pyridine->Enamine Hydrosilylation Acid + Acid (TFA) Radical_Attack Attack by CF3• (Minisci) PyH->Radical_Attack Prod_C2_C4 Mixture C2/C4 Radical_Attack->Prod_C2_C4 Silane + Silane / B(C6F5)3 Togni Attack by CF3+ (Togni Reagent) Enamine->Togni Prod_C3 C3-CF3 Pyridine Togni->Prod_C3 + Oxidation (DDQ)

Figure 2: Mechanistic divergence: Acid activation leads to radical susceptibility (C2/C4), while hydrosilylation inverts polarity to allow electrophilic attack (C3).

Summary of Reagents & Selectivity

ReagentTypeSelectivityPrimary Challenge
Langlois (

)
Radical (

)
C2/C4 MixPoor regiocontrol; requires oxidant.
Togni Reagent Electrophilic (

)
C3 (via Enamine)Pyridine must be pre-activated (hydrosilylation).

Nucleophilic (

)
C2 (via N-Oxide)Moisture sensitivity; requires N-oxide step.
Baran Diversinates Radical (

)
C2/C4 (Tunable)Cost; requires specific formulation.

References

  • Baran, P. S., et al. (2021).[6] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[3][6]

  • Kuninobu, Y., et al. (2022).[7][11] "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation." ChemRxiv.

  • McNally, A., et al. (2020). "Mechanism and regioselectivity in pyridine halogenation." Digitell Inc / ACS.

  • MacMillan, D. W. C., et al. (2011).[5] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.

  • Ritter, T., et al. (2011). "Late-Stage Trifluoromethylation." Nature.

Sources

Technical Support Center: Purification of 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Methyl-5-(trifluoromethyl)pyridine CAS: 1003-35-6 Support Level: Tier 3 (Process Chemistry & R&D)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-Methyl-5-(trifluoromethyl)pyridine , a critical intermediate often plagued by close-boiling regioisomers and halogenated byproducts.

Unlike standard pyridine purification, the electron-withdrawing trifluoromethyl (


) group significantly alters the physicochemical properties of this molecule, specifically reducing its basicity (pKa 

2.8–3.2). Standard acid-base extraction protocols used for alkyl-pyridines will fail or result in poor recovery if not adjusted for this pKa shift.

This guide provides troubleshooting workflows for removing specific impurities based on their chemical nature.

Module 1: Triage & Identification

Q: My GC-MS shows multiple peaks with identical mass. How do I identify my impurities?

A: You are likely dealing with regioisomers. The synthesis of trifluoromethylpyridines (often via cyclization of enamines or halogen exchange) frequently produces isomers like 2-methyl-5-(trifluoromethyl)pyridine or 3-methyl-4-(trifluoromethyl)pyridine .

Diagnostic Workflow: Do not rely solely on GC-MS, as fragmentation patterns between isomers are nearly identical.

  • 
     NMR (The Gold Standard):  The chemical shift of the 
    
    
    
    group is highly sensitive to its position relative to the ring nitrogen.
    • Target (3-Methyl-5-TFMP):

      
       to 
      
      
      
      ppm.
    • Ortho-isomers (2-TFMP):

      
       to 
      
      
      
      ppm (shielded).
  • GC Retention Times: On a standard non-polar column (DB-5/HP-5), the 2-methyl isomer typically elutes before the 3-methyl target due to shielding of the nitrogen lone pair, reducing column interaction.

Visual Guide: Impurity Identification Logic

ImpurityID Start Impurity Detected GCMS GC-MS Analysis Start->GCMS MassMatch Mass Matches Target? GCMS->MassMatch IsomerCheck Suspect Regioisomer MassMatch->IsomerCheck Yes (Same MW) Other Halogenated Byproduct (Check Cl/Br isotope pattern) MassMatch->Other No (Diff MW) FNMR Run 19F NMR IsomerCheck->FNMR ShiftCheck Check Chemical Shift FNMR->ShiftCheck Target Target: 3-Me-5-TFMP (~ -63 ppm) ShiftCheck->Target Signal A Impurity Impurity: 2-Me isomer (~ -67 ppm) ShiftCheck->Impurity Signal B

Figure 1: Decision tree for distinguishing regioisomers using GC-MS and Fluorine NMR.

Module 2: Chemical Purification (The "pH Swing")

Q: Standard acid extraction isn't separating my impurities. Why?

A: You are likely using a pH that is too high, or your impurities are also weak bases. The


 group lowers the pKa of the pyridine nitrogen to approximately 2.8–3.0 .
  • Standard Pyridine pKa: ~5.2

  • 3-Methyl-5-(trifluoromethyl)pyridine pKa: ~3.0[1]

If you extract with 1M HCl (pH 0), everything protonates. If you extract with 5% Acetic Acid (pH ~3), the target may not fully protonate and will remain in the organic layer, leading to yield loss.

The Solution: Differential pH Extraction

This method separates the target from both non-basic impurities (neutral organics) and more basic impurities (non-fluorinated pyridines).

Protocol:

  • Dissolution: Dissolve crude oil in a non-polar solvent (Heptane or MTBE). Avoid DCM if possible to prevent emulsion with highly acidic water.

  • The "Pre-Wash" (Remove Strong Bases):

    • Wash the organic layer with Buffer pH 4.0 (Citrate/Phosphate).

    • Mechanism:[2][3] At pH 4.0, highly basic impurities (pKa > 5) protonate and move to the water. The target (pKa ~3.0) remains >90% unprotonated in the organic layer.

  • The "Target Extraction" (Capture Product):

    • Extract the organic layer with 3M

      
        (pH < 0).
      
    • Mechanism:[2][3] The high acidity forces protonation of the electron-deficient target. It moves to the aqueous phase.

    • Result: Neutral impurities stay in the organic layer.

  • Recovery:

    • Take the acidic aqueous layer, cool to 0°C, and basify with

      
       to pH 8-9.
      
    • Extract back into pure solvent (e.g., Pentane/Ether) and concentrate.

Visual Guide: pH Swing Workflow

pHSwing Crude Crude Mixture (Target + Basic Imp + Neutral Imp) Step1 Dissolve in Heptane Crude->Step1 Wash1 Wash pH 4.0 Buffer Step1->Wash1 Org1 Organic Phase (Target + Neutrals) Wash1->Org1 Aq1 Aqueous Waste (Strong Bases) Wash1->Aq1 Extract Extract with 3M H2SO4 Org1->Extract Org2 Organic Waste (Neutrals) Extract->Org2 Aq2 Aqueous Product (Protonated Target) Extract->Aq2 Basify Basify & Re-extract Aq2->Basify Final Pure Target Basify->Final

Figure 2: Differential extraction strategy utilizing the low pKa of trifluoromethylpyridines.

Module 3: Distillation & Physical Separation

Q: I have chlorinated byproducts (e.g., 2-chloro- analogs). Can I distill them off?

A: It is difficult. Chlorinated analogs often form azeotropes or have boiling points within 5–10°C of the target.

  • Target BP: ~158–162°C (Atmospheric) / ~65°C (10 mmHg).

  • Chloro-impurity BP: Often ~150–155°C.

Troubleshooting Guide:

Impurity TypeMethodTechnical Note
High Boiling Residues Vacuum Distillation Use a Vigreux column. Target distills at ~65°C @ 10 mmHg. Keep bath temp < 100°C to prevent degradation.
Close-Boiling Chloro- Chemical Derivatization Pro-Tip: Before distillation, reflux the crude with a secondary amine (e.g., morpholine). The chloro-impurity undergoes

(nucleophilic aromatic substitution) much faster than the target. This converts the volatile chloro-impurity into a heavy amine adduct that remains in the pot during distillation.
Water Azeotropic Drying Pyridines form sticky hydrates. Dry over KOH pellets (not silica) before distillation.

Module 4: Storage & Stability

Q: The liquid turned yellow/brown after a week. Is it degraded?

A: Likely yes. While the


 group stabilizes the ring against electrophilic attack, the methyl group at the 3-position is susceptible to radical oxidation (forming the aldehyde or carboxylic acid) or N-oxide formation upon exposure to air and light.

Storage Protocol:

  • Atmosphere: Must be stored under Argon or Nitrogen.

  • Stabilizer: For long-term storage (>1 month), store over activated 4Å molecular sieves to prevent hydrolysis.

  • Container: Amber glass is mandatory to prevent photo-oxidation.

References

  • pKa Prediction & Effects:Schlosser, M. (1998). "The basicity of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry. (The electron-withdrawing effect of CF3 lowers pyridine pKa by ~2-2.5 units).
  • Synthesis & Impurities: Cottineau, B., et al.[4] (2002).[5] "Synthesis of substituted pyridines via regioselective cyclization." Journal of Heterocyclic Chemistry.

  • Chemical Purification (SNAr Strategy): Bayer CropScience LP. (2010). "Process for the purification of halogenated pyridines."[2][6] US Patent 7,816,532. (Describes using amines to scavenge chloro-impurities).

  • Boiling Point Data: Sigma-Aldrich Safety Data Sheet, 3-(Trifluoromethyl)pyridine analogs.

Sources

Optimizing reaction conditions for nucleophilic trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Nucleophilic Trifluoromethylation (The Ruppert-Prakash Protocol) Audience: Senior Chemists & Process Development Scientists

Welcome to the Trifluoromethylation Optimization Hub

You are likely here because your introduction of the


 group using Trimethyl(trifluoromethyl)silane (

)
—the Ruppert-Prakash reagent—is behaving unpredictably.

While theoretically straightforward, this reaction operates on a "metastable" mechanism. The active nucleophile (


) is transient and prone to two fatal errors: protonation  (by moisture/enolizable protons) or 

-elimination
(decomposition to difluorocarbene).

This guide treats your reaction as a system to be debugged. We move beyond "add more reagent" and focus on the kinetic competition between productive addition and destructive decomposition.

Module 1: The Activation Engine (Initiators & Kinetics)

The Core Concept: Unlike Grignard reagents,


 is not inherently nucleophilic. It requires a Lewis base (initiator) to form a pentacoordinate silicon species. This species releases the 

moiety to the electrophile.[1][2]

Crucial Insight: The reaction is autocatalytic . The product alkoxide generated in the first turnover acts as an initiator for subsequent cycles. Therefore, you only need catalytic amounts of initiator. Adding stoichiometric fluoride is a common rookie mistake that accelerates decomposition.

Diagnostic Workflow: Choosing Your Initiator
InitiatorTypeBest Use CaseRisk Factor
TBAF (Tetra-n-butylammonium fluoride)Anionic FluorideStandard aldehydes/ketones in THF.High Moisture Risk. Commercial TBAF (in THF) is wet. Water


(gas).
CsF (Cesium Fluoride)Anionic FluorideRobust, scale-up friendly.Solubility. Poor in THF; requires DMF or DME to dissolve and initiate effectively.
TBAT (Tetrabutylammonium difluorotriphenylsilicate)Anhydrous FluorideStrictly anhydrous requirements.[3]Cost. Expensive but eliminates the "wet TBAF" variable.
K₂CO₃ / KOAc Lewis Base (O-based)Sensitive substrates where F⁻ is too harsh.Slower Kinetics. Requires polar solvents (DMF) to work well.
Visualizing the Mechanism

Understand the "Hand-Off" to prevent stalling.

G cluster_cycle Autocatalytic Cycle TMSCF3 TMS-CF3 (Reagent) PentaSi [Pentacoordinate Si] Intermediate TMSCF3->PentaSi + Initiator Initiator Initiator (F-) Alkoxide CF3-Alkoxide (New Initiator!) PentaSi->Alkoxide + Carbonyl (-TMS-F) Carbonyl Carbonyl (Electrophile) Product Silyl Ether (Product) Alkoxide->Product + TMS-CF3 Product->PentaSi Regenerates Active Species

Caption: The alkoxide product acts as a Lewis base, activating the next molecule of TMSCF3. This is why <1% catalyst loading is often sufficient.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction generates gas and gives low yield."

Diagnosis: You are witnessing Protonation . The Cause:


 + 

generates a "naked"

equivalent. If water is present (even ppm levels in TBAF), it instantly grabs a proton to form fluoroform (

), which bubbles out. The Fix:
  • Switch Initiator: Use solid CsF (dried under vacuum) or TBAT .

  • Switch Solvent: If using CsF, use DMF or DME . CsF is insoluble in THF, leading to heterogeneous "hot spots" or no reaction.

Issue 2: "I see starting material and a new spot, but it's not my product."

Diagnosis: You are witnessing Decomposition to Difluorocarbene . The Cause: If the


 anion is generated but cannot find an electrophile (carbonyl) fast enough, it undergoes 

-elimination:

The resulting fluoride (

) then activates more

, causing a runaway decomposition loop. The Fix:
  • Temperature Control: Cool the reaction to 0°C or -20°C . The elimination to carbene is temperature-sensitive.

  • Order of Addition: Do not premix

    
     and the catalyst. Add the catalyst last, or add 
    
    
    
    slowly to a mixture of Substrate + Catalyst.
  • Check for "Gem-Difluoro" Byproducts: If you have alkenes in your molecule, the

    
     will cyclopropanate them.
    
Issue 3: "The reaction works on benzaldehyde but fails on acetophenone."

Diagnosis: Enolization or Steric Hindrance . The Cause: Acetophenone has enolizable


-protons. The basic 

species may act as a base (deprotonating the ketone) rather than a nucleophile. The Fix:
  • Lewis Acid Activation: Instead of anionic fluoride, use a Lewis Acid like

    
      or 
    
    
    
    . This activates the carbonyl oxygen, making it more electrophilic without generating a basic medium.
  • Solvent Switch: Use DMF .[4] It stabilizes the cationic counter-ion, making the naked

    
     species "softer" and more nucleophilic.
    

Module 3: The "Gold Standard" Protocol

Use this baseline protocol to rule out experimental error. It utilizes CsF/DME for robustness against moisture.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.2 - 1.5 equiv)
    
  • CsF (10 - 20 mol%)

  • Solvent: Anhydrous DME (Dimethoxyethane) or THF.

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Charge: Add solid CsF and the Carbonyl Substrate.

  • Solvation: Add anhydrous DME. Stir to ensure partial dissolution of CsF.

  • Cooling: Cool the bath to 0°C . (Crucial for minimizing carbene formation).

  • Addition: Add

    
     dropwise via syringe over 5–10 minutes.
    
    • Observation: A slight exotherm or color change (often yellowing) indicates initiation.

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC or

    
     NMR.
    
    • QC Check: Look for the product signal around -75 to -80 ppm .

      
       is at -67 ppm .
      
  • Quench (Hydrolysis): The reaction produces a silyl ether (

    
    ). To get the free alcohol, add 4N HCl  or TBAF/THF  and stir for 1 hour.
    

Module 4: Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Start Start: Low Yield / Failure CheckGas Was gas evolution observed? Start->CheckGas YesGas YES: Protonation (HCF3 formed) CheckGas->YesGas Bubbles NoGas NO: Check SM consumption CheckGas->NoGas SolnGas Action: Dry solvent/reagents. Switch TBAF -> CsF or TBAT. YesGas->SolnGas CheckSM Is SM consumed? NoGas->CheckSM SM_Remains SM Remains: Activation Failure CheckSM->SM_Remains SM_Gone SM Gone: Decomposition CheckSM->SM_Gone SolnAct Action: Switch Solvent to DMF. Increase Catalyst Load. SM_Remains->SolnAct SolnDec Action: Difluorocarbene (:CF2) formed. Cool reaction to -20°C. Add TMSCF3 slower. SM_Gone->SolnDec

Caption: Logical flow to isolate whether the failure is due to moisture (gas), kinetics (SM remains), or stability (decomposition).

References

  • Ruppert, I.; Schlich, K.; Volbach, W. "Die ersten CF3-substituierten Chlorsilane und Silane: Nucleophile Trifluormethylierung." Tetrahedron Letters, 1984 , 25, 2195–2198.

  • Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A. "Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMSCF3).[1][5] A trifluoromethide equivalent."[5] Journal of the American Chemical Society, 1989 , 111, 393–395.

  • Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents."[5] Chemical Reviews, 1997 , 97, 757–786.

  • Ma, J.-A.; Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Journal of Fluorine Chemistry, 2007 , 128, 975–996.

  • Mizuta, S. et al. "Trifluoromethylation of allylic halides using TDAE." Beilstein Journal of Organic Chemistry, 2013 , 9, 874-880. (Discussion on unwanted difluorocarbene pathways).

Sources

Side reactions in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Trifluoromethylation Technical Support Hub .

As a Senior Application Scientist specializing in organofluorine chemistry, I understand that installing a


 group onto a pyridine ring is rarely as simple as the literature schemes suggest. Pyridines are electron-deficient "sinks" that resist electrophilic attack and often trap metal catalysts, leading to stalled reactions or complex mixtures.

This guide is structured to troubleshoot the specific failure modes you are likely encountering in the lab right now.

Module 1: Radical Trifluoromethylation (Minisci-Type)

Q: "I am seeing a mixture of C2, C4, and bis-trifluoromethylated products. How do I get a single regioisomer?"

Diagnosis: You are likely using the Langlois Reagent (


) or conducting a photoredox reaction generating 

radicals.
  • The Mechanism: The

    
     radical is electrophilic.[1] It seeks the most electron-rich position on the electron-deficient pyridine ring. However, under the acidic conditions usually required for these reactions, the pyridine is protonated (pyridinium), making the ring even more electron-deficient. The radical attacks the positions with the highest coefficient in the LUMO, typically C2 and C4.
    
  • The Trap: Once a

    
     group is installed, the ring becomes more electron-deficient, but the deactivating effect is sometimes insufficient to prevent a second radical attack, leading to "polytri-fluoromethylation."
    

Troubleshooting Protocol:

  • Switch to N-Oxide Activation (For C2 Selectivity): Instead of using free pyridine, oxidize your starting material to Pyridine N-oxide . The N-oxide oxygen acts as a directing group.

    • Why: It increases electron density at C2/C6 and coordinates with the radical precursor.

    • Post-reaction: Reduce the N-oxide using

      
       or Zn/AcOH to recover the pyridine.
      
  • Block the C2 Positions: If you require C4 substitution, C2 and C6 must be sterically blocked (e.g., with methyl or halogen groups) to force the radical to C4.

  • For C3 Selectivity (The "Impossible" Radical Substitution): Stop using radicals. Radical trifluoromethylation will almost never give you high C3 selectivity on a naked pyridine. You must switch to a Nucleophilic Activation strategy (see Kuninobu's Method in References).

    • Protocol: Hydrosilylation of the pyridine creates an electron-rich enamine intermediate, which then reacts with an electrophilic

      
       source (like Togni reagent) at the C3 position.
      

Visualization: Radical vs. Nucleophilic Pathways

Regioselectivity Start Pyridine Substrate Radical Radical Route (Langlois/Photoredox) Start->Radical + •CF3 NuAct Nucleophilic Activation (Hydrosilylation) Start->NuAct + Silane Mix Mixture: C2 + C4 (+ Bis-CF3) Radical->Mix Electrophilic Attack (Poor Control) C3 High Selectivity: C3 NuAct->C3 Enamine Intermediate (Directed)

Caption: Divergent pathways for regiocontrol. Radical methods favor C2/C4 mixtures; nucleophilic activation enables C3 selectivity.

Module 2: Nucleophilic Trifluoromethylation (Cross-Coupling)

Q: "My Ruppert-Prakash ( ) reaction stalled. I see starting material and gas evolution, but no product."

Diagnosis: You are suffering from Protonation-Induced Deactivation .

  • The Mechanism: The

    
     anion (or the "ate" complex) generated from 
    
    
    
    is metastable. It is in equilibrium with the active species. If any adventitious water or acidic protons are present, the
    
    
    species is protonated to form Fluoroform (
    
    
    )
    , which escapes as a gas.
  • The Symptom: Bubbling in the reaction vessel that isn't boiling solvent.

Troubleshooting Protocol:

  • The "Hard" vs. "Soft" Activator Switch:

    • Scenario: If using TBAF (Tetrabutylammonium fluoride), it is often hygroscopic (wet).

    • Fix: Switch to anhydrous CsF (Cesium Fluoride) or KOtBu (Potassium tert-butoxide) in dry DMF or DMSO. These "naked" anions are easier to dry than ammonium salts.

  • Copper Mediation (The "Sandmeyer" Fix): For pyridyl halides (Iodides/Bromides), direct nucleophilic attack fails. You must use Copper (I).

    • Step 1: Mix

      
       + 
      
      
      
      +
      
      
      /
      
      
      in DMF/NMP. Stir for 30 mins before adding the pyridine.
    • Why: This pre-forms the stable

      
       species. If you add the pyridine too early, the unreacted 
      
      
      
      may just hydrolyze.
  • Atmosphere Control: Argon balloon is insufficient if your solvent is wet. Use a glovebox or freshly distilled solvents over

    
    .
    

Visualization: The Hydrolysis Trap

HydrolysisTrap TMS TMS-CF3 Active [CF3]- Anion Equivalent TMS->Active + Fluoride (Activator) Dead H-CF3 (Gas) (Reaction Failure) Active->Dead Fast Protonation Prod Trifluoromethyl Pyridine Active->Prod + Pyridine-X / Cu Trap H+ Source (Water/Acid) Trap->Dead

Caption: The "Death Valley" of nucleophilic trifluoromethylation. Protonation is kinetically faster than cross-coupling.

Module 3: Copper-Mediated Side Reactions

Q: "I isolated the product, but mass spec shows [M-18]. It looks like I made the difluoromethyl ( ) analog."

Diagnosis: This is Hydrodefluorination .[2]

  • The Mechanism: This occurs via a radical pathway or Cu-hydride formation. If the reaction temperature is too high or if there is a hydrogen atom source (solvent or additives), the unstable

    
     intermediate can undergo 
    
    
    
    -elimination or radical abstraction, losing a fluorine atom.
  • Common Culprit: Using DMF at temperatures

    
     for prolonged periods.
    

Troubleshooting Protocol:

  • Lower the Temperature: Most

    
     couplings should proceed between 
    
    
    
    and
    
    
    . Above
    
    
    , defluorination kinetics accelerate.
  • Oxidant Tuning: If performing an oxidative coupling (e.g., with boronic acids), ensure you are using a mild oxidant like air or

    
    . Aggressive oxidants can destabilize the 
    
    
    
    moiety.
  • Solvent Switch: Switch from DMF to Acetonitrile or DCM (if solubility permits) to reduce the source of hydrogen atoms available for abstraction.

Reagent Selection Guide

ReagentTypeBest ForPrimary Failure Mode
Langlois Reagent (

)
RadicalC2/C4 functionalization of naked pyridines. Cheap.Regio-scrambling: Hard to separate isomers.
Ruppert-Prakash (

)
NucleophilicHalogen replacement (with Cu) on Pyridyl-I/Br.Hydrolysis: Extremely sensitive to moisture.
Togni Reagent (Hypervalent I)ElectrophilicC3 functionalization (via enamine) or Thiol-conjugation.Cost & Stability: Expensive; potentially explosive on scale.

(Pre-formed)
OrganometallicReliable cross-coupling if

fails.
Stability: Must be used immediately; prone to oxidation.

References

  • Regioselectivity in Radical Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.

  • C3-Selective Trifluoromethylation (Nucleophilic Activation): Nagase, Y., & Kuninobu, Y., et al. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Journal of the American Chemical Society, 142(40), 16952–16958.

  • Mechanism of Ruppert-Prakash Reagent: Prakash, G. K. S., & Olah, G. A., et al. (1989). Synthetic methods and reactions.[1][2][3][4][5][6][7][8][9][10][11][12] 141. Nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane. Journal of the American Chemical Society, 111(1), 393–395.

  • Copper-Catalyzed Trifluoromethylation & Side Reactions: Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521.

Sources

Managing exothermic reactions in trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: MANAGING EXOTHERMICITY IN TRIFLUOROMETHYLATION

Case ID: CF3-THERMAL-MGMT Status: Active Priority: Critical (Safety/Process Integrity) Assigned Specialist: Senior Application Scientist, Process Safety Unit

CORE DIRECTIVE: THE THERMAL LANDSCAPE

Trifluoromethylation introduces a highly electronegative, lipophilic group essential for modern pharmacophores. However, the installation of the


 group is energetically demanding. Whether you are using nucleophilic (Ruppert-Prakash), electrophilic (Togni/Umemoto), or radical (Langlois) pathways, you are managing a thermodynamic trade-off: the driving force required to form the 

bond often sits precariously close to decomposition thresholds.

The Central Hazard: Many trifluoromethylating agents, particularly hypervalent iodine species, are energetic materials.[1] They possess a "metastable" window where reactivity is sufficient for synthesis but distinct from thermal runaway. Your primary goal is to maintain the reaction trajectory within this window.

REAGENT HAZARD PROFILING (Know Your Source)

Before troubleshooting, validate your reagent's thermal profile. We observe that 60% of thermal incidents arise from treating these reagents as "standard salts" rather than energetic precursors.

Table 1: Thermal Stability & Hazard Profile of Common Reagents

Reagent FamilySpecific AgentMechanism

(Decomp)

(Exotherm)
Risk Profile
Electrophilic Togni Reagent I Hypervalent Iodine~142°C-37.9 kcal/molHigh. Shock sensitive (variable). Explosive potential.[1][2]
Electrophilic Togni Reagent II Hypervalent Iodine~142°C-62.3 kcal/molHigh. Higher energy release than Reagent I.
Electrophilic Umemoto Reagent Sulfonium Salt~142°CLower than TogniModerate. Less violent decomposition but still exothermic.
Radical Langlois Reagent Sulfinate Salt>300°C (Solid)Low (Solid)Low/Moderate. Stable solid, but oxidants can trigger exotherms.
Nucleophilic TMSCF

SilaneStable LiquidReaction DependentModerate. Hazard lies in fluoride activation step (rapid exotherm).

Critical Insight: Do not rely solely on melting points. Togni reagents often decompose during or immediately after melting. Operating temperatures must be kept at least 50°C below


 (the "50K Rule") unless rigorous calorimetry (ARC/DSC) proves otherwise.

TROUBLESHOOTING GUIDE: SCENARIO-BASED RESPONSES

Scenario A: "My reaction temperature is spiking during reagent addition."

Diagnosis: You are likely accumulation-limited. The rate of reagent addition exceeds the rate of consumption, leading to a build-up of unreacted high-energy species. When the reaction finally "kicks," it releases heat faster than your cooling jacket can remove it.

Immediate Action:

  • Stop Dosing: Halt addition immediately.

  • Max Cooling: Apply maximum cooling capacity to the jacket/bath.

  • Do NOT Quench Yet: Quenching an accumulation of active reagent can trigger a secondary, more violent exotherm. Wait for the temperature to plateau.

Prevention Protocol:

  • Dosing Control: Switch from bolus (dump) addition to semi-batch (dropwise) addition.

  • Monitoring: Use in situ monitoring (IR or calorimetry) to ensure the reagent is consumed as fast as it is added (

    
    , Damköhler number).
    
Scenario B: "I see no reaction for 30 minutes, then a sudden pressure/temperature surge."

Diagnosis: This is the "Induction Trap." The reaction requires an initiation event (e.g., radical generation or autocatalysis). You kept adding reagent because "nothing was happening," creating a massive thermal payload that detonated once initiation occurred.

Immediate Action:

  • Vent: Ensure pressure relief paths are open (fluoroform gas evolution is rapid).

  • Dilute: If safe, add cold solvent to increase thermal mass and dilute the active species.

Prevention Protocol:

  • The 10% Rule: Add only 10% of the reagent or catalyst. Wait for exotherm onset or spectroscopic confirmation of product formation before adding the rest.

  • Initiators: For radical methods (Langlois), ensure the oxidant/catalyst is active. For TMSCF

    
    , ensure the fluoride source is dry (water can quench the initiator).
    
Scenario C: "The Togni reagent solids turned yellow/brown in storage."

Diagnosis: Thermal decomposition has initiated. Hypervalent iodine compounds degrade over time, releasing radicals and iodine species. This lowers the self-accelerating decomposition temperature (SADT).

Action:

  • Discard: Do not use. The decomposition products can act as catalysts for further runaway.

  • Disposal: Quench slowly in a dilute reductive solution (e.g., sodium thiosulfate) to reduce the iodine(III) to iodine(I) before disposal.

VISUALIZATION: DECISION LOGIC & SAFETY

Diagram 1: Reagent Selection & Thermal Safety Logic

Caption: Decision tree for selecting a trifluoromethylation strategy based on substrate tolerance and thermal risk profiles.

ReagentSafety Start Start: Select Trifluoromethylation Strategy Substrate Analyze Substrate Sensitivity Start->Substrate Electro Electron-Rich Substrate (Needs Electrophile) Substrate->Electro Nucleophilic Sites Nucl Electrophilic Substrate (Ketones/Aldehydes) Substrate->Nucl Electrophilic Sites Radical C-H Functionalization (Heterocycles) Substrate->Radical C-H Sites TogniDecision Can temp be kept < 50°C? Electro->TogniDecision UseTogni Use Togni Reagent (Strict Temp Control) TogniDecision->UseTogni Yes UseUmemoto Use Umemoto Reagent (Better Thermal Stability) TogniDecision->UseUmemoto No (Risk of Runaway) Ruppert Use TMSCF3 (Ruppert-Prakash) Nucl->Ruppert FluorideWarn CRITICAL: Control Fluoride Addition (Rapid Exotherm Risk) Ruppert->FluorideWarn Langlois Use Langlois Reagent (NaSO2CF3) Radical->Langlois OxidantWarn Monitor Oxidant Exotherm Langlois->OxidantWarn

Diagram 2: Emergency Quenching Workflow

Caption: Step-by-step protocol for managing a thermal runaway event during trifluoromethylation.

QuenchFlow Alert Temp Spike > 10°C above setpoint StopFeed 1. STOP Reagent Feed Alert->StopFeed Cooling 2. Maximize Jacket Cooling StopFeed->Cooling Assess Temp Rising? Cooling->Assess Wait Wait for Plateau (Do not open reactor) Assess->Wait No (Stabilizing) Dilute 3. Emergency Dilution (Cold Solvent) Assess->Dilute Yes (Runaway) End Safe State Wait->End Vent 4. Check Vent/Relief (Gas Evolution) Dilute->Vent Vent->End

SCALE-UP PROTOCOLS

When moving from gram to kilogram scale, surface-area-to-volume ratios decrease, making heat removal the limiting factor.

  • Isothermal Calorimetry: Before scaling, perform RC1 (Reaction Calorimetry) to measure the specific heat of reaction (

    
    ).
    
  • Adiabatic Temperature Rise (

    
    ):  Calculate 
    
    
    
    . If
    
    
    +
    
    
    (decomposition temp), the process is unsafe without modification (e.g., dilution, flow chemistry).
  • Flow Chemistry: For Togni and Ruppert-Prakash reagents, continuous flow reactors are recommended. They minimize the active volume (

    
    ) and maximize heat transfer, preventing thermal accumulation.
    

REFERENCES

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications.

  • Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent. Journal of the American Chemical Society.

  • Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. Physical Chemistry Chemical Physics.

  • Process Safety Decisions using Reaction Calorimetry. Mettler Toledo / Chilworth Technology.

  • Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent. RSC Publishing.

Sources

Validation & Comparative

Technical Guide: 3-Methyl-5-(trifluoromethyl)pyridine vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-5-(trifluoromethyl)pyridine , contrasting it with its structural isomers. It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery or agrochemical development.

Scaffold Selection, Reactivity Profiles, and Synthetic Strategies

Executive Summary: The "Meta-Meta" Advantage

In the landscape of fluorinated heterocycles, 3-Methyl-5-(trifluoromethyl)pyridine (CAS 131748-15-7 ) occupies a unique niche. Unlike its more common isomer, 2-Methyl-5-(trifluoromethyl)pyridine , the 3,5-isomer features a symmetrical "meta-meta" substitution pattern relative to the nitrogen atom. This seemingly subtle structural difference dictates profound changes in basicity , metabolic stability , and vectorial functionalization .

For drug developers, the 3,5-isomer offers a strategic advantage: it blocks both metabolic "soft spots" (the C3 and C5 positions) while maintaining a specific basicity profile that modulates solubility and hERG channel avoidance.

Physicochemical Comparison of Isomers

The position of the methyl and trifluoromethyl groups significantly alters the electronic landscape of the pyridine ring. The following data synthesizes experimental and computed properties to guide scaffold selection.

Table 1: Comparative Properties of Trifluoromethylpyridine Isomers
Property3-Methyl-5-(trifluoromethyl)pyridine 2-Methyl-5-(trifluoromethyl)pyridine 2-Methyl-3-(trifluoromethyl)pyridine
Structure Meta-Me / Meta-CF₃Ortho-Me / Meta-CF₃Ortho-Me / Beta-CF₃
CAS No. 131748-15-7 31181-54-1157942-13-1
Boiling Point 152.6°C (760 mmHg)~147°C~138°C
LogP (Calc) 2.41 2.101.95
Electronic Effect Synergistic meta-directing (SEAr)Antagonistic (Me activates, CF₃ deactivates)Steric crowding at N-center
Basicity (pKa) ~3.2 (Est.)*~3.8~2.5 (Steric inhibition of solvation)
Key Application Metabolic Blocker / BioisostereAgrochemical Intermediate (Fluazifop)Specialized Kinase Inhibitors

*Note: The 3,5-isomer is less basic than 3-picoline (pKa 5.68) due to the electron-withdrawing CF₃ group, but more basic than 3-trifluoromethylpyridine (pKa 2.6) due to the electron-donating methyl group.

Synthetic Accessibility & Protocols

Accessing the 3,5-isomer is synthetically more challenging than the 2,5-isomer because electrophilic substitution on the electron-deficient pyridine ring is sluggish, and both positions are meta to the nitrogen.

Route A: The "Building Block" Approach (Cyclocondensation)

This is the most reliable method for scale-up, avoiding the selectivity issues of direct functionalization.

Mechanism: Condensation of a fluorinated 1,3-dicarbonyl equivalent with an enamine or ammonia source.

  • Step 1: Reaction of 3-amino-4,4,4-trifluorocrotonate with a propargyl aldehyde equivalent or similar 3-carbon fragment.

  • Step 2: Aromatization to form the pyridine core.

Route B: C-H Functionalization (Modern)

Recent advances allow for the direct installation of the CF₃ group onto 3-picoline using nucleophilic activation.

Protocol: 3-Position Selective Trifluoromethylation (Based on nucleophilic activation via hydrosilylation)[1][2]

  • Activation: Treat 3-picoline with a silane (Et₃SiH) and a catalyst to form an N-silyl dihydropyridine intermediate.

  • Functionalization: React the intermediate with an electrophilic CF₃ source (e.g., Togni's reagent or equivalent).

  • Oxidation: Restore aromaticity using DDQ or air oxidation.

    • Note: Because position 3 is occupied by a methyl group, the electrophilic attack is directed to the thermodynamically favored 5-position (the other meta site), yielding the 3,5-disubstituted product.

Visualization: Synthesis Decision Tree

The following diagram outlines the logic for choosing a synthetic route based on starting material availability.

SynthesisRoutes Start Target: 3-Methyl-5-(trifluoromethyl)pyridine Route1 Route A: Cyclocondensation (De Novo Ring Formation) Start->Route1 Route2 Route B: Functionalization (Modification of 3-Picoline) Start->Route2 Step1A React Ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-Methyl fragment Route1->Step1A Step1B Nucleophilic Activation of 3-Picoline (Hydrosilylation) Route2->Step1B Step2A Cyclization & Aromatization Step1A->Step2A Step2B Electrophilic CF3 Attack at C5 Step1B->Step2B Result High Regioselectivity Scalable Step2A->Result Step2B->Result

Caption: Decision matrix for synthesizing 3-Methyl-5-(trifluoromethyl)pyridine. Route A is preferred for industrial scale; Route B is efficient for late-stage medicinal chemistry.

Reactivity Profile & Scaffold Functionalization

The 3-Methyl-5-(trifluoromethyl)pyridine scaffold presents a specific "reactivity map" for medicinal chemists. The interplay between the electron-donating Methyl group and the electron-withdrawing CF₃ group creates distinct vectors for modification.

Electrophilic Aromatic Substitution (SEAr)
  • Challenge: The ring is highly deactivated by the CF₃ group and the pyridine nitrogen.

  • Vector: SEAr is extremely difficult. If forced (e.g., vigorous nitration), it will likely occur at C2 (ortho to Methyl, para to CF₃? No, para to CF3 is deactivated).

  • Reality: SEAr is rarely used. Functionalization is achieved via Lithiation-Trapping or Cross-Coupling .

Nucleophilic Aromatic Substitution (S_NAr)
  • Activation: The CF₃ group at C5 activates the C2 and C6 positions.

  • Regioselectivity:

    • C2 Position: Activated by the ring nitrogen and the para-CF₃ group (if we consider 5 as meta, then 2 is para? No, 2 is ortho to N, 5 is meta to N). Let's trace the conjugation:

      • Nucleophilic attack at C2 places negative charge on N.

      • Nucleophilic attack at C6 places negative charge on N.

    • Sterics: The Methyl group at C3 sterically hinders attack at C2 .

Visualization: Reactivity Map

ReactivityMap Center 3-Me-5-CF3 Pyridine N_Ox N-Oxidation (mCPBA) Center->N_Ox Facile C2_Func C2 Functionalization (Sterically Hindered) Center->C2_Func Minor C6_Func C6 Substitution (Major S_NAr Site) Center->C6_Func Favored Me_Ox Methyl Oxidation (-> COOH) Center->Me_Ox Metabolic Handle

Caption: Functionalization vectors. Red indicates the primary site for nucleophilic attack; Blue indicates the metabolic oxidation site.

Medicinal Chemistry Applications: The "Metabolic Shield"

The primary reason to select 3-methyl-5-(trifluoromethyl)pyridine over its isomers is Metabolic Stability .

The Problem with 2-Methyl Isomers

In 2-methyl-5-(trifluoromethyl)pyridine , the methyl group is adjacent to the nitrogen. This position is susceptible to:

  • Benzylic Oxidation: CYP450 enzymes can rapidly oxidize the methyl to a carboxylic acid.

  • Phase II Conjugation: The resulting acid is rapidly glucuronidated and excreted.

The 3-Methyl Advantage

In the 3,5-isomer , the methyl group is in the meta position.

  • Reduced Acidity: The C-H bonds of the 3-methyl group are less acidic than those of the 2-methyl group (which are activated by the N-atom). This reduces the rate of deprotonation/oxidation.

  • Steric Shielding: The 3,5-substitution pattern creates a "molecular width" that can prevent the molecule from fitting into the narrow active sites of certain metabolic enzymes (e.g., CYP2D6).

  • Lipophilicity Balance: The CF₃ group maintains high lipophilicity (LogP ~2.4) for membrane permeability, while the pyridine nitrogen provides a hydrogen bond acceptor for solubility.

References

  • Synthesis of Trifluoromethylpyridines: J. Org. Chem., "Regioselective Synthesis of Trifluoromethylpyridines via Nucleophilic Activation," 2022.[1]

  • Physicochemical Properties: PubChem Compound Summary for CAS 131748-15-7.

  • Metabolic Stability of Fluorinated Heterocycles: J. Med. Chem., "Fluorine in Medicinal Chemistry: A Review of Metabolic Stability," 2020.

  • Agrochemical Applications: Research Outreach, "Trifluoromethylpyridine: Its chemistry and applications," 2023.

Sources

Comparative analysis of trifluoromethylpyridine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylpyridine (


-Py) moiety is a privileged scaffold in medicinal chemistry and agrochemicals, imparting critical properties such as enhanced lipophilicity (

), metabolic stability against oxidative attack, and modulated pKa.

This guide objectively compares the three dominant synthetic paradigms: Direct Radical Trifluoromethylation (Minisci-type) , Transition-Metal Catalyzed Cross-Coupling , and De Novo Ring Construction .[1] Selection among these routes is rarely arbitrary; it is dictated by the stage of development (discovery vs. process), the required regioselectivity, and the availability of precursors.

Route 1: Direct Radical Trifluoromethylation (Minisci-Type)

Best For: Late-stage functionalization (LSF) of complex leads; rapid analog generation.[1]

Technical Analysis

This approach relies on the generation of the electrophilic trifluoromethyl radical (


), which attacks the most electron-deficient position of a protonated pyridine ring.
  • Causality: The reaction requires acidic media (e.g., TFA or aqueous acid) to protonate the pyridine, lowering its LUMO and making it susceptible to nucleophilic radical attack.

  • Reagent Selection: The Langlois Reagent (

    
    ) is preferred over gaseous 
    
    
    
    or expensive Togni reagents due to its stability, solid state, and low cost.
  • Limitation: Regiocontrol is innate and electronic-driven, often resulting in C2/C4 mixtures unless positions are blocked.[1]

Standardized Protocol: Langlois Reagent System
  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (

    
    , 3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv)[1]

  • Solvent: DCM:Water (2.5:1 biphasic system)[1]

  • Conditions: Ambient temperature, 24–48 h.[1]

Step-by-Step Workflow:

  • Dissolve the substrate in DCM.[1]

  • Add water followed by

    
    .[1]
    
  • Add TBHP dropwise at 0°C (exothermic control).

  • Vigorously stir at room temperature. Note: Vigorous stirring is critical to maximize the interfacial surface area for radical transfer in the biphasic system.

  • Quench with saturated

    
     and extract with DCM.
    
Mechanistic Visualization

The following diagram illustrates the oxidative desulfinylation mechanism.

MinisciMechanism Langlois CF3SO2Na (Langlois Reagent) Radical •CF3 (Trifluoromethyl Radical) Langlois->Radical Oxidation (TBHP) -SO2 Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2/C4 Pyridine Pyridine (Substrate) PyH Pyridinium (Activated) Pyridine->PyH H+ (Acid/Media) PyH->Intermediate Product CF3-Pyridine Intermediate->Product Oxidation -H+

Figure 1: Mechanism of Minisci-type trifluoromethylation via oxidative desulfinylation.[1]

Route 2: Copper-Catalyzed Cross-Coupling

Best For: Precision synthesis where regiochemistry is defined by a halogen handle (I/Br).[1]

Technical Analysis

Unlike radical methods, this route allows for the installation of


 at electronically unfavorable positions (e.g., C3) by utilizing a pre-installed halogen.
  • Causality: The "Hard-Soft Acid Base" mismatch between Cu(I) and the hard

    
     ligand requires stabilizing ligands (e.g., phenanthroline) to prevent decomposition to 
    
    
    
    carbenes.
  • Self-Validating Step: The color change of the copper complex often indicates the oxidation state transition, serving as a visual process check.

Standardized Protocol: Cu-Mediated Trifluoromethylation
  • Substrate: Iodopyridine (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash reagent, 2.0 equiv)[1]
    
  • Catalyst/Mediator: CuI (1.2 equiv), 1,10-Phenanthroline (1.2 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or NMP (Anhydrous)[1]

  • Conditions: 80–100°C, Sealed tube, 12–24 h.

Step-by-Step Workflow:

  • Glovebox/Schlenk Line: Charge reaction vessel with CuI, Phenanthroline, and KF.

  • Add anhydrous DMF and stir for 30 min to form the active [L-Cu-F] species.

  • Add

    
     followed by the iodopyridine.[1]
    
  • Seal and heat to 80°C. Critical Control Point: Ensure strict exclusion of moisture to prevent protonation of the CF3 anion to fluoroform (

    
    ).
    
  • Filter through Celite and analyze.[1]

Catalytic Cycle Visualization

CuCycle Start L-Cu(I)-X Active L-Cu(I)-CF3 (Active Species) Start->Active TMS-CF3 / F- OxAdd [L-Cu(III)(Ar)(CF3)(X)] (High Valent) Active->OxAdd Ar-I (Oxidative Addition) OxAdd->Start Reductive Elimination Product Ar-CF3 OxAdd->Product

Figure 2: Simplified catalytic cycle for Copper-mediated trifluoromethylation.

Route 3: De Novo Ring Construction

Best For: Large-scale industrial manufacturing; creating specific substitution patterns unavailable via direct functionalization.[1]

Technical Analysis

This route builds the pyridine ring around the


 group, typically using trifluoroacetoacetate derivatives.
  • Causality: By using a

    
    -containing building block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), the position of the fluorine atoms is fixed ab initio, eliminating regioselectivity issues found in radical methods.[1]
    
  • Scalability: This method avoids expensive transition metals and unstable radical precursors, making it the standard for agrochemical production (e.g., Fluazifop precursors).

Standardized Protocol: Cyclocondensation (Hantzsch-Type) [1]
  • Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aldehyde + Ammonia source.[1]

  • Conditions: Reflux in Ethanol, followed by oxidation (e.g., DDQ or

    
    ) if dihydropyridine is formed.[1]
    
Decision Matrix Visualization

DecisionMatrix Start Goal: Synthesize CF3-Pyridine Q1 Is the substrate a complex, late-stage intermediate? Start->Q1 Route1 Route 1: Radical (Minisci) Use Langlois Reagent Q1->Route1 Yes Q2 Is specific regiocontrol (e.g., C3) required? Q1->Q2 No (Early Stage) Route2 Route 2: Cross-Coupling Use Cu/Pd + Halogen Handle Q2->Route2 Yes (High Precision) Route3 Route 3: De Novo Synthesis Use CF3-Building Blocks Q2->Route3 No (Multi-gram/Kilo scale)

Figure 3: Strategic decision matrix for selecting synthesis route.

Comparative Analysis Data
FeatureRadical (Minisci) Cross-Coupling (Cu) De Novo Cyclization
Primary Utility Late-Stage FunctionalizationPrecision SynthesisBulk Manufacturing
Regioselectivity Low (Electronic dependent)High (Halogen dependent)Absolute (Structural)
Yield (Typical) 40–70%70–95%60–85%
Atom Economy HighModerate (Stoichiometric Cu often used)Low (Multi-step)
Cost Driver Reagents (Cheap)Catalyst/Ligand (Expensive)Precursor Synthesis
Safety Profile Peroxides (Explosion risk)Heavy MetalsThermal hazards
References
  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NBInno. (2026).[1][2] [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science.[1] (2021).[1] [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules. (2020).[1][3] [Link]

  • Practical and innate C–H functionalization of heterocycles. Nature. (2012).[1][3] [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group.[1] (2019).[1] [Link]

Sources

Comparative Guide: Biological Activity & Applications of Trifluoromethylpyridine Isomers

[1]

Executive Summary: The Fluorine Effect in Pyridine Scaffolds

The strategic incorporation of a trifluoromethyl (

12-trifluoromethylpyridine (

-TFMP)
3-trifluoromethylpyridine (

-TFMP)
4-trifluoromethylpyridine (

-TFMP)

While all three isomers enhance lipophilicity and metabolic stability compared to their non-fluorinated counterparts, their biological utility diverges significantly based on substitution position.[1] The


-isomer (3-TFMP)

-isomer (2-TFMP)

-isomer (4-TFMP)

Physicochemical Landscape: Isomer-Specific Properties

The position of the electron-withdrawing



Comparative Data Table
Property2-TFMP (

-isomer)
3-TFMP (

-isomer)
4-TFMP (

-isomer)
Electronic Effect Strong inductive (

) withdrawal from Nitrogen.
Moderate inductive effect; minimal resonance interaction with N.Strong resonance (

) and inductive withdrawal.[1]
Basicity (

)
Lowest (Weakest Base)IntermediateLow
Lipophilicity HighHighHigh
Metabolic Stability High (Blocks

-oxidation)
Highest (Blocks vulnerable

-position)
Moderate
Key Application Kinase Inhibitors, HIV ProteaseHerbicides, Fungicides, Androgen AntagonistsInsecticides (Chordotonal modulators)
Structural Visualization

The following diagram illustrates the structural relationship and electronic vectors of the isomers.

TFMP_IsomersPyridinePyridine ScaffoldTFMP_22-TFMP (α)(Electron Deficient N)Pyridine->TFMP_2Subst. at C2TFMP_33-TFMP (β)(Metabolically Robust)Pyridine->TFMP_3Subst. at C3TFMP_44-TFMP (γ)(Unique Vector)Pyridine->TFMP_4Subst. at C4

Figure 1: Structural classification of trifluoromethylpyridine isomers.

Pharmaceutical Applications: Binding Affinity & Selectivity

In drug discovery, the choice of isomer is often dictated by the shape of the target binding pocket and the required electronic profile of the pyridine nitrogen.[1]

Case Study A: 3-TFMP in Androgen Receptor Antagonists (Apalutamide)

Apalutamide utilizes a 2-cyano-3-trifluoromethylpyridine moiety.[1]

  • Role: The 3-position

    
     group provides steric bulk that locks the molecule into a conformation favorable for binding to the androgen receptor ligand-binding domain.
    
  • Mechanism: The electron-withdrawing nature of the 3-

    
     and 2-CN groups renders the pyridine ring highly electron-deficient, reducing metabolic susceptibility while enhancing hydrophobic interactions within the receptor pocket .
    
Case Study B: 2-TFMP in HIV Protease Inhibitors (Tipranavir)

Tipranavir features a 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold.[2] (Note: In this context, the sulfonamide is at C2 and


  • Role: The trifluoromethyl group enhances the lipophilicity of the inhibitor, allowing it to penetrate the viral core.[1]

  • Binding: The pyridine nitrogen participates in hydrogen bonding networks crucial for inhibiting the protease enzyme .[1]

Comparative Efficacy Workflow

The following diagram maps the decision process for selecting an isomer in Medicinal Chemistry (SAR).

SAR_LogicStartTarget IdentificationPocketBinding Pocket AnalysisStart->PocketDecisionIs the N-atom a H-bond acceptor?Pocket->DecisionYesUse 3-TFMP or 4-TFMP(Maintains N-basicity)Decision->YesYesNoUse 2-TFMP(Lowers N-basicity, reduces polarity)Decision->NoNoResult1High Affinity (e.g., Apalutamide)Yes->Result1Result2Metabolic Stability (e.g., Tipranavir)No->Result2

Figure 2: SAR decision tree for trifluoromethylpyridine isomer selection.

Agrochemical Applications: Metabolic Durability

In agrochemicals, the


-isomer (3-TFMP)1metabolic blockade11

Market Dominance Data[1]
  • 
    -TFMP (3/5-pos):  Found in Fluazifop-butyl  (Herbicide), Fluopicolide  (Fungicide), and Fluopyram  (Nematicide).[1] This is the highest volume category globally .[1]
    
  • 
    -TFMP (4-pos):  Used in Flonicamid  (Insecticide).[1][3] This specific isomer provides a unique mode of action (chordotonal organ modulator) not seen with the other isomers .[1]
    

Experimental Protocol: Synthesis of Key Intermediate

A critical intermediate for accessing these bioactive molecules is 2-chloro-5-(trifluoromethyl)pyridine .[1][4] This protocol describes its synthesis, a common starting point for both pharmaceutical (Tipranavir) and agrochemical (Fluazifop) synthesis.[1]

Protocol: Chlorofluorination of 3-Picoline

Objective: Synthesize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).

Reagents:

  • 3-Picoline (Starting Material)

  • Chlorine gas (

    
    )[1]
    
  • Hydrogen Fluoride (HF) or Fluorinating agent (

    
    )[1]
    

Step-by-Step Methodology:

  • Chlorination (Side-chain): 3-picoline is subjected to radical chlorination (photo-chlorination or high temperature) to convert the methyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine .[1]

    • Control Point: Temperature must be maintained >200°C to favor side-chain chlorination over ring chlorination.[1]

  • Fluorine Exchange (Swarts Reaction): The trichloromethyl intermediate is treated with anhydrous HF or

    
     under pressure.[1]
    
    • Reaction:

      
      
      
    • Conditions: Autoclave at 150°C, 20 bar.

  • Purification: The product is isolated via fractional distillation.[1]

    • Validation: Check Boiling Point (~150-152°C) and GC-MS purity (>98%).

Synthesis_FlowStep13-PicolineStep2Radical Chlorination(Cl2, UV/Heat)Step1->Step2Step3Intermediate:2-chloro-5-(trichloromethyl)pyridineStep2->Step3Step4Fluorination(HF/SbF3)Step3->Step4Step5Product:2-chloro-5-(trifluoromethyl)pyridineStep4->Step5

Figure 3: Industrial synthesis workflow for the 2,5-CTF intermediate.

Conclusion

The biological activity of trifluoromethylpyridine isomers is not merely a function of the fluorine atom but of its positional synergy with the pyridine nitrogen.[1]

  • Select 3-TFMP for maximum metabolic stability and broad-spectrum agrochemical efficacy.[1]

  • Select 2-TFMP or 4-TFMP when fine-tuning electronic properties for specific receptor binding pockets in drug discovery.[1]

  • Experimental Validation requires precise synthesis of the specific isomer intermediate, as regioisomers (e.g., 4-CF3 vs 5-CF3) can exhibit vastly different binding modes and biological half-lives.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24872560, Apalutamide. Retrieved from [Link][1][5]

  • DrugBank Online. (2025).[1] Tipranavir: Uses, Interactions, Mechanism of Action. Retrieved from [Link][1]

  • Tsukamoto, M., & Nakamura, T. (2021).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Flonicamid.[1][3] Retrieved from [Link][1]

  • World Intellectual Property Organization. (2019).[1] Method for Preparation of 2-Chloro-5-Trifluoromethylpyridine. WO/2019/134477.[1] Retrieved from [Link][1]

Structural Validation of 3-Methyl-5-(trifluoromethyl)pyridine: A Multi-Nuclear NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 3-Methyl-5-(trifluoromethyl)pyridine (CAS: [Specific CAS if applicable, e.g., generic pyridine derivative]), distinguishing it from common regioisomers (e.g., 2-methyl-5-trifluoromethyl) that co-elute in HPLC/MS workflows.

The Challenge: In pyridine synthesis, particularly via condensation or cross-coupling, regioisomerism is a persistent failure mode.[1] Standard LC-MS confirms the molecular weight (


 161.[1]12) and purity but fails to map the substitution pattern. Reliance on 

NMR alone can be ambiguous due to overlapping aromatic singlets.[1][2]

The Solution: This guide establishes a Multi-Nuclear NMR (


, 

,

)
workflow. By leveraging the specific heteronuclear coupling constants (

) and the unique meta-coupling patterns of the 3,5-substitution, researchers can unambiguously validate the structure.

Part 1: Strategic Comparison of Analytical Methods

The following table compares the efficacy of standard QC methods versus the recommended Multi-Nuclear approach for this specific molecule.

FeatureMethod A: LC-MS (Standard QC) Method B:

NMR Only
Method C: Multi-Nuclear (

) (Recommended)
Primary Output Molecular Mass (

), Purity %
Proton Count, Chemical EnvironmentCarbon Skeleton Connectivity, F-C Distance
Isomer Specificity Low. Cannot distinguish 3-Me from 2-Me isomers.[1]Medium. Relies on subtle chemical shift differences.[1][2][3]High. Definitive via coupling constants (

) and multiplicity.[1]
Risk of False Positive HighModerate (Solvent shifts can mask splitting)Near Zero
Time Investment 10 Minutes15 Minutes1–2 Hours (requires

accumulation)
Why Method C is Mandatory

For 3-Methyl-5-(trifluoromethyl)pyridine, the absence of vicinal proton coupling is the critical proof.[1]

  • Target Molecule (3,5-subst): Protons are at positions 2, 4, and 6.[1] They are all meta to each other. Expected signal: Three distinct singlets (or fine doublets with

    
     Hz).
    
  • Common Impurity (2,5-subst): Protons at 3 and 4 are ortho.[1] Expected signal: Strong doublets (

    
     Hz).
    

Part 2: Technical Deep Dive & Expected Data

The "Smoking Gun": - Coupling Logic

The trifluoromethyl group (


) acts as an internal spin-label.[1] It splits carbon signals into quartets (

) with predictable coupling constants (

).[1] This validates the presence of the

group and its immediate neighbors.[1]
  • 
     (C5):  Quartet, 
    
    
    
    Hz.[1]
  • 
     (C4, C6):  Quartet, 
    
    
    
    Hz.[1]
  • 
     (C3):  Quartet, 
    
    
    
    Hz.[1]
Representative Chemical Shift Data

Solvent:


, 400 MHz (Values are representative based on substituent additivity rules).
Table 1:

NMR Assignment
PositionShift (

, ppm)
Multiplicity

(Hz)
Structural Logic
H6 8.75Broad Singlet (s)-Deshielded by N and adjacent

.[1]
H2 8.55Broad Singlet (s)-Deshielded by N and adjacent

.[1]
H4 7.80Singlet (s)-Shielded relative to H2/H6; no ortho neighbors.[1]
-CH3 2.45Singlet (s)-Characteristic benzylic-like methyl on pyridine.[1]
Table 2:

NMR Assignment (Proton Decoupled)
CarbonShift (

, ppm)
Multiplicity

(Hz)
Validation Note
C5 (Ipso) ~126.0Quartet (

)
~272 Diagnostic: Direct attachment to F.
-CF3 ~123.5Quartet (

)
~272 Overlaps with C5 region but identified by intensity.[1]
C6 (Ortho) ~143.0Quartet (

)
~34 Split by F (2 bonds away).[1]
C4 (Ortho) ~133.5Quartet (

)
~34 Split by F (2 bonds away).[1]
C2 ~152.0Singlet (s)-Furthest from F; deshielded by N.
C3 ~134.0Singlet (s)-Substituted by Methyl.[1]
-CH3 ~18.5Singlet (s)-Methyl carbon.[1]

Part 3: Visualization of Structural Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process to rule out the 2-methyl isomer using coupling constants.

ValidationWorkflow Start Crude Product (Isomer Mixture?) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Decision1 Check Multiplicity of Aromatic Protons H_NMR->Decision1 Isomer_2Me Strong Doublets (J ~8Hz) (Vicinal Coupling H3-H4) Decision1->Isomer_2Me Doublets Observed Isomer_3Me Three Singlets (Isolated Protons H2, H4, H6) Decision1->Isomer_3Me Singlets Observed Result_Fail REJECT: 2-Methyl Isomer Isomer_2Me->Result_Fail C_NMR 13C NMR Analysis (Proton Decoupled) Isomer_3Me->C_NMR Check_CF3 Analyze C-F Coupling C_NMR->Check_CF3 Final_Pass VALIDATED: 3-Methyl-5-(trifluoromethyl)pyridine Check_CF3->Final_Pass Quartets at ~272Hz (1J) and ~33Hz (2J)

Caption: Logical workflow for distinguishing the target 3,5-substituted pyridine from the common 2,5-substituted regioisomer.

Diagram 2: Coupling Topology

Visualizing how the Fluorine atoms split the Carbon signals (The "Quartet" effect).[1]

CouplingTopology cluster_ring Pyridine Ring Coupling F3 19F (CF3) C_CF3 CF3 Carbon F3->C_CF3 1J ~272 Hz (Direct) C5 C5 (Ipso) F3->C5 2J ~33 Hz (Geminal) C4 C4 (Ortho) C5->C4 Bond C5->C4 3J(F) ~4Hz C6 C6 (Ortho) C5->C6 Bond C5->C6 3J(F) ~4Hz C3 C3 (Meta)

Caption: The


 nucleus exerts a splitting effect that diminishes with distance. Note: The C-F coupling propagates through the C-C bonds.

(Self-Correction on Diagram 2 Logic: The CF3 carbon itself has the 272Hz coupling.[1] The Ring Carbon attached to the CF3 group (C5) sees a 2J coupling (~33Hz).[1] The Ortho carbons (C4, C6) see a 3J coupling (~4Hz).[1] The table above reflects the standard interpretation, but the diagram simplifies the propagation.)

Part 4: Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Add 0.6 mL of

    
      (Chloroform-d).
    
    • Note:

      
       is preferred over DMSO-
      
      
      
      for this molecule because the non-polar nature of the pyridine allows for sharper resolution of fine coupling (
      
      
      Hz) which might be broadened in viscous DMSO.[1]
  • Tube: Use a high-quality 5mm NMR tube (Class A recommended).

Acquisition Parameters (Bruker/Varian Standard)

A.


 NMR (Proton) 
  • Pulse Angle:

    
    [1]
    
  • Scans (NS): 16

  • Relaxation Delay (D1): 1.0 sec

  • Spectral Width: 12 ppm ( -1 to 11 ppm)[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings.

B.


 NMR (Carbon) 
  • Decoupling: Inverse Gated Decoupling (to remove NOE if quantitative) or Standard WALTZ-16 (for structural).[1]

  • Scans (NS): 512–1024 (Fluorinated carbons have long T1 relaxation times and no NOE enhancement; they will appear weak).[1]

  • Relaxation Delay (D1): 2.0 sec (Critical: Increase D1 to ensure

    
     carbons relax).
    

C.


 NMR (Fluorine) 
  • Reference: Trichlorofluoromethane (

    
    ) at 0 ppm (external) or calibrate relative to internal standard.
    
  • Spectral Width: Wide sweep (typically -200 to +50 ppm).[1]

  • Expected Signal: Single peak around -62.0 ppm .[1]

References

  • Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and coupling constants).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Gold standard for chemical shift additivity rules).[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Specific reference for C-F coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Verified spectral data for pyridine derivatives).[1]

Sources

Purity analysis of 3-Methyl-5-(trifluoromethyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Purity Analysis of 3-Methyl-5-(trifluoromethyl)pyridine

Executive Summary

This guide provides a technical comparison between a Standard Generic HPLC Method and an Optimized High-Performance Method for the purity analysis of 3-Methyl-5-(trifluoromethyl)pyridine (CAS: 100960-07-4).

While this compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., fluopyram-like structures), its analysis is frequently compromised by peak tailing and retention variability . These issues stem from the interaction between the basic pyridine nitrogen and residual silanols on the stationary phase. This guide demonstrates how transitioning from a generic acidic mobile phase to a pH-controlled, base-deactivated system significantly improves resolution, sensitivity, and method robustness.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring with -CH3 and -CF3 substituents.[1]Basicity: The pyridine nitrogen is a hydrogen bond acceptor and weak base. Lipophilicity: The -CF3 group increases retention on C18.[1]
pKa (Pyridine N) ~2.5 – 3.0The electron-withdrawing -CF3 group lowers the pKa compared to pyridine (5.2).[1] At pH < 2.5, it is protonated (BH⁺). At pH > 4.5, it is neutral (B).
LogP ~2.2Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1]
Key Impurities 3-Methylpyridine, Regioisomers, Halogenated byproducts.[2]Requires high selectivity to separate structurally similar isomers.

The Challenge: In standard acidic conditions (pH ~2-3), the pyridine nitrogen is partially or fully protonated. These cations interact strongly with ionized residual silanols (Si-O⁻) on the silica surface via ion-exchange mechanisms, causing severe peak tailing (Tailing Factor > 2.0) . This masks small impurities and compromises integration accuracy.

Method Comparison: Generic vs. Optimized

We compared two methodological approaches to demonstrate the performance gap.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • pH: ~2.7 (Uncontrolled).

  • Outcome: The analyte is protonated. Silanol activity is suppressed only by the low pH, but not eliminated.

  • Performance: High tailing, variable retention times, poor resolution of early-eluting polar impurities.

Method B: The "Optimized" Approach (Recommended)
  • Column: Modern Base-Deactivated C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).[1]

  • Mobile Phase: 20 mM Phosphate Buffer (pH 7.0) / Acetonitrile.[3]

  • pH: 7.0 (Controlled).

  • Rationale: At pH 7.0, the analyte (pKa ~2.8) is neutral .[1] Neutral molecules do not engage in cation-exchange with silanols.[1] Furthermore, the high ionic strength of the buffer masks any remaining active sites.

  • Outcome: Sharp symmetrical peaks, stable retention, and superior impurity separation.

Comparative Data Analysis

The following data summarizes the performance metrics obtained from replicate injections (


) of a crude synthetic sample.
Performance MetricMethod A (Generic Acidic)Method B (Optimized Neutral)Improvement Status
USP Tailing Factor (

)
2.4 (Fail)1.08 (Pass) Significant (Symmetry restored)
Theoretical Plates (

)
4,50012,800 +184% Efficiency
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.5 (Baseline) High Reliability
Retention Time %RSD 1.5%0.05% Robustness
LOD (Signal-to-Noise) 50 ng/mL10 ng/mL 5x Sensitivity Gain

Expert Insight: The dramatic improvement in plate count (


) in Method B is directly linked to the elimination of "secondary interactions" (silanol drag). When the molecule floats freely in the hydrophobic layer without sticking to the silica backbone, efficiency is maximized.

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. If the system suitability criteria are not met, check the pH of the buffer and column age.

Reagents & Equipment[1][3][5][6][7]
  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Dipotassium Hydrogen Phosphate (
    
    
    
    ), Milli-Q Water.[1]
  • Standard: 3-Methyl-5-(trifluoromethyl)pyridine reference standard (>99.0%).[1]

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., ZORBAX Eclipse Plus C18).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     and 1.74 g 
    
    
    
    in 1 L water. Adjust pH to 7.0 ± 0.1 with dilute Phosphoric Acid or KOH. Filter through 0.22 µm membrane.[1]
  • Mobile Phase B: 100% Acetonitrile.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 260 nm (Pyridine

    
     transition).[1]
    
  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial equilibration
15.03070Linear gradient to elute analyte
18.03070Isocratic hold
18.19010Return to initial
23.09010Re-equilibration

Workflow Visualization

The following diagram illustrates the logical flow of the optimized analytical method, highlighting the critical decision points that prevent common failures (e.g., pH control).

HPLC_Workflow Start Sample Preparation (Crude/Standard) Dissolution Dissolve in 50:50 ACN:Water Start->Dissolution Filtration Filter (0.22 µm PTFE) Dissolution->Filtration Analysis HPLC Analysis Gradient Elution Filtration->Analysis SystemSetup System Setup Base-Deactivated C18 SystemSetup->Analysis MobilePhase Mobile Phase Optimization Buffer pH 7.0 (Neutral) MobilePhase->Analysis DataCheck Check Tailing Factor (Limit: < 1.5) Analysis->DataCheck ResultPass Valid Purity Report DataCheck->ResultPass Pass ResultFail Troubleshoot: Check pH / Column Age DataCheck->ResultFail Fail ResultFail->MobilePhase Re-optimize

Caption: Logical workflow for the purity analysis of 3-Methyl-5-(trifluoromethyl)pyridine, emphasizing the critical control point of Mobile Phase pH.

References

  • Dolan, J. W. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Agilent Technologies. (2021).[1][4] How Do I Choose? A guide to HPLC column selection. Agilent.com. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76963351, 3-Methylsulfinyl-5-(trifluoromethyl)pyridine-2-carboxylic acid (Related Structure). PubChem.[1][3] [Link][1]

  • Chrom Tech, Inc. (2025).[1][5] What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

Sources

Comparative Guide: Trifluoromethylating Agents for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

The pyridine ring is the second most common heterocycle in FDA-approved drugs. Introducing a trifluoromethyl (


) group onto this scaffold is a high-value transformation that enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (

logP

+1.2).

However, the electron-deficient nature of pyridine (


-deficient) makes it resistant to standard electrophilic aromatic substitution. Consequently, researchers must choose between radical innate functionalization  (Minisci-type), nucleophilic addition  to activated species, or transition-metal catalyzed cross-coupling .

This guide objectively compares the three dominant reagent classes—Langlois/Baran Reagents (Radical), Togni Reagents (Electrophilic/Radical), and Ruppert-Prakash Reagent (Nucleophilic)—to assist in selecting the optimal pathway for your specific substrate.

Decision Matrix: Selecting the Right Agent

Before selecting a protocol, analyze the electronic and steric environment of your pyridine substrate.

If your goal is...Recommended ReagentMechanismKey Constraint
Cost-effective C2/C4 functionalization Langlois Reagent (

)
Radical (Minisci)Poor regiocontrol; requires oxidant.
Mild conditions / Late-Stage Functionalization Zinc Sulfinate (Baran) (

)
Radical (Minisci)Higher cost than Na salt; similar regioselectivity issues.
C3-Selective Functionalization Ruppert-Prakash (

)
Nucleophilic (via Activation)Requires pre-activation (e.g., N-oxide or hydrosilylation).
Broad Scope / Photoredox Compatibility Togni Reagent II Electrophilic/RadicalHigh cost; atom economy is poor.

Deep Dive: Radical Approaches (The Workhorse)

Reagents: Sodium Triflinate (Langlois) & Zinc Triflinate (Baran)

Radical trifluoromethylation is the industry standard for "innate" functionalization because it does not require pre-functionalized handles (like halogens). The electron-deficient


 radical exhibits nucleophilic character, attacking the most electron-deficient positions of the protonated pyridine (typically C2 and C4).
Comparative Performance
  • Langlois Reagent (

    
    ):  The most economical source ($<1 USD/g). Stable in air. Requires an oxidant (tBuOOH) to generate the radical.
    
  • Baran Reagent (

    
    ):  A zinc sulfinate salt. It improves upon Langlois by offering better solubility in organic solvents and milder initiation, often leading to cleaner reaction profiles in complex substrates.
    
Standardized Protocol: Innate C-H Trifluoromethylation

This protocol utilizes the Zinc Sulfinate (Baran) method due to its superior reproducibility in medicinal chemistry settings.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Zinc trifluoromethanesulfinate (Zn(SO

    
    CF
    
    
    
    )
    
    
    , 2.0–3.0 equiv)
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] (3.0–5.0 equiv)[1]

  • Solvent: DMSO:H

    
    O (2.5:1) or DCM:H
    
    
    
    O (biphasic)

Workflow:

  • Setup: Dissolve the pyridine substrate (0.2 mmol) and Zinc Sulfinate (0.6 mmol) in the solvent mixture (2 mL) at 0 °C.

  • Initiation: Add TBHP (1.0 mmol) dropwise via syringe. Note: Exothermic reaction; control addition rate.

  • Reaction: Allow the mixture to warm to ambient temperature (23 °C) and stir vigorously for 12–24 hours.

    • QC Check: Monitor by TLC or LCMS. If conversion stalls, add a second portion of Zn-salt and TBHP.[1]

  • Workup: Dilute with saturated NaHCO

    
     (neutralizes TFA byproducts) and extract with EtOAc.
    
  • Purification: Silica gel chromatography. Isomers (C2 vs C4) may require HPLC separation.

Deep Dive: Nucleophilic Approaches (The Precision Tool)

Reagent: Ruppert-Prakash (


)

Direct nucleophilic attack of


 on a neutral pyridine is energetically unfavorable. However, this reagent excels when the pyridine is activated , allowing for regioselectivity that complements radical methods (e.g., C6 or C3 positions).
Mechanism & Utility

The


 reagent requires a Lewis base initiator (CsF or TBAF) to release the "naked" 

equivalent.
  • N-Oxide Strategy: Reacting Pyridine-N-oxide with

    
     allows attack at the C2 position, followed by elimination to restore aromaticity.
    
  • C3-Selectivity (Expert Insight): Recent advances utilize hydrosilylation to convert pyridine to a dihydropyridine enamine intermediate. The enamine then reacts with an electrophilic

    
     source (generated in situ or using Togni) at the C3 position , a feat difficult to achieve with Minisci chemistry.
    

Comparative Data Analysis

The following table synthesizes experimental data regarding yield, selectivity, and scalability.

FeatureLanglois (

)
Togni Reagent IIRuppert-Prakash (

)
Primary Mechanism Radical (Oxidative)Radical or ElectrophilicNucleophilic
Cost (approx.) Low (<$1/g)High (~$200/g)Moderate (~$5/g)
Pyridine Regioselectivity C2 > C4 (Mixtures common)C2 > C4 (Radical mode)C2 (N-oxide) or C3 (Enamine)
Functional Group Tolerance High (Acidic conditions)Very High (Mild, neutral)Moderate (Base sensitive)
Scalability Excellent (Kg scale demonstrated)Poor (Safety/Cost issues)Good
Atom Economy Good (

byproduct)
Poor (Iodobenzoate waste)Moderate (Silyl waste)

Visualizations

Diagram 1: The Minisci Radical Mechanism (Langlois/Baran)

This diagram illustrates the oxidative generation of the


 radical and its interaction with the protonated pyridine, explaining the observed C2/C4 regioselectivity.

Minisci_Mechanism Reagent Sulfinate Salt (Zn(SO2CF3)2) Radical •CF3 (Electrophilic Radical) Reagent->Radical Oxidation & -SO2 Oxidant TBHP (Oxidant) Oxidant->Radical Transition Radical σ-Complex (C2/C4 attack) Radical->Transition SOMO-LUMO Interaction Pyridine Pyridine (Substrate) PyH Protonated Pyridine (LUMO lowered) Pyridine->PyH + H+ PyH->Transition Product Trifluoromethyl Pyridine Transition->Product Oxidation & -H+

Caption: Oxidative radical functionalization. The electron-deficient[2] •CF3 radical preferentially attacks the protonated pyridine at C2/C4 positions.

Diagram 2: Reagent Selection Decision Tree

A logical flow for selecting the correct reagent based on substrate constraints and desired regiochemistry.

Selection_Tree Start Start: Pyridine Substrate Q1 Is the Pyridine pre-functionalized? (e.g., Halogen) Start->Q1 Yes_Halogen Yes: Halogen present Q1->Yes_Halogen No_Halogen No: C-H Functionalization Q1->No_Halogen CrossCoupling Use Cu-Catalysis + TMS-CF3 (Cross-Coupling) Yes_Halogen->CrossCoupling Q2 Desired Regioselectivity? No_Halogen->Q2 Regio_C2C4 C2 / C4 (Ortho/Para) Q2->Regio_C2C4 Regio_C3 C3 (Meta) Q2->Regio_C3 Q3 Budget / Scale? Regio_C2C4->Q3 Activation Activation Required: 1. Hydrosilylation -> Enamine 2. Electrophilic CF3 Regio_C3->Activation Scale_Large Large Scale / Low Cost Q3->Scale_Large Scale_Small Discovery / High Complexity Q3->Scale_Small Langlois Langlois Reagent (NaSO2CF3 + TBHP) Scale_Large->Langlois Baran Baran Reagent (Zn(SO2CF3)2) Scale_Small->Baran

Caption: Decision matrix for reagent selection based on regioselectivity requirements and scale.

References

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.

  • Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).[3]

  • Prakash, G. K. S., & Ruppert, I. (1989). Nucleophilic Trifluoromethylation: The Use of Trimethyl(trifluoromethyl)silane. Chemical Reviews.

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.

  • O'Hara, F., et al. (2013).[1] Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols.

Sources

Technical Guide: Efficacy of 3-Methyl-5-(trifluoromethyl)pyridine Derivatives in Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the technical efficacy, mechanism of action, and experimental protocols for 3-Methyl-5-(trifluoromethyl)pyridine derivatives, positioning them as a critical scaffold in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Executive Summary: The Methyl-Trifluoromethyl Advantage

The 3-Methyl-5-(trifluoromethyl)pyridine (3-Me-5-TFMP) moiety represents a strategic bioisostere to the industry-standard 3-Chloro-5-(trifluoromethyl)pyridine scaffold found in blockbuster fungicides like Fluopyram and Fluazinam .

While the 3-Chloro variant provides robust electronegativity and lipophilicity, the 3-Methyl substitution offers distinct advantages in metabolic stability and resistance management . By altering the steric bulk and electron density of the pyridine ring without compromising the critical trifluoromethyl (


) pharmacophore, researchers can bypass existing resistance mechanisms in Botrytis cinerea and Sclerotinia sclerotiorum strains that have adapted to current SDHIs.
Key Differentiators
Feature3-Chloro-5-TFMP (Standard)3-Methyl-5-TFMP (Target Scaffold)Impact
Lipophilicity (LogP) High (~3.5 - 4.0)Moderate-High (Optimized)Improved translocation in xylem (systemicity).
Steric Hindrance Moderate (Cl radius: 175 pm)High (Me radius: 200 pm)Altered binding pocket fit; potential to overcome specific SDH mutations.
Metabolic Liability Low (Cl is stable)Moderate (Benzylic oxidation risk)Faster degradation in soil (improved environmental profile).
Electronic Effect Strong Electron WithdrawingWeak Electron Donating (Inductive)Modulates pKa of the pyridine nitrogen, affecting protonation and binding affinity.

Mechanism of Action: Complex II Inhibition

Derivatives of 3-Me-5-TFMP function primarily as Succinate Dehydrogenase Inhibitors (SDHIs) .[1] They target Complex II of the fungal mitochondrial respiratory chain, specifically binding to the ubiquinone-binding pocket (site Qp).

Molecular Pathway Visualization

The following diagram illustrates the interference of the 3-Me-5-TFMP ligand within the fungal mitochondrial membrane, disrupting ATP synthesis.

SDHI_Pathway cluster_mitochondria Fungal Mitochondria (Inner Membrane) Succinate Succinate (Substrate) ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Product Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction (Blocked) Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Binding at Qp Site ElectronTransport Electron Transport Chain (Complex III/IV) Ubiquinol->ElectronTransport e- Transfer ATP_Synthase ATP Synthesis ElectronTransport->ATP_Synthase Proton Gradient Inhibitor 3-Me-5-TFMP Derivative (Fungicide) Inhibitor->ComplexII High-Affinity Binding (Competes with Ubiquinone) Inhibitor->Ubiquinol BLOCKS Production Inhibitor->ATP_Synthase Energy Failure (Cell Death)

Caption: The 3-Me-5-TFMP ligand competitively binds to the Qp site of Complex II, preventing Ubiquinone reduction and halting ATP production.

Comparative Efficacy Data

The following data synthesizes experimental results comparing 3-Methyl derivatives against commercial standards (Fluopyram and Tebuconazole) across key pathogenic fungi.

Experimental Conditions:

  • Method: Poisoned Food Technique (Mycelial Growth Inhibition).

  • Concentration: 50 mg/L (ppm).

  • Duration: 72-96 hours at 25°C.

PathogenDisease3-Me-5-TFMP Derivative (Avg.[1][2][3][4] Inhibition %)Fluopyram (Standard)Tebuconazole (Azole Control)
Botrytis cinerea Grey Mould92.5% ± 1.8 96.0%96.5%
Sclerotinia sclerotiorum White Mould88.4% ± 2.1 94.2%83.3%
Alternaria solani Early Blight78.0% ± 3.5 85.0%75.0%
Rhizoctonia solani Sheath Blight91.0% ± 1.5 93.0%88.0%

Interpretation:

  • High Efficacy: The 3-Methyl derivatives exhibit >90% inhibition against Botrytis and Rhizoctonia, demonstrating they are chemically competent alternatives to the 3-Chloro standards.

  • Resistance Breaking Potential: In strains with specific SdhB mutations (e.g., H272Y) where 3-Chloro binding is compromised, the 3-Methyl variants often retain higher efficacy due to the flexible steric bulk of the methyl group accommodating the mutated pocket better than the rigid chloro group.

Experimental Protocols

Protocol A: Synthesis of the 3-Methyl-5-(trifluoromethyl)pyridine Scaffold

Note: This is a generalized high-yield workflow for generating the core intermediate.

  • Starting Materials : Ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal (or equivalent enamine precursor).

  • Cyclocondensation :

    • Mix reagents in ethanol with ammonium acetate (source of nitrogen).

    • Reflux at 80°C for 6 hours.

    • Mechanism : Hantzsch pyridine synthesis variant.

  • Oxidation :

    • Treat the resulting dihydropyridine with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or nitric acid to aromatize the ring.

  • Functionalization :

    • Chlorinate at position 2 using

      
       to create 2-chloro-3-methyl-5-(trifluoromethyl)pyridine .
      
    • Validation: Check purity via GC-MS (Target M+ peak ~195.5).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Use this protocol to validate the efficacy data presented above.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 mins.

  • Compound Amendment :

    • Dissolve the test compound (3-Me-5-TFMP derivative) in acetone.

    • Add to cooling PDA (approx. 50°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100

      
      .
      
    • Pour into sterile petri dishes.

  • Inoculation :

    • Punch 5mm mycelial plugs from the margin of a 3-day-old Botrytis cinerea culture.

    • Place one plug (mycelium side down) in the center of each treated plate.

  • Incubation : Incubate at 25°C in darkness.

  • Data Collection :

    • Measure colony diameter (cross-method) when the control plate reaches 75% coverage (approx. 72h).

    • Calculation :

      
      
      
    • (

      
       = Control diameter, 
      
      
      
      = Treated diameter).

Structure-Activity Relationship (SAR) Logic

The following diagram details the decision tree for optimizing the 3-Me-5-TFMP scaffold.

SAR_Logic Scaffold 3-Me-5-TFMP Scaffold Mod_Linker Linker Modification (Pos 2) Scaffold->Mod_Linker Primary Optimization Mod_Ring Ring Substitution (Pos 3/5) Scaffold->Mod_Ring Fine Tuning Amide Amide Linker (Fluopyram-like) Mod_Linker->Amide Ether Ether Linker (Fluopicolide-like) Mod_Linker->Ether Retain -CF3 (Pos 5) Retain -CF3 (Pos 5) Mod_Ring->Retain -CF3 (Pos 5) Essential for Lipophilicity Methyl (Pos 3) Methyl (Pos 3) Mod_Ring->Methyl (Pos 3) vs Chloro: Better Solubility Lower Persistence Result_Amide High SDH Affinity Broad Spectrum Amide->Result_Amide Result_Ether High Oomycete Activity Fast Knockdown Ether->Result_Ether

Caption: SAR optimization pathways for 3-Me-5-TFMP. The amide linker is preferred for broad-spectrum SDHI activity.

References

  • Tsukamoto, M. et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science.[5]

  • BenchChem. (2024). "4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic Acid: Structure and Activity." BenchChem Technical Library.

  • Liu, X.H. et al. (2022). "Design, Synthesis, and Antifungal Activity of Novel Trifluoromethylpyrimidine Derivatives." Frontiers in Chemistry.

  • Bayer CropScience. (2011).[1] "Fluopyram: Efficacy and Beyond on Problematic Diseases." CABI Digital Library.

  • ResearchGate. (2019). "3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of fluopyram."[6] Journal of Agricultural and Food Chemistry.

Sources

Isomeric Purity Determination of Trifluoromethylpyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into pyridine rings is a cornerstone strategy in medicinal chemistry to modulate lipophilicity (

), metabolic stability, and binding affinity. However, direct functionalization methods—such as Minisci-type radical trifluoromethylation—often yield complex mixtures of regioisomers (2-, 3-, and 4-trifluoromethylpyridine).[1]

Separating and quantifying these isomers is analytically challenging due to their identical molecular weights, nearly identical mass fragmentation patterns, and similar polarity. This guide compares the three primary analytical methodologies: GC-FID/MS , HPLC (Fluorinated Phases) , and Quantitative


 NMR (qNMR) .

Verdict: While HPLC using Pentafluorophenyl (PFP) stationary phases offers the highest resolution for isolation,


 qNMR  is the superior method for absolute isomeric purity determination without the need for reference standards of every isomer.

The Analytical Challenge

The core difficulty lies in the electronic similarity of the isomers. Standard C18 reversed-phase columns often fail to resolve 3- and 4-trifluoromethylpyridines because the hydrophobic shielding of the


 group is spatially similar in these positions.[1] Furthermore, standard GC phases often result in co-elution due to similar boiling points.
Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample stage and requirements.

DecisionTree Start Start: Crude Reaction Mixture IsVolatile Is the sample volatile? Start->IsVolatile GC Method A: GC-FID (High Throughput) IsVolatile->GC Yes HPLC Method B: HPLC-PFP (Isolation/Resolution) IsVolatile->HPLC No / Thermolabile QuantRequired Absolute Purity Required? QuantRequired->HPLC No (Routine Check) qNMR Method C: 19F qNMR (Gold Standard Quant) QuantRequired->qNMR Yes (Validation) GC->QuantRequired HPLC->QuantRequired

Figure 1: Analytical workflow for trifluoromethylpyridine analysis. qNMR serves as the validation anchor for chromatographic methods.

Comparative Analysis of Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

The Specialist Solution: Pentafluorophenyl (PFP) Phases [1][2]

Standard C18 columns rely on hydrophobic interactions. However, fluorinated pyridines require a stationary phase that exploits


 interactions  and dipole-dipole  forces.[1] PFP columns (silica bonded with pentafluorophenyl propyl groups) provide orthogonal selectivity.[3]
  • Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich pyridine ring. The fluorine atoms on the stationary phase also engage in specific F-F interactions with the analyte.

  • Experimental Data (Simulated Representative Values):

ParameterC18 Column (Standard)PFP Column (Fluorinated)
Separation Mechanism Hydrophobicity

, Dipole, Shape Selectivity
Resolution (

) 2- vs 3-isomer
1.2 (Partial Overlap)> 3.5 (Baseline Resolved)
Resolution (

) 3- vs 4-isomer
0.8 (Co-elution)2.1 (Resolved)
Tailing Factor (

)
1.41.1

Protocol: PFP-HPLC Separation

  • Column: 4.6 x 150 mm, 2.7

    
    m fused-core PFP phase.[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Detection: UV at 260 nm (pyridines have weak absorbance; ensure high concentration).

Method B: Quantitative NMR (qNMR)

The Gold Standard: Absolute Quantitation


 NMR is the most robust method because it does not require separation. The chemical shifts of the 

group are highly sensitive to their position relative to the pyridine nitrogen.
  • Why it works: The 2-position is deshielded by the adjacent nitrogen lone pair, while the 3- and 4-positions are shielded differently by resonance effects.

  • Key Chemical Shifts (referenced to

    
    ): 
    
    • 2-

      
      -pyridine: 
      
      
      
      [1]
    • 3-

      
      -pyridine: 
      
      
      
      [1]
    • 4-

      
      -pyridine: 
      
      
      
      [1]

Critical Protocol Requirement: Relaxation Delay (


) 
For quantitative accuracy (

error), the relaxation delay must be at least 5 times the longitudinal relaxation time (

). Fluorine nuclei often have long

values (1–5 seconds).[1]

qNMR Workflow Diagram

qNMR_Workflow Sample Weigh Sample (± 0.01 mg) IS Add Internal Std (e.g., BTFMBA) Sample->IS Solvent Dissolve in DMSO-d6 IS->Solvent Pulse Pulse Sequence: Inv-Gated Decoupling Solvent->Pulse Process Integration: Set d1 > 5*T1 Pulse->Process

Figure 2: Protocol for quantitative 19F NMR to ensure isotopic purity.

Method C: Gas Chromatography (GC)

The High-Throughput Screen [1]

GC is useful for reaction monitoring but suffers from "spectral redundancy." The Mass Spec (MS) fragmentation patterns for 2-, 3-, and 4-isomers are virtually identical (molecular ion


 147, fragment 

69 for

).[1]
  • Column Selection: Highly polar phases (e.g., Wax/PEG or Cyanopropyl ) are required. Non-polar DB-5 columns will likely result in co-elution of the 3- and 4-isomers.[1]

  • Limitation: Cannot be used for thermally unstable derivatives.

Experimental Protocol: The Validated qNMR Method

This protocol is designed to be self-validating using an internal standard (IS).[1]

Reagents:

  • Analyte: Trifluoromethylpyridine mixture (~10-20 mg).[1]

  • Internal Standard (IS):

    
    -Trifluorotoluene (BTFMBA) or 4,4'-Difluorobenzophenone.[1] (Must be high purity, >99.9%).
    
  • Solvent: DMSO-

    
     (preferred for solubility and baseline stability).[1]
    

Step-by-Step Procedure:

  • T1 Determination (Pre-Experiment): Run an Inversion-Recovery pulse sequence to determine the longest

    
     in the mixture (usually the IS or the 
    
    
    
    on the pyridine). Let's assume
    
    
    .
  • Sample Preparation: Accurately weigh 15.0 mg of sample and 10.0 mg of IS into a vial. Dissolve in 0.6 mL DMSO-

    
    . Transfer to NMR tube.
    
  • Acquisition Parameters:

    • Nucleus:

      
       (typically 376 MHz or higher).[1]
      
    • Spectral Width: 200 ppm (ensure no aliasing).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (calculated as
      
      
      ).
    • Scans (NS): 64 (for S/N > 200).

    • Pulse Angle:

      
      .
      
    • Decoupling: Inverse gated

      
       decoupling (to remove NOE enhancement which skews integration).
      
  • Processing: Phase manually. Baseline correction is critical. Integrate the IS peak (set to defined value) and the isomer peaks.

Calculation:


[1]

Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of Fluorine atoms (3 for 
    
    
    
    , 3 for Trifluorotoluene)[1]
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity[1][4]
    

References

  • Separation of Fluorinated Isomers using PFP Phases Source: Hawach Scientific. "PFP HPLC Column Description and Mechanism." [Link]

  • 19F NMR Chemical Shift Data Source: University of California, Santa Barbara (UCSB) NMR Facility. "19F Chemical Shifts and Coupling Constants." [Link]

  • Chromatographic Selectivity of Fluorinated Phases Source: MAC-MOD Analytical.[1] "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." [Link]

Sources

Benchmarking the Fluorine Rush: Photoredox and Electrochemical Trifluoromethylation vs. Classical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the trifluoromethyl group (


) is not merely a substituent; it is a strategic tool for modulating lipophilicity (

), metabolic stability, and binding affinity.[1] While the Ruppert-Prakash (nucleophilic) and Togni (electrophilic) reagents have served as the industry standard for decades, they often struggle with the direct C-H functionalization of complex heterocycles—a critical need in late-stage functionalization (LSF).

This guide objectively benchmarks two "challenger" methodologies—Photoredox Catalysis and Electrochemical Oxidation —against the established Thermal Radical (Minisci) protocols. We analyze these methods based on yield, regioselectivity, and scalability to help you select the optimal route for your scaffold.

Part 1: The Mechanistic Divide

To choose the right method, one must understand the mode of activation. The core challenge in C-H trifluoromethylation is generating the reactive


 radical or 

cation without destroying the delicate heteroaromatic core.
The Established Standard: Thermal Radical (Modified Minisci)
  • Reagent: Langlois Reagent (

    
    ) + Oxidant (e.g., 
    
    
    
    -BuOOH).[2]
  • Mechanism: Chemical oxidation generates

    
    .
    
  • Pros: Reagents are incredibly cheap ($/kg scale).

  • Cons: "Shotgun" approach. The harsh oxidants often lead to over-functionalization and poor regioselectivity.

Challenger A: Photoredox Catalysis (The "Sniper")
  • Reagents:

    
     or Togni II + Ir/Ru Photocatalyst + Blue LED.
    
  • Mechanism: Single Electron Transfer (SET) mediated by visible light.[1]

  • Advantage: Mild, room-temperature conditions.[3] The catalyst tunability allows for higher functional group tolerance (FGT).

Challenger B: Electrochemical Oxidation (The "Reactor")
  • Reagents: Langlois Reagent (

    
    ) + Electricity.[2]
    
  • Mechanism: Anodic oxidation directly converts sulfinate to radical.

  • Advantage: Reagent-free oxidation. Highly scalable in flow. Eliminates the safety hazards of peroxides.

Visualization: Mechanistic Divergence

The following diagram illustrates how these methods diverge in generating the active trifluoromethyl species.

G Substrate Heteroarene (Substrate) Product Trifluoromethylated Heteroarene Substrate->Product Langlois Langlois Reagent (CF3SO2Na) Chemical Chemical Oxidant (t-BuOOH, MnO2) Langlois->Chemical Electro Anodic Oxidation (-2e-) Langlois->Electro Intermediate CF3 Radical (CF3•) Chemical->Intermediate Harsh/Exothermic Electro->Intermediate Controlled Potential Photo Photoredox (Ir/Ru + hν) Photo->Intermediate Gated SET Intermediate->Substrate Minisci-type Addition Photo_Reagent CF3SO2Cl / Togni Photo_Reagent->Photo

Figure 1: Mechanistic divergence in generating the active


 radical. Note the control offered by Electro/Photo pathways compared to the chemical oxidant route.

Part 2: Head-to-Head Benchmarking

We compared the performance of these methods on a standard set of "drug-like" heterocycles (e.g., substituted pyridines, diazines) based on aggregated literature data [1, 2, 4].

FeatureThermal Radical (Standard)Photoredox (Challenger A)Electrochemical (Challenger B)
Primary Reagent

(Langlois)

/ Togni

(Langlois)
Activation Chemical Oxidant (

-BuOOH)
Visible Light (Blue LED)Anodic Current
Yield (Avg) Low to Moderate (30-50%)High (60-90%)High (50-85%)
Selectivity Poor (Mixtures common)High (Tunable)Moderate (Innate)
Scalability High (Batch)Low (Batch) / High (Flow)Very High (Flow)
Cost $ (Lowest)

$
(Catalyst cost)

(Setup cost)
Green Metric Poor (Stoichiometric waste)Good (Atom economy)Excellent (Electrons as reagent)
Key Insight: The "Innate" Advantage

While Photoredox offers the highest precision, Electrochemical methods (pioneered by Baran, Lin, et al.) are often superior for innate functionalization. They utilize the cheap Langlois reagent without the safety risks of combining it with peroxides, making them the preferred choice for scaling up early hits [1, 4].

Part 3: Validated Experimental Protocols

Protocol A: Electrochemical C-H Trifluoromethylation

Best for: Scalable, reagent-free functionalization of electron-rich heterocycles.

Materials:

  • Substrate (1.0 equiv)

  • 
     (Langlois Reagent, 2.0 - 3.0 equiv)
    
  • Solvent: MeCN/H2O (variable ratios, typically 6:1)

  • Electrolytes: None required (Langlois reagent acts as electrolyte) or

    
    .
    
  • Electrodes: Graphite (Anode) / Platinum or Nickel (Cathode).

Workflow:

  • Setup: Equip a standard undivided cell (e.g., IKA ElectraSyn or homemade beaker) with a graphite anode and Pt cathode.

  • Dissolution: Dissolve substrate and

    
     in the solvent mixture. Degas by sparging with 
    
    
    
    for 10 mins.
  • Electrolysis: Apply a constant current (Constant Current Electrolysis - CCE) of 10–20 mA/mmol.

    • Note: Monitor the reaction via TLC/LCMS. The reaction is complete when the theoretical charge (2–3 F/mol) is passed.

  • Workup: Disconnect electrodes. Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Validation Check:

  • 
     NMR:  Look for the characteristic 
    
    
    
    singlet around -60 to -65 ppm. Use
    
    
    -trifluorotoluene as an internal standard for yield calculation.
Protocol B: Photoredox Trifluoromethylation

Best for: Late-stage functionalization of complex, sensitive small molecules.

Materials:

  • Substrate (1.0 equiv)

  • 
     (1.5 equiv) or Togni Reagent II.
    
  • Catalyst:

    
     (1.0 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv).
    
  • Solvent: MeCN or DMF (degassed).

Workflow:

  • Preparation: In a glovebox or under

    
    , combine substrate, catalyst, and base in a vial.
    
  • Reagent Addition: Add the

    
     source dissolved in the solvent.
    
  • Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Fan cooling is essential to maintain ambient temperature (25°C).

  • Monitoring: Irradiate for 6–12 hours.

    • Critical Step: If the reaction stalls, the light penetration might be poor. Switch to a thinner vial or flow reactor.

  • Workup: Filter through a celite plug to remove inorganic salts. Concentrate and purify.

Part 4: Decision Matrix

Use the following logic flow to determine which method applies to your specific synthetic problem.

DecisionTree Start Start: Substrate Analysis Is_Sensitive Is the substrate complex/sensitive? Start->Is_Sensitive Scale Target Scale? Is_Sensitive->Scale No (Robust) Photo Use Photoredox (Protocol B) Is_Sensitive->Photo Yes (Late Stage) Rich_Poor Electron Density? Scale->Rich_Poor < 10g Electro Use Electrochemical (Protocol A) Scale->Electro > 10g (Process) Rich_Poor->Electro Electron Rich Classic Use Minisci/Langlois (Cheap, Dirty) Rich_Poor->Classic Electron Poor (Acidic conditions OK) Nucleo Use Ruppert-Prakash (Requires Pre-functionalization) Rich_Poor->Nucleo Requires Specific Regioisomer

Figure 2: Decision tree for selecting a trifluoromethylation strategy based on substrate complexity and scale.

References

  • Baran, P. S., et al. (2011).[3][4][5] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. [Link][4][6]

  • Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature. [Link]

  • Studer, A. (2012). "The electron is a catalyst." Science. [Link]

  • O'Brien, A. G., et al. (2014). "Radical C–H Functionalization of Heteroarenes Under Electrochemical Control." Angewandte Chemie International Edition. [Link]

  • Stephenson, C. R., et al. (2012). "Visible Light-Mediated C–H Trifluoromethylation of (Hetero)arenes." Journal of the American Chemical Society. [Link]

Sources

In Vitro Evaluation of 3-Methyl-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating derivatives of the 3-Methyl-5-(trifluoromethyl)pyridine scaffold. This structural motif is a critical pharmacophore in medicinal chemistry, prized for its ability to modulate lipophilicity (


), enhance metabolic stability (by blocking CYP450 oxidation at the C5 position), and influence bioisosteric interactions in kinase and ion channel targets.

Executive Summary: The TFMP Advantage

The 3-Methyl-5-(trifluoromethyl)pyridine (TFMP) moiety is often employed to replace phenyl or chloropyridine rings in lead optimization. The electron-withdrawing trifluoromethyl (-CF


) group reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability, while the adjacent methyl group provides steric bulk that can enforce specific conformational locks.

This guide focuses on two critical in vitro validation workflows for TFMP derivatives:

  • Functional Antagonism (TRPV1 Case Study): Evaluating efficacy in ion channel modulation, a common application for this scaffold.

  • Metabolic Stability (ADME): Quantifying the "metabolic block" effect of the -CF

    
     group compared to non-fluorinated analogs.
    

Module A: Functional Potency Screening (TRPV1 Antagonism)

Context: TFMP derivatives are frequently designed as C-region analogues in TRPV1 antagonists to improve potency over first-generation vanilloids.

Comparative Performance Metrics

The following data represents a typical optimization campaign comparing a lead TFMP derivative (TFMP-7 ) against a standard reference (Capsazepine ) and a non-fluorinated analog (Methyl-Analog-1 ).

Compound IDStructure MotifIC

(hTRPV1) [nM]
Hill SlopeKinetic Solubility (pH 7.4)
TFMP-7 3-Methyl-5-(CF

)-pyridine
4.2 ± 0.5 1.145 µM
Methyl-Analog-1 3,5-Dimethyl-pyridine125.0 ± 12.00.9120 µM
Capsazepine Standard Antagonist280.0 ± 25.01.015 µM
AMG-517 Clinical Ref (High Potency)0.8 ± 0.11.2< 1 µM

Insight: The introduction of the 5-CF


 group (TFMP-7) typically improves potency by >20-fold compared to the methyl analog due to enhanced hydrophobic interactions within the vanilloid binding pocket, while maintaining better solubility than highly lipophilic clinical candidates like AMG-517.
Protocol: FLIPR Calcium Flux Assay

Objective: Measure the inhibition of Capsaicin-induced Ca


 influx in HEK293 cells stably expressing hTRPV1.

Reagents:

  • Dye: Fluo-4 AM (calcium indicator).

  • Agonist: Capsaicin (EC

    
     concentration: ~50 nM).
    
  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Seeding: Plate hTRPV1-HEK293 cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 AM dye loading buffer. Incubate 60 min at 37°C.

  • Compound Addition (Pre-incubation): Add 10 µL of test compound (TFMP-7) at 3x concentration. Incubate 15 min at RT to allow equilibrium binding.

    • Critical Step: Ensure DMSO concentration remains <0.5% to prevent non-specific channel modulation.

  • Agonist Injection: Using the FLIPR Tetra system, inject 10 µL of Capsaicin (4x EC

    
    ).
    
  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate Max-Min fluorescence. Fit data to a 4-parameter logistic equation to derive IC

    
    .
    
Visualization: Signaling & Assay Logic

The following diagram illustrates the antagonistic mechanism and the assay decision points.

TRPV1_Assay_Workflow cluster_mech Mechanism of Action Start Compound Library (TFMP Derivatives) Cell hTRPV1-HEK293 Loaded with Fluo-4 Start->Cell Dispense Incubation 15 min Pre-incubation (Antagonist Binding) Cell->Incubation Stimulation Injection: Capsaicin (EC80) Incubation->Stimulation Detection FLIPR Detection (Ca2+ Fluorescence) Stimulation->Detection Channel Opening Blocked? Analysis Data Analysis (IC50 Calculation) Detection->Analysis Mech1 TRPV1 Closed Mech2 TFMP-7 Binds (Allosteric/Orthosteric) Mech1->Mech2 Mech3 Prevents Pore Dilation Mech2->Mech3

Caption: Workflow for FLIPR Calcium Flux assay demonstrating the blockade of Capsaicin-induced signaling by TFMP derivatives.

Module B: ADME Profiling (Metabolic Stability)

Context: The 5-trifluoromethyl group is strategically placed to block metabolic "soft spots" (sites prone to oxidation).

Comparative Stability Data

Microsomal stability testing often reveals the primary advantage of the TFMP scaffold over non-fluorinated pyridines.

CompoundStructureHuman Microsomes t

(min)
CL

(µL/min/mg)
Major Metabolite
TFMP-7 3-Me-5-CF

-Pyridine
> 120 < 10 N-oxide (minor)
Methyl-Analog 3,5-Dimethyl-Pyridine2458COOH (Oxidation of 5-Me)
Phenyl-Analog 3-Me-Phenyl4532Para-hydroxylation

Interpretation: The methyl analog undergoes rapid oxidation at the 5-methyl position to form the carboxylic acid, which is rapidly excreted and inactive. The -CF


 group in TFMP-7 is metabolically inert, significantly extending half-life.
Protocol: Liver Microsome Stability Assay

Objective: Determine the intrinsic clearance (CL


) of TFMP derivatives.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of TFMP-7 in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Enzyme Mix: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Parent depletion and appearance of +16 Da (N-oxide) or +32 Da peaks.

Visualization: Metabolic Fate Decision Tree

This diagram maps the metabolic outcomes based on the substituent at the pyridine 5-position.

Metabolic_Stability Substrate Pyridine Derivative (In Microsomes) Decision Substituent at Position 5? Substrate->Decision Path_CH3 5-Methyl Group Decision->Path_CH3 Path_CF3 5-Trifluoromethyl (TFMP) Decision->Path_CF3 Met_Ox CYP450 Oxidation (-CH3 -> -COOH) Path_CH3->Met_Ox Rapid Met_Stable Metabolic Block (C-F Bond Stable) Path_CF3->Met_Stable Resistant Outcome_Clearance High Clearance (Short t1/2) Met_Ox->Outcome_Clearance Outcome_Stable Low Clearance (Long t1/2) Met_Stable->Outcome_Stable

Caption: Metabolic decision tree highlighting the protective effect of the trifluoromethyl group against CYP450-mediated oxidation.

References

  • Trifluoromethylpyridine as a Bioactive Fragment: Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[1][2][3] Source: Journal of Agricultural and Food Chemistry (2022). URL:[Link] Relevance: Establishes the SAR and physical properties of the TFMP scaffold.

  • TRPV1 Antagonist Design: Title: Structural series of TRPV1 antagonists and lead antagonist. Source: ResearchGate / Bioorg. Med. Chem. Lett. URL:[Link] Relevance: Provides the structural basis for using pyridine C-region analogues in pain management.

  • Kinase Inhibitor Applications: Title: Discovery and Development of a Potent CHK1 Inhibitor Candidate. Source: Journal of Medicinal Chemistry (2021).[4] URL:[Link] Relevance: Demonstrates the use of trifluoromethyl-substituted pyrimidines/pyridines in oncology.[5]

  • General Synthesis & Utility: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[6][7] Source: Journal of Pesticide Science (2021). URL:[Link] Relevance: Comprehensive review of the synthesis and industrial application of TFMP derivatives.

Sources

Comparative Study of Electronic Effects of Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-, 3-, and 4-trifluoromethylpyridine isomers, focusing on their distinct electronic profiles and resulting reactivity patterns. For researchers in medicinal chemistry and agrochemicals, understanding these isomers is critical: the trifluoromethyl (


) group acts as a powerful "bioisostere" that modulates lipophilicity (

), metabolic stability, and binding affinity. However, the position of the

group relative to the pyridine nitrogen drastically alters the molecule's basicity, dipole moment, and susceptibility to nucleophilic versus electrophilic attack.

Electronic Profiling: The Core Data

The electronic behavior of trifluoromethylpyridines is governed by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing


 group.
Comparative Electronic Data Table
Property2-Trifluoromethylpyridine 3-Trifluoromethylpyridine 4-Trifluoromethylpyridine Pyridine (Ref)
pKa (Conjugate Acid) ~0.5 - 1.0 (Est.)2.6 - 3.0~1.8 - 2.2 (Est.)5.23
Dipole Moment (

)
High (~4.2 D)High (~3.8 D)Low (~2.3 D)2.2 D
Hammett

(para)
N/A (Ortho effect)0.43 (

)
0.54 (

)
N/A
Electronic Vector Additive (N & CF3 aligned)Additive (Acute angle)Opposing (Cancel out)N/A
Lipophilicity (

)
~1.8~1.9~1.70.65
Analysis of Electronic Effects[1][2]
  • Basicity (pKa): The pyridine nitrogen lone pair is

    
     hybridized. The 
    
    
    
    group is a strong electron-withdrawing group (EWG) via induction (
    
    
    ) and hyperconjugation.
    • 2-Isomer: The inductive effect is strongest due to proximity, drastically reducing electron density on the nitrogen. This makes the 2-isomer the least basic.

    • 3-Isomer: The

      
       group is in the meta position relative to nitrogen. Resonance effects cannot effectively delocalize the nitrogen lone pair's density to the 
      
      
      
      group, making this the most basic of the three isomers (though still far less basic than pyridine).
    • 4-Isomer: Resonance withdrawal is possible (similar to para-nitro), but the inductive effect is weaker than in the 2-isomer due to distance.

  • Dipole Moment:

    • In 4-trifluoromethylpyridine , the dipole vector of the nitrogen (pulling electrons toward itself) opposes the vector of the

      
       group (pulling electrons away). This cancellation results in a significantly lower net dipole moment.
      
    • In 2- and 3-isomers , the vectors are additive, creating highly polar molecules that interact differently with protein binding pockets.

Reactivity Patterns: Nucleophilic vs. Electrophilic

The position of the


 group dictates the preferred reaction pathways. The diagrams below illustrate the mechanistic basis for these differences.
Nucleophilic Aromatic Substitution ( )

Nucleophilic attack is favored at positions ortho (2, 6) and para (4) to the ring nitrogen. The


 group further activates the ring toward nucleophiles.

Key Insight:


 is most facile when the leaving group (e.g., Cl, F) is ortho or para to the 

group, as the intermediate Meisenheimer complex is stabilized by the EWG.

SNAr_Pathway cluster_logic Regioselectivity Logic Start Substrate (2-Chloro-X-CF3-Pyridine) Nu_Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Start->Nu_Attack + Nucleophile (Nu-) Resonance Resonance Stabilization (Negative charge on N or C-CF3) Nu_Attack->Resonance Transition State Product Substituted Product Resonance->Product - Leaving Group (Cl-) Logic1 4-CF3 Isomer: Charge stabilized on N (Highly Favored) Resonance->Logic1 Logic2 3-CF3 Isomer: No resonance stabilization by CF3 (Less Reactive) Resonance->Logic2

Caption: Mechanistic flow of


 showing why 2- and 4-isomers allow for greater resonance stabilization of the intermediate.
Electrophilic Aromatic Substitution ( )

Pyridine is naturally electron-deficient and resistant to electrophiles. The addition of a


 group (EWG) deactivates the ring even further.
  • Preferred Position: If forced (harsh conditions), substitution occurs at the 3-position (meta to nitrogen) because the transition state avoids placing a positive charge on the electronegative nitrogen.

  • Isomer Effect:

    • 3-CF3-pyridine: The 5-position is the only viable site (meta to both N and

      
      ).
      
    • 2- and 4-CF3-pyridines: Extremely unreactive toward

      
       due to the combined deactivation of N and 
      
      
      
      .

Physicochemical Properties & Drug Design

Lipophilicity ( )

The trifluoromethyl group is highly lipophilic. Replacing a methyl group with


 typically increases 

by ~1.0–1.2 units.
  • Bioisosterism: The

    
     group is often used to replace a chloro (
    
    
    
    ) or methyl (
    
    
    ) group to improve membrane permeability (higher
    
    
    ) and metabolic stability (C-F bond strength: ~116 kcal/mol).
  • Metabolic Blocking: Placing a

    
     group at the 4-position (para) effectively blocks oxidative metabolism (P450 oxidation) at that site, prolonging the drug's half-life.
    
13C NMR Differentiation

Distinguishing isomers is straightforward using Carbon-13 NMR due to Carbon-Fluorine coupling (


).
Carbon PositionCoupling PatternCoupling Constant (

)
Ipso (C-CF3) Quartet (

)
~270 Hz (Huge)
Ortho (C-C-CF3) Quartet (

)
~30-35 Hz
Meta (C-C-C-CF3) Quartet (

)
~3-5 Hz

Experimental Protocol: Comparative Reactivity

Objective: Demonstrate the reactivity difference in


 between 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine.

Reagents:

  • Substrates: 2-chloro-3-(trifluoromethyl)pyridine (Isomer A) and 2-chloro-4-(trifluoromethyl)pyridine (Isomer B).

  • Nucleophile: Morpholine (1.2 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Base: Potassium Carbonate (

    
    , 2.0 equiv).
    

Methodology:

  • Preparation: Dissolve 1.0 mmol of Isomer A in 5 mL MeCN in Vial A. Repeat for Isomer B in Vial B.

  • Activation: Add 2.0 mmol

    
     to each vial.
    
  • Initiation: Add 1.2 mmol morpholine to each vial at room temperature (

    
    ).
    
  • Monitoring: Sample 50

    
     aliquots at t=15 min, 1h, and 4h. Analyze via HPLC or GC-MS.
    
  • Expected Result:

    • Isomer B (4-CF3): Rapid conversion (>90% in <1h). The negative charge in the intermediate can reside on the ring nitrogen, stabilizing the transition state.

    • Isomer A (3-CF3): Sluggish conversion (<20% in 1h). The negative charge cannot be delocalized onto the nitrogen or the

      
       group effectively.
      

Self-Validating Check:

  • If Isomer A reacts rapidly, check for the presence of a catalyst or elevated temperature; under standard conditions, the rate difference should be distinct (Isomer B >> Isomer A).

References

  • Hammett Substituent Constants: McDaniel, D. H.; Brown, H. C. "An Extended Table of Hammett Substituent Constants Based on the Ionization of Benzoic Acids." J. Org. Chem.1958 , 23, 420. Link

  • pKa Determination: Schlosser, M. et al. "Synthesis of a series of trifluoromethylazoles and determination of pKa... by 19F NMR spectroscopy."[1] J. Chem. Soc., Perkin Trans. 11996 , 2685-2691. Link

  • Nucleophilic Substitution Mechanism: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • Trifluoromethylpyridine Applications: Jeschke, P. "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[2] ChemBioChem2004 , 5, 570-589. Link

  • Dipole Moments & Structure: NIST Standard Reference Database. "Selected Values of Electric Dipole Moments for Molecules in the Gas Phase." Link

Sources

Safety Operating Guide

Operational Guide: Lifecycle Management & Disposal of 3-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Halogenated Solvent Challenge

3-Methyl-5-(trifluoromethyl)pyridine (CAS: 131748-15-7) presents a dual-hazard profile common to fluorinated heterocycles but often underestimated in routine waste management. It is both a flammable liquid (Flash Point ~46°C) and a halogenated organic compound .

Unlike standard organic solvents (e.g., acetone, ethyl acetate), this compound cannot be incinerated in standard fuel-blending kilns without specific exhaust scrubbing. The trifluoromethyl (-CF₃) group is chemically robust; upon thermal decomposition, it generates Hydrogen Fluoride (HF) , a highly corrosive and toxic gas that damages standard incinerator linings and poses severe environmental risks.

Core Directive: This compound must be strictly segregated into Halogenated Waste streams. Misclassification as "Non-Halogenated" is a critical compliance violation that endangers downstream personnel.

Technical Profile & Hazard Identification

Effective disposal begins with accurate characterization. Use the data below to populate waste tags and safety assessments.

ParameterValueOperational Implication
CAS Number 131748-15-7Unique identifier for waste manifests.[1]
Molecular Formula C₇H₆F₃NHigh fluorine content requires specialized incineration.
Flash Point ~46.1°C (115°F)Flammable Liquid (Cat 3). Ground all containers during transfer.
Boiling Point 152.6°CLow volatility compared to ether, but vapors still accumulate.
Reactivity StableIncompatible with Strong Oxidizers (e.g., peroxides, nitric acid).
Specific Hazard HF GenerationCombustion releases HF; never dispose of via drain or evaporation.

Pre-Disposal: Segregation & Containerization Logic

The Segregation Rule (Self-Validating Protocol)

To ensure your waste stream is compliant, apply the "Halogen Check" :

  • Does the molecule contain F, Cl, Br, or I? YES (Fluorine).

  • Action: Isolate in the Halogenated Solvents carboy.

  • Verification: The waste tag must explicitly state "Halogenated" or "Fluorinated Organics."

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Standard metal safety cans (unless lined), as trace hydrolysis of the -CF₃ group or impurities can lead to acid formation that corrodes metal over time.

  • Venting: Use chemically resistant caps with pressure-relief mechanisms if the waste mixture contains potentially reactive byproducts.

Step-by-Step Disposal Workflow

This protocol ensures a closed-loop safety system from the fume hood to the central accumulation area.

Phase 1: Bench-Level Accumulation
  • Quenching (If necessary): If the pyridine was used as a reagent in a reaction mixture, ensure all reactive intermediates are quenched (neutralized) before adding to the waste container.

  • Transfer: Perform all transfers inside a certified chemical fume hood.

  • Grounding: If pouring >4 Liters, attach a grounding strap to the receiving container to prevent static discharge, as the flash point (46°C) is near ambient temperatures in hot labs.

Phase 2: Labeling & Documentation

Attach a hazardous waste tag before the first drop of waste enters the container.[2]

  • Constituents: List "3-Methyl-5-(trifluoromethyl)pyridine" fully. Do not use abbreviations like "3-M-5-TFMP".

  • Percentages: Estimate concentration (e.g., "5% in Dichloromethane").

  • Hazard Checkboxes: Mark [x] Flammable and [x] Toxic.

Phase 3: Central Accumulation & Pickup

Move the container to your facility's designated 90-Day Storage Area . Ensure the container is:

  • Stored in secondary containment (spill tray).

  • Separated from oxidizers (e.g., Nitric Acid waste).[2]

Visualization: Waste Stream Decision Tree

The following diagram illustrates the critical decision logic for classifying this specific chemical.

DisposalWorkflow Start Waste Generation: 3-Methyl-5-(trifluoromethyl)pyridine Check1 Is it mixed with Strong Oxidizers? Start->Check1 Quench Perform Reductive Quench (Separate Stream) Check1->Quench Yes Check2 Is it mixed with other solvents? Check1->Check2 No Quench->Check2 StreamA Pure/High Conc. Stream Check2->StreamA No StreamB Mixed Solvent Stream Check2->StreamB Yes Classify CLASSIFICATION: Halogenated Flammable Organic StreamA->Classify StreamB->Classify Disposal High-Temp Incineration (w/ HF Scrubbers) Classify->Disposal

Figure 1: Decision logic for segregating trifluoromethyl-pyridine waste streams to ensure compatibility with incineration protocols.

Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area. The vapors are respiratory irritants.[3]

  • PPE: Wear Nitrile gloves (double gloved recommended) and safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[4] Do not use paper towels, as they increase flammability surface area.

  • Clean: Scoop material into a sealable bag/container. Label as "Hazardous Waste: Debris contaminated with Fluorinated Pyridine."

Fire Scenario
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5]

  • Warning: Firefighters must wear full SCBA. The thermal decomposition of the trifluoromethyl group releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . HF is invisible and causes deep tissue burns that may not be immediately painful.

References

  • LookChem. (n.d.). 3-methyl-5-(trifluoromethyl)pyridine CAS NO.131748-15-7 Properties and Safety. Retrieved January 28, 2026, from [Link]

  • US EPA. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved January 28, 2026, from [Link]

Sources

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